Product packaging for Etilefrine Hydrochloride(Cat. No.:CAS No. 943-17-9)

Etilefrine Hydrochloride

Cat. No.: B1671699
CAS No.: 943-17-9
M. Wt: 217.69 g/mol
InChI Key: KTNROWWHOBZQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Etilefrine hydrochloride (TN) is a member of phenols.
See also: Etilefrine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16ClNO2 B1671699 Etilefrine Hydrochloride CAS No. 943-17-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNROWWHOBZQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

709-55-7 (Parent)
Record name Etilefrine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045322
Record name Etilefrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-17-9, 534-87-2
Record name Etilefrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etilefrine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etilefrine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-[(ethylamino)methyl]-m-hydroxybenzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.180
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZENEMETHANOL, .ALPHA.-{(ETHYLAMINO)METHYL}-3-HYDROXY-,HYDROCHLORIDE, (.+-.)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETILEFRINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI6Q5FH3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Etilefrine Hydrochloride on Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the mechanism of action of etilefrine hydrochloride, a synthetic sympathomimetic amine used for the treatment of orthostatic hypotension. It details the drug's interaction with adrenergic receptors, the subsequent intracellular signaling cascades, and the resulting physiological effects. This guide includes summaries of quantitative data, detailed experimental protocols for assessing receptor binding and function, and visualizations of key pathways and workflows to support advanced research and drug development.

Introduction

This compound is a direct-acting sympathomimetic agent primarily indicated for the management of hypotension, particularly of orthostatic nature.[1][2] Structurally a substituted phenethylamine, etilefrine mimics the effects of endogenous catecholamines like epinephrine and norepinephrine.[1][3] Its therapeutic efficacy stems from its ability to stimulate the cardiovascular system by interacting with adrenergic receptors, a class of G protein-coupled receptors (GPCRs) integral to the sympathetic nervous system.[1][4] This guide elucidates the molecular pharmacology of etilefrine, focusing on its specific actions on adrenergic receptor subtypes and the downstream signaling pathways it modulates.

Adrenergic Receptor Interaction and Selectivity

Etilefrine's primary mechanism of action is the stimulation of both α- and β-adrenergic receptors.[2] The available literature indicates that it functions as a selective agonist for α1 and β1 adrenergic receptors, with some evidence of minor activity at β2 receptors.[5][6][7]

  • α1-Adrenergic Receptors: Located on vascular smooth muscle cells, the stimulation of α1 receptors by etilefrine is a key component of its pressor effect.[1][8] This interaction leads to smooth muscle contraction, causing vasoconstriction of arterioles and veins.[5][9] The resulting increase in peripheral vascular resistance contributes significantly to the elevation of systemic blood pressure.[1][6]

  • β1-Adrenergic Receptors: These receptors are predominantly found in cardiac tissue.[1] Etilefrine's agonism at β1 receptors leads to positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[1][5] This enhances cardiac output, which, in conjunction with increased peripheral resistance, produces a robust and sustained increase in blood pressure.[1][6]

  • β2-Adrenergic Receptors: While the primary effects are mediated through α1 and β1 receptors, some in vitro studies suggest etilefrine has a much lower affinity for β2 adrenoreceptors compared to β1.[3]

Quantitative Pharmacological Data

Specific binding affinity (Ki/Kd) and functional potency (EC50) values for etilefrine at various adrenergic receptor subtypes are not extensively reported in publicly available literature. However, to provide a quantitative context for adrenergic pharmacology, the following table presents representative data for well-characterized endogenous and synthetic adrenergic agonists.

Table 1: Representative Binding Affinities (Ki) and Functional Potencies (EC50) of Common Adrenergic Agonists

Note: This table provides illustrative data for reference and does not contain experimentally determined values for Etilefrine.

LigandReceptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]
Epinephrine α1A1.60.5 (IP-1 Accumulation)
β1382.1 (cAMP Accumulation)
β2271.3 (cAMP Accumulation)
Norepinephrine α1A3.22.5 (IP-1 Accumulation)
β16310 (cAMP Accumulation)
β2110070 (cAMP Accumulation)
Phenylephrine α1A2520 (IP-1 Accumulation)
β1>10,000>10,000 (cAMP Accumulation)
β2>10,000>10,000 (cAMP Accumulation)

Data are representative values compiled from various pharmacological databases and are intended for comparative purposes only.

Intracellular Signaling Pathways

Etilefrine initiates distinct downstream signaling cascades upon binding to α1 and β1 adrenergic receptors. An additional pathway involving AMPK/Akt has also been identified.

α1-Adrenergic Receptor Signaling

The α1 receptor is coupled to the Gq family of G proteins.[4] Agonist binding by etilefrine initiates a cascade that increases intracellular calcium.

  • Gq Protein Activation: Etilefrine binding induces a conformational change in the α1 receptor, activating the associated Gq heterotrimeric G protein.

  • PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release and PKC Activation: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. DAG, along with the increased Ca2+, activates Protein Kinase C (PKC), which phosphorylates various cellular substrates, leading to smooth muscle contraction.[4]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Etilefrine Etilefrine a1AR α1-Adrenergic Receptor Etilefrine->a1AR Binds Gq Gq Protein a1AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Smooth Muscle Contraction Ca->Response Mediates PKC->Response Phosphorylates Targets

Figure 1: α1-Adrenergic Receptor Gq Signaling Pathway.
β1-Adrenergic Receptor Signaling

The β1 receptor is coupled to the Gs family of G proteins.[4] Its activation by etilefrine leads to an increase in intracellular cyclic AMP (cAMP).

  • Gs Protein Activation: Etilefrine binding to the β1 receptor activates the associated Gs protein.

  • Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

  • PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).

  • Cellular Response: PKA phosphorylates key targets in cardiomyocytes, such as L-type calcium channels and phospholamban, which results in increased intracellular Ca2+ influx during action potentials and enhanced sarcoplasmic reticulum Ca2+ cycling. These events collectively increase the force (inotropic) and rate (chronotropic) of cardiac contraction.[4]

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Etilefrine Etilefrine b1AR β1-Adrenergic Receptor Etilefrine->b1AR Binds Gs Gs Protein b1AR->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Generates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Increased Cardiac Contractility & Rate PKA->Response Phosphorylates Targets

Figure 2: β1-Adrenergic Receptor Gs Signaling Pathway.
Modulation of AMPK/Akt Pathway

Recent evidence suggests etilefrine can also bidirectionally regulate the AMPK/Akt signaling pathway.[6][7] In PC-3 and 293T cells, etilefrine (10 μM) has been shown to significantly activate AMP-activated protein kinase (AMPK) by increasing phosphorylation at Thr172, while simultaneously inhibiting Akt phosphorylation at Ser473.[6][7] AMPK is a key cellular energy sensor that, when activated, shifts metabolism towards energy production.[10][11] The inhibition of Akt, a central node for cell growth and survival, suggests a complex interplay between etilefrine's adrenergic actions and core metabolic regulatory pathways.

AMPK_Akt_Pathway Etilefrine Etilefrine AMPK AMPKα Etilefrine->AMPK Promotes Phosphorylation pAkt p-Akt (Ser473) [ACTIVE] Etilefrine->pAkt Inhibits Phosphorylation pAMPK p-AMPKα (Thr172) [ACTIVE] AMPK->pAMPK CellMetabolism Cellular Energy Homeostasis pAMPK->CellMetabolism Regulates Akt Akt pAkt->Akt CellGrowth Cell Growth & Survival pAkt->CellGrowth Promotes

Figure 3: Etilefrine's Modulation of the AMPK/Akt Pathway.

Experimental Protocols

Protocol: Adrenergic Receptor Radioligand Competition Binding Assay

This protocol describes a representative method for determining the binding affinity (Ki) of etilefrine for a specific adrenergic receptor subtype (e.g., α1A) expressed in a cell line.[2][8][12][13]

  • Membrane Preparation:

    • Harvest cells expressing the target receptor.

    • Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (e.g., phentolamine for α1 receptors) for non-specific binding.

      • 50 µL of this compound at various concentrations (e.g., 10-11 M to 10-4 M).

      • 50 µL of a specific radioligand (e.g., [3H]-Prazosin for α1 receptors) at a fixed concentration near its Kd value.

      • 100 µL of the prepared cell membrane suspension (typically 50-120 µg protein).

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.

  • Filtration and Counting:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat.

    • Add scintillation cocktail and count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of etilefrine.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Assay Incubation cluster_filter 3. Separation & Counting cluster_analysis 4. Data Analysis p1 Homogenize Cells p2 Low-Speed Centrifugation p1->p2 p3 High-Speed Centrifugation p2->p3 p4 Wash & Resuspend Pellet p3->p4 a1 Add Membranes, Radioligand, & Etilefrine to Plate p4->a1 a2 Incubate to Reach Equilibrium a1->a2 f1 Rapid Vacuum Filtration a2->f1 f2 Wash Filters f1->f2 f3 Dry Filters & Add Scintillant f2->f3 f4 Count Radioactivity f3->f4 d1 Calculate Specific Binding f4->d1 d2 Determine IC50 from Curve d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Figure 4: Experimental Workflow for a Radioligand Competition Binding Assay.
Protocol: Isolated Aortic Ring Functional Assay

This protocol provides a representative method to assess the vasoconstrictor (functional agonist) activity of etilefrine on α1-adrenergic receptors in vascular tissue.[1][3][14][15]

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) according to approved ethical guidelines.

    • Quickly excise the thoracic aorta and place it in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

    • Carefully clean the aorta of adhering connective tissue and cut it into rings of 3-5 mm in width.

    • The endothelium may be mechanically removed by gently rubbing the intimal surface, if required for the experimental design.

  • Organ Bath Setup:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber containing PSS.

    • Maintain the PSS at 37°C and continuously bubble it with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 40-60 minutes under a determined optimal passive tension (e.g., 1.5 g).

    • Replace the PSS in the bath every 15-20 minutes.

    • Test tissue viability by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). Rings that do not show a robust contraction are discarded.

    • Wash out the KCl and allow the rings to return to baseline tension.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add etilefrine to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10-9 M to 3x10-4 M).

    • Allow the contractile response to stabilize at each concentration before adding the next.

    • Record the isometric tension continuously throughout the experiment.

  • Data Analysis:

    • Measure the peak tension developed at each concentration of etilefrine.

    • Express the contraction as a percentage of the maximum response obtained with KCl or the maximum response to etilefrine itself.

    • Plot the percentage contraction against the log concentration of etilefrine.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum effect/efficacy).

Integration of Molecular Actions and Physiological Effects

The molecular actions of etilefrine at α1 and β1 receptors synergize to produce its primary therapeutic effect: an increase in systemic blood pressure. The vasoconstriction mediated by α1 receptors increases total peripheral resistance, while the β1-mediated increase in heart rate and contractility boosts cardiac output.

Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular/Tissue Level cluster_systemic Systemic Level Etilefrine Etilefrine Administration a1 α1-Adrenergic Receptor Agonism Etilefrine->a1 b1 β1-Adrenergic Receptor Agonism Etilefrine->b1 Vasc Vasoconstriction of Arterioles & Veins a1->Vasc Card Increased Myocardial Contractility & Heart Rate b1->Card TPR Increased Total Peripheral Resistance Vasc->TPR CO Increased Cardiac Output Card->CO Therapeutic Increased Arterial Blood Pressure (Therapeutic Effect) TPR->Therapeutic CO->Therapeutic

Figure 5: Logical Flow from Molecular Action to Therapeutic Effect.

Conclusion

This compound exerts its antihypotensive effects through a dual mechanism involving the agonism of α1 and β1 adrenergic receptors.[1] Stimulation of α1 receptors leads to vasoconstriction and increased peripheral resistance, while β1 receptor activation enhances cardiac output.[5] These synergistic actions effectively raise systemic blood pressure. Furthermore, emerging data indicates a potential role for etilefrine in modulating fundamental cellular metabolic pathways like the AMPK/Akt system, suggesting a broader pharmacological profile than previously understood.[6] The experimental frameworks detailed herein provide a basis for further investigation into the quantitative pharmacology and cellular mechanisms of etilefrine and related sympathomimetic compounds.

References

An In-depth Technical Guide to the Pharmacological Profile of Etilefrine as a Sympathomimetic Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine is a synthetic sympathomimetic amine widely utilized in the management of hypotensive states. Its therapeutic effect is primarily attributed to its direct agonist activity at adrenergic receptors, leading to cardiovascular responses that correct hypotension. This technical guide provides a comprehensive overview of the pharmacological profile of etilefrine, detailing its mechanism of action, receptor binding affinity, functional potency, and in vivo hemodynamic effects. The document includes detailed experimental methodologies for key assays and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular and physiological actions.

Introduction

Etilefrine is a member of the phenethylamine class of drugs and acts as a direct-acting sympathomimetic agent.[1][2] It is structurally related to endogenous catecholamines like epinephrine and norepinephrine. Clinically, it is employed to treat orthostatic hypotension and other forms of low blood pressure.[2] The primary mechanism of action of etilefrine involves the stimulation of the sympathetic nervous system through its interaction with adrenergic receptors, specifically α and β subtypes.[1][3] This guide will delve into the specific pharmacological characteristics of etilefrine, providing quantitative data and detailed experimental contexts.

Mechanism of Action

Etilefrine exerts its pharmacological effects by directly binding to and activating adrenergic receptors. Its primary targets are the α1 and β1 adrenergic receptors, with some activity also reported at β2 receptors.[2]

  • α1-Adrenergic Receptor Agonism: Stimulation of α1-adrenergic receptors, which are predominantly located on vascular smooth muscle cells, leads to vasoconstriction. This action increases peripheral vascular resistance, a key factor in elevating systemic blood pressure.[1][3]

  • β1-Adrenergic Receptor Agonism: Activation of β1-adrenergic receptors, primarily found in the heart, results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[1][3] This leads to an overall increase in cardiac output, further contributing to the rise in blood pressure.

Quantitative Pharmacology

A precise understanding of a drug's interaction with its receptors is fundamental to its pharmacological profiling. This section summarizes the available quantitative data on etilefrine's binding affinity and functional potency at adrenergic receptors.

Adrenergic Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a drug for its receptor, typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate higher binding affinity.

Table 1: Etilefrine Adrenergic Receptor Binding Affinity

Receptor SubtypeTest SystemRadioligandKi/Kd (nM)Reference
α1Rabbit iris—ciliary body membranes[3H]-dihydroergocryptineData not available[Generic protocol]
α2Data not availableData not availableData not available
β1Rabbit iris—ciliary body membranes[3H]-dihydroalprenololData not available[Generic protocol]
β2Data not availableData not availableData not available
Functional Potency and Efficacy

Functional assays measure the biological response following receptor activation. Key parameters include the half-maximal effective concentration (EC50), which indicates potency, and the maximum effect (Emax), which indicates efficacy.

Table 2: Etilefrine Functional Potency and Efficacy

Receptor SubtypeAssay TypeMeasured ResponseTest SystemEC50EmaxReference
α1Inositol Phosphate AccumulationIP3/IP1 productionCultured rat ventricular myocytesData not availableData not available[Generic protocol]
β1cAMP AccumulationcAMP levelsSK-N-MC cellsData not available~100x less potent than isoproterenol[4][5]
β2cAMP AccumulationcAMP levelsData not availableData not availableData not available

Note: While it is established that etilefrine is a potent agonist, specific EC50 and Emax values from standardized functional assays are not consistently reported in publicly available literature.

Signaling Pathways

The activation of α1 and β1 adrenergic receptors by etilefrine initiates distinct downstream signaling cascades.

α1-Adrenergic Receptor Signaling

The α1-adrenergic receptor is a Gq protein-coupled receptor (GPCR). Its activation by etilefrine leads to the following cascade:

alpha1_signaling Etilefrine Etilefrine alpha1_AR α1-Adrenergic Receptor Etilefrine->alpha1_AR Gq Gq Protein alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptors on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca2->Cellular_Response PKC->Cellular_Response

Figure 1: α1-Adrenergic Receptor Signaling Pathway.
β1-Adrenergic Receptor Signaling

The β1-adrenergic receptor is a Gs protein-coupled receptor. Its activation by etilefrine initiates the following cascade:

beta1_signaling Etilefrine Etilefrine beta1_AR β1-Adrenergic Receptor Etilefrine->beta1_AR Gs Gs Protein beta1_AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Increased Heart Rate & Contractility) PKA->Cellular_Response phosphorylates target proteins

Figure 2: β1-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological profiling of etilefrine.

Radioligand Binding Assay (Generic Protocol)

This protocol describes a general method for determining the binding affinity of etilefrine for adrenergic receptors using a filtration-based assay.[6][7]

binding_assay_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Homogenization Homogenize tissue/cells in lysis buffer Centrifugation1 Centrifuge at low speed to remove debris Homogenization->Centrifugation1 Centrifugation2 Centrifuge supernatant at high speed to pellet membranes Centrifugation1->Centrifugation2 Resuspension Resuspend membrane pellet in assay buffer Centrifugation2->Resuspension Incubation Incubate membranes with radioligand and varying concentrations of etilefrine Resuspension->Incubation Filtration Separate bound and free radioligand by rapid filtration Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Measure radioactivity on filters using scintillation counting Washing->Scintillation Analysis Analyze data to determine IC50 and calculate Ki Scintillation->Analysis

Figure 3: Workflow for a Radioligand Binding Assay.
  • Membrane Preparation: Tissues or cells expressing the target adrenergic receptor are homogenized in a cold lysis buffer. The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.[6]

  • Assay Procedure: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-prazosin for α1, [3H]-yohimbine for α2, [3H]-dihydroalprenolol for β receptors) and increasing concentrations of unlabeled etilefrine. The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.[6][7]

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.[6]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of etilefrine, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6]

cAMP Functional Assay (Generic Protocol)

This protocol outlines a general method for assessing the functional potency of etilefrine at Gs-coupled β-adrenergic receptors by measuring intracellular cyclic AMP (cAMP) accumulation.[4][8]

  • Cell Culture and Treatment: Cells expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells) are cultured to an appropriate density. The cells are then treated with varying concentrations of etilefrine in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4]

  • Data Analysis: The cAMP levels are plotted against the concentration of etilefrine, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.[5]

Inositol Phosphate Functional Assay (Generic Protocol)

This protocol describes a general method for evaluating the functional potency of etilefrine at Gq-coupled α1-adrenergic receptors by measuring the accumulation of inositol phosphates (IPs).[9][10]

  • Cell Labeling and Stimulation: Cells expressing the α1-adrenergic receptor are pre-labeled with [3H]-myo-inositol. After washing, the cells are stimulated with different concentrations of etilefrine in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1).[10]

  • IP Extraction and Separation: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted and separated using anion-exchange chromatography.[10]

  • Quantification and Data Analysis: The radioactivity in the fractions corresponding to the different inositol phosphates is measured by liquid scintillation counting. The amount of total inositol phosphates or specifically IP1 is plotted against the etilefrine concentration to determine the EC50 and Emax.[9]

In Vivo Hemodynamic Studies

The ultimate pharmacological effect of etilefrine is its ability to raise blood pressure in vivo. This is assessed through hemodynamic studies in animal models and humans.

Table 3: In Vivo Hemodynamic Effects of Etilefrine

SpeciesDoseRoute of AdministrationKey Hemodynamic ChangesReference
Dog0.1 mg/kgIntravenous↑ Blood Pressure, ↑ Heart Rate[3]
Human1-8 mg (infusion)Intravenous↑ Pulse Rate, ↑ Cardiac Output, ↑ Stroke Volume, ↑ Mean Arterial Pressure[11]
Human2 mgIntravenous↑ Mean Arterial Pressure, ↑ Cardiac Index[12]
Animal Hemodynamic Study Protocol (Generic)

This protocol provides a general framework for assessing the hemodynamic effects of etilefrine in an anesthetized dog model.

hemodynamic_study_workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthetize the animal (e.g., pentobarbital) Instrumentation Catheterize femoral artery and vein for blood pressure monitoring and drug administration. Place ECG leads. Anesthesia->Instrumentation Baseline Record baseline hemodynamic parameters (BP, HR, ECG) Instrumentation->Baseline Administration Administer etilefrine intravenously at varying doses Baseline->Administration Monitoring Continuously monitor and record hemodynamic parameters Administration->Monitoring Calculation Calculate changes from baseline for each parameter Monitoring->Calculation Statistics Perform statistical analysis to determine significance Calculation->Statistics

Figure 4: Workflow for an In Vivo Hemodynamic Study.
  • Animal Preparation: A suitable animal model, such as a beagle dog, is anesthetized. Catheters are surgically placed in a femoral artery for direct blood pressure measurement and in a femoral vein for drug administration. ECG leads are attached to monitor heart rate and rhythm.

  • Experimental Procedure: After a stabilization period, baseline hemodynamic parameters are recorded. Etilefrine is then administered intravenously, often in increasing doses. Hemodynamic parameters, including systolic, diastolic, and mean arterial pressure, as well as heart rate, are continuously monitored and recorded.

  • Data Analysis: The changes in hemodynamic parameters from baseline are calculated for each dose of etilefrine. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

Etilefrine is a direct-acting sympathomimetic amine with primary agonist activity at α1 and β1 adrenergic receptors. Its pharmacological action of increasing peripheral vascular resistance and cardiac output makes it an effective agent for the treatment of hypotension. This guide has provided a detailed overview of its pharmacological profile, including its mechanism of action, available quantitative data, and the experimental methodologies used for its characterization. The provided diagrams of signaling pathways and experimental workflows serve to visually summarize the key concepts. Further research to obtain more precise quantitative data on its receptor binding and functional potency would be beneficial for a more complete understanding of its pharmacology.

References

An In-depth Technical Guide on the Chemical Synthesis and Purification of Etilefrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of etilefrine hydrochloride, a sympathomimetic amine used for the management of hypotension. The document details the core synthetic pathway, purification methodologies, and the underlying signaling mechanisms of the compound's activity.

Chemical Synthesis of this compound

The predominant synthetic route to this compound is a two-step process commencing from α-bromo-m-hydroxyacetophenone. This process involves an amination reaction followed by a catalytic hydrogenation to yield the final product.

Synthesis Pathway

The synthesis proceeds as follows:

  • Amination: α-bromo-m-hydroxyacetophenone is reacted with N-ethylbenzylamine to form the intermediate, α-(N-benzyl-N-ethylamino)-m-hydroxyacetophenone hydrochloride.

  • Catalytic Hydrogenation: The intermediate is then subjected to catalytic hydrogenation to remove the benzyl protecting group and reduce the ketone, yielding etilefrine, which is subsequently isolated as the hydrochloride salt.

G A α-bromo-m-hydroxyacetophenone C α-(N-benzyl-N-ethylamino)-m- hydroxyacetophenone hydrochloride A->C Amination B N-ethylbenzylamine B->C D This compound C->D Catalytic Hydrogenation (H2, Pd/C)

Caption: Synthetic pathway of this compound.

Experimental Protocols

Step 1: Amination of α-bromo-m-hydroxyacetophenone

This procedure is based on the method described in patent CN101921198A.[1]

  • Reaction Setup: In a suitable reaction vessel, dissolve α-bromo-m-hydroxyacetophenone in a solvent such as ethanol, ether, or benzene. The suggested weight ratio of α-bromo-m-hydroxyacetophenone to solvent is between 1:5 and 1:20.[1]

  • Addition of Reagent: While stirring the solution, add N-ethylbenzylamine at a controlled temperature of 10-20°C. The molar ratio of α-bromo-m-hydroxyacetophenone to N-ethylbenzylamine is typically 1:1 to 1:1.2.[1]

  • Reaction: Maintain the reaction mixture at this temperature for 3-6 hours.[1]

  • Isolation of Intermediate: After the reaction is complete, add a hydrochloric acid solution to adjust the pH to 0.5-1.5. Cool the mixture to below 10°C to precipitate the α-(N-benzyl-N-ethylamino)-m-hydroxyacetophenone hydrochloride. The precipitate is then collected by filtration and washed.[1]

Step 2: Catalytic Hydrogenation

This procedure is also based on the method described in patent CN101921198A.[1]

  • Reaction Setup: Dissolve the α-(N-benzyl-N-ethylamino)-m-hydroxyacetophenone hydrochloride intermediate in an alcohol solvent, such as methanol or ethanol. The weight ratio of the intermediate to the solvent is between 1:5 and 1:20.[1]

  • Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst to the solution.

  • Hydrogenation: Purge the reaction vessel with nitrogen and then introduce hydrogen gas. The reaction is carried out at a temperature of 30-40°C and a pressure not exceeding 0.05 MPa for 12-24 hours.[1]

  • Product Isolation: Upon completion of the reaction, the catalyst is removed by filtration. The filtrate is then cooled to induce crystallization of this compound. The crystals are collected by filtration and washed.[1]

Synthesis Data
StepProductTypical Yield (%)Typical Purity (%)
1. Aminationα-(N-benzyl-N-ethylamino)-m-hydroxyacetophenone hydrochloride> 90> 95
2. Catalytic HydrogenationThis compound (Crude)> 90> 98

Purification of this compound

The primary method for the purification of this compound is recrystallization. This technique is effective in removing process-related impurities and achieving the high purity required for a pharmaceutical active ingredient.

Purification Workflow

G A Crude this compound B Dissolution in Hot Solvent A->B C Cooling and Crystallization B->C D Filtration and Washing C->D E Drying D->E F Pure this compound E->F

Caption: Purification workflow for this compound.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Alcohols such as ethanol or methanol are commonly used.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent with stirring.

  • Decolorization (Optional): If colored impurities are present, activated carbon may be added to the hot solution, followed by hot filtration to remove the carbon.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purification Data

The efficiency of recrystallization can be evaluated by the yield and the improvement in purity.

ProcessProductYield (%)Purity (HPLC, %)
RecrystallizationPure this compound85 - 95> 99.8

Note: A Certificate of Analysis for a commercial batch of this compound reported a purity of 99.81% by HPLC.

Mechanism of Action: Signaling Pathways

Etilefrine is a direct-acting sympathomimetic agent that stimulates both α1 and β1 adrenergic receptors.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade that leads to vasoconstriction.

G cluster_0 Cell Membrane Etilefrine Etilefrine alpha1_AR α1-Adrenergic Receptor Etilefrine->alpha1_AR binds Gq Gq protein alpha1_AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2_to_IP3_DAG PIP2 PLC->PIP2_to_IP3_DAG cleaves IP3 IP3 PIP2_to_IP3_DAG->IP3 produces DAG DAG PIP2_to_IP3_DAG->DAG produces Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction

Caption: α1-Adrenergic receptor signaling pathway.

β1-Adrenergic Receptor Signaling

Stimulation of β1-adrenergic receptors, which are Gs protein-coupled receptors, primarily in the heart, leads to increased heart rate and contractility.

G cluster_0 Cell Membrane Etilefrine Etilefrine beta1_AR β1-Adrenergic Receptor Etilefrine->beta1_AR binds Gs Gs protein beta1_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP_to_cAMP ATP AC->ATP_to_cAMP converts cAMP cAMP ATP_to_cAMP->cAMP produces PKA Protein Kinase A cAMP->PKA activates CardiacEffects Increased Heart Rate & Contractility PKA->CardiacEffects phosphorylates targets

Caption: β1-Adrenergic receptor signaling pathway.

Conclusion

The synthesis of this compound is a well-established process that can achieve high yields and purity through a two-step synthetic route followed by recrystallization. Understanding the detailed experimental protocols and the underlying mechanism of action is crucial for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent. The data and diagrams presented in this guide offer a comprehensive technical resource for this purpose.

References

Etilefrine Hydrochloride: A Technical Guide to its Interaction with Alpha-1 and Beta-1 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etilefrine hydrochloride is a direct-acting sympathomimetic amine that exerts its physiological effects primarily through the stimulation of alpha-1 (α₁) and beta-1 (β₁) adrenergic receptors.[1][2] This technical guide provides an in-depth analysis of the molecular interactions, signaling pathways, and functional outcomes associated with etilefrine's agonistic activity at these two receptor subtypes. The document summarizes available quantitative data, details relevant experimental protocols for assessing receptor binding and function, and provides visual representations of the key signaling cascades and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular pharmacology and drug development.

Introduction

This compound is a synthetic amine derivative of phenylephrine, clinically utilized for the management of hypotensive states, particularly orthostatic hypotension.[2] Its therapeutic efficacy stems from its ability to mimic the actions of endogenous catecholamines, norepinephrine and epinephrine, at adrenergic receptors. By activating both α₁ and β₁ receptors, etilefrine induces a dual physiological response: vasoconstriction of peripheral blood vessels to increase systemic vascular resistance and an increase in cardiac chronotropy (heart rate) and inotropy (contractility), leading to enhanced cardiac output.[2][3] A thorough understanding of its receptor-specific interactions and downstream signaling is crucial for its appropriate clinical application and for the development of novel therapeutics targeting the adrenergic system.

Interaction with Alpha-1 Adrenergic Receptors

Etilefrine acts as an agonist at α₁-adrenergic receptors, which are predominantly located on the postsynaptic membranes of vascular smooth muscle cells.[3] Activation of these receptors is the primary mechanism by which etilefrine induces vasoconstriction.

Quantitative Data: Receptor Binding and Functional Potency

A comprehensive search of publicly available pharmacological databases and literature reviews did not yield specific quantitative data for the binding affinity (Kᵢ), potency (EC₅₀), and efficacy (Eₘₐₓ) of this compound at alpha-1 adrenergic receptors. This represents a notable gap in the publicly accessible data for this compound. The table below is provided as a template for such data.

ParameterValueReceptor Subtype(s)Tissue/Cell LineReference
Kᵢ Not Availableα₁Not Available
EC₅₀ Not Availableα₁Not Available
Eₘₐₓ Not Availableα₁Not Available
Signaling Pathway

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq family of G-proteins.[4] The binding of etilefrine to the α₁-receptor initiates a conformational change, leading to the activation of the Gq protein. This triggers a well-defined downstream signaling cascade.[5]

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Etilefrine Etilefrine HCl Alpha1_Receptor α₁-Adrenergic Receptor Etilefrine->Alpha1_Receptor Gq_protein Gq Protein (α, β, γ subunits) Alpha1_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release ER->Ca2_release triggers Ca2_release->PKC activates Contraction Smooth Muscle Contraction PKC->Contraction leads to

Figure 1. Etilefrine-induced alpha-1 adrenergic receptor signaling pathway.
Experimental Protocols

This protocol is designed to determine the binding affinity (Kᵢ) of etilefrine for the α₁-adrenergic receptor.

  • Objective: To determine the inhibitory constant (Kᵢ) of etilefrine by measuring its ability to displace a known radiolabeled antagonist from α₁-adrenergic receptors.

  • Materials:

    • Cell membranes expressing α₁-adrenergic receptors (e.g., from transfected cell lines or tissues like rat liver).

    • Radiolabeled antagonist (e.g., [³H]-Prazosin).

    • This compound solutions of varying concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

    • Non-specific binding control (e.g., high concentration of phentolamine).

    • Glass fiber filters.

    • Scintillation counter and fluid.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [³H]-Prazosin and varying concentrations of etilefrine.

    • In parallel, incubate membranes with [³H]-Prazosin and a high concentration of phentolamine to determine non-specific binding.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the etilefrine concentration to obtain an IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of etilefrine in inducing smooth muscle contraction.

  • Objective: To quantify the vasoconstrictor effect of etilefrine on isolated arterial tissue.

  • Materials:

    • Rat thoracic aorta.

    • Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂).

    • Organ bath system with isometric force transducers.

    • This compound solutions of varying concentrations.

  • Procedure:

    • Excise the thoracic aorta from a rat and cut it into rings of 2-3 mm in width.

    • Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

    • Allow the rings to equilibrate under a resting tension (e.g., 1.5-2 g).

    • Construct a cumulative concentration-response curve by adding increasing concentrations of etilefrine to the organ bath.

    • Record the isometric tension developed by the aortic rings at each concentration.

    • Plot the contractile response against the logarithm of the etilefrine concentration.

    • Determine the EC₅₀ (concentration producing 50% of the maximal response) and Eₘₐₓ (maximal contractile response) from the resulting sigmoidal curve.

Interaction with Beta-1 Adrenergic Receptors

Etilefrine's agonism at β₁-adrenergic receptors, located primarily in the heart, is responsible for its positive chronotropic and inotropic effects.[1]

Quantitative Data: Receptor Binding and Functional Potency
ParameterValueReceptor Subtype(s)Tissue/Cell LineReference
Kᵢ Not Availableβ₁Not Available
EC₅₀ Not Availableβ₁Not Available
Eₘₐₓ Not Availableβ₁Not Available
Signaling Pathway

Beta-1 adrenergic receptors are coupled to the Gs family of G-proteins.[6] Etilefrine binding initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7]

Beta1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Etilefrine Etilefrine HCl Beta1_Receptor β₁-Adrenergic Receptor Etilefrine->Beta1_Receptor Gs_protein Gs Protein (α, β, γ subunits) Beta1_Receptor->Gs_protein activates AC Adenylyl Cyclase (AC) Gs_protein->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel L-type Ca²⁺ Channels PKA->Ca_channel phosphorylates Ca_influx Ca_channel->Ca_influx increases Cardiac_effects Increased Heart Rate & Contractility Ca_influx->Cardiac_effects leads to

Figure 2. Etilefrine-induced beta-1 adrenergic receptor signaling pathway.
Experimental Protocols

This functional assay quantifies the ability of etilefrine to stimulate the production of the second messenger cAMP.

  • Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of etilefrine in stimulating cAMP production in cells expressing β₁-adrenergic receptors.

  • Materials:

    • Cultured cells expressing β₁-adrenergic receptors (e.g., HEK293 or CHO cells).

    • This compound solutions of varying concentrations.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).

  • Procedure:

    • Seed the cells in a multi-well plate and grow to confluence.

    • Pre-incubate the cells with a phosphodiesterase inhibitor.

    • Stimulate the cells with varying concentrations of etilefrine for a defined period.

    • Lyse the cells to release intracellular cAMP.

    • Quantify the amount of cAMP in the cell lysates using a suitable assay kit.

    • Plot the cAMP concentration against the logarithm of the etilefrine concentration.

    • Determine the EC₅₀ and Eₘₐₓ from the resulting dose-response curve.

This ex vivo model allows for the assessment of etilefrine's direct effects on cardiac chronotropy and inotropy.

  • Objective: To measure the positive chronotropic and inotropic effects of etilefrine on an isolated mammalian heart.

  • Materials:

    • Rat or guinea pig heart.

    • Langendorff apparatus.

    • Krebs-Henseleit solution (oxygenated with 95% O₂ / 5% CO₂).

    • Intraventricular balloon catheter connected to a pressure transducer.

    • ECG electrodes.

    • This compound solutions of varying concentrations.

  • Procedure:

    • Excise the heart and mount it on the Langendorff apparatus via aortic cannulation for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure or flow.

    • Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.

    • Attach ECG electrodes to record heart rate.

    • Allow the heart to stabilize.

    • Infuse increasing concentrations of etilefrine into the perfusion solution.

    • Record changes in heart rate (chronotropy) and left ventricular developed pressure (inotropy).

    • Plot the changes in these parameters against the logarithm of the etilefrine concentration to generate dose-response curves and determine EC₅₀ values.

Experimental Workflows

The following diagram illustrates a typical workflow for the pharmacological characterization of a compound like etilefrine at adrenergic receptors.

Experimental_Workflow cluster_phase1 Phase 1: Receptor Binding Affinity cluster_phase2 Phase 2: In Vitro Functional Assays cluster_phase3 Phase 3: Ex Vivo Functional Assays Receptor_Prep Receptor Preparation (Membranes from cells/tissues) Binding_Assay Radioligand Binding Assay (Competitive) Receptor_Prep->Binding_Assay Ki_Determination Determination of Ki Binding_Assay->Ki_Determination Cell_Based_Assay Cell-Based Functional Assay (e.g., cAMP accumulation) Ki_Determination->Cell_Based_Assay EC50_Emax_Determination Determination of EC50 & Emax Cell_Based_Assay->EC50_Emax_Determination Tissue_Based_Assay Isolated Tissue Assay (e.g., Aortic Ring) Tissue_Based_Assay->EC50_Emax_Determination Langendorff_Prep Isolated Organ Preparation (e.g., Langendorff Heart) EC50_Emax_Determination->Langendorff_Prep Physiological_Measurement Measurement of Physiological Response (HR, Contractility) Langendorff_Prep->Physiological_Measurement Dose_Response_Analysis Dose-Response Analysis Physiological_Measurement->Dose_Response_Analysis

Figure 3. General workflow for characterizing etilefrine's receptor activity.

Conclusion

This compound is a clinically relevant sympathomimetic agent that exerts its therapeutic effects through the dual agonism of α₁ and β₁ adrenergic receptors. Its action on α₁ receptors leads to vasoconstriction via the Gq-PLC-IP₃/DAG pathway, while its stimulation of β₁ receptors enhances cardiac function through the Gs-adenylyl cyclase-cAMP pathway. While its qualitative mechanism of action is well-understood, there is a clear need for publicly accessible, quantitative pharmacological data (Kᵢ, EC₅₀, Eₘₐₓ) to allow for a more precise understanding of its receptor interactions. The experimental protocols detailed in this guide provide a framework for obtaining such data, which would be invaluable for future research and development in the field of cardiovascular pharmacology.

References

Navigating the Preclinical Journey of Etilefrine: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine, a sympathomimetic amine, is clinically utilized for the management of hypotensive states. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical models is paramount for the successful translation of this therapeutic agent to clinical practice and for the development of novel formulations. This in-depth technical guide synthesizes the available data on the pharmacokinetics and metabolism of etilefrine in key preclinical species, providing researchers with a comprehensive resource to inform their drug development programs. While extensive quantitative data in common preclinical models is not widely available in publicly accessible literature, this guide consolidates the existing knowledge to provide a foundational understanding.

I. Pharmacokinetics of Etilefrine in Preclinical Models

The pharmacokinetic profile of etilefrine has been partially characterized in rodent models. The available data, primarily from studies in rats, offers insights into its bioavailability and absorption characteristics. Comprehensive pharmacokinetic data in other common preclinical species, such as dogs, is notably limited in the published literature.

Data Presentation: Pharmacokinetic Parameters in Rats

A study in rats provides comparative bioavailability data for different routes of administration.[1]

ParameterIntravenous (IV)Intragastric (Oral)Buccal
Absolute Bioavailability (%) 100< 10> 20

Data sourced from a study on the absorption behavior of etilefrine after buccal administration in rats.[1]

II. Metabolism of Etilefrine in Preclinical Models

The biotransformation of etilefrine is a critical determinant of its efficacy and duration of action. While detailed metabolite profiling in preclinical species is not extensively documented, studies in humans provide significant insights that are likely to be relevant to preclinical models. The primary metabolic pathways identified are conjugation and, to a lesser extent, oxidation.

Identified Metabolic Pathways:

Based on human studies, the main metabolic transformations of etilefrine include:

  • Sulfuric Acid Conjugation: The principal metabolic route involves the conjugation of the phenolic hydroxyl group with sulfuric acid, forming the sulfuric acid ester of etilefrine.[2] This is a common pathway for phenolic compounds.

  • Formation of Tetrahydroisoquinolines: Two isomeric tetrahydroisoquinoline derivatives have been identified as basic metabolites. These are thought to be formed through a condensation reaction of etilefrine with formaldehyde. These metabolites are excreted in both their free form and as conjugates with sulfuric acid.[2]

  • Oxidative Deamination: A minor metabolic pathway involves the oxidative deamination of the ethylamino side chain, leading to the formation of the corresponding hydroxymandelic acid.[1]

The metabolic pattern suggests that etilefrine, having a hydroxyl group in the meta-position of the benzene ring, is predominantly metabolized via conjugation, in contrast to para-hydroxylated phenylalkylamines which are mainly deaminated.[1]

Mandatory Visualization: Metabolic Pathway of Etilefrine

Etilefrine_Metabolism Etilefrine Etilefrine SulfuricAcidEster Sulfuric Acid Ester (Main Metabolite) Etilefrine->SulfuricAcidEster Sulfation Tetrahydroisoquinolines Isomeric Tetrahydroisoquinolines Etilefrine->Tetrahydroisoquinolines Condensation with Formaldehyde HydroxymandelicAcid Hydroxymandelic Acid (Minor Metabolite) Etilefrine->HydroxymandelicAcid Oxidative Deamination Excretion Excretion (Free and Conjugated) SulfuricAcidEster->Excretion Tetrahydroisoquinolines->Excretion HydroxymandelicAcid->Excretion

Caption: Proposed metabolic pathway of etilefrine.

III. Experimental Protocols

Detailed experimental protocols for etilefrine ADME studies are not extensively published. The following sections provide representative methodologies for key in vivo and in vitro experiments based on general principles and available information for similar compounds.

A. In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of etilefrine following intravenous and oral administration in rats.

Experimental Workflow Visualization

PK_Workflow cluster_prestudy Pre-Study cluster_study Study Day cluster_poststudy Post-Study AnimalAcclimatization Animal Acclimatization (e.g., 1 week) Catheterization Catheter Implantation (e.g., Jugular Vein) AnimalAcclimatization->Catheterization Dosing_IV Intravenous Dosing Catheterization->Dosing_IV Dosing_Oral Oral Gavage Dosing Catheterization->Dosing_Oral BloodSampling Serial Blood Sampling (pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 24 h) Dosing_IV->BloodSampling Dosing_Oral->BloodSampling PlasmaProcessing Plasma Separation (Centrifugation) BloodSampling->PlasmaProcessing SampleAnalysis Bioanalysis (HPLC) PlasmaProcessing->SampleAnalysis PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) SampleAnalysis->PK_Analysis

References

An In-depth Technical Guide to Etilefrine Hydrochloride: Molecular Structure, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of etilefrine hydrochloride, a direct-acting sympathomimetic agent. The document details its molecular structure, physicochemical properties, and pharmacological mechanism of action, with a focus on its interaction with adrenergic receptors and downstream signaling pathways. Detailed experimental protocols for its analysis and in-vitro assessment are also provided to support further research and development.

Molecular Structure and Identification

This compound is a synthetic sympathomimetic amine, structurally related to phenylephrine.[1] Its chemical structure consists of a phenol ring substituted with a 2-(ethylamino)-1-hydroxyethyl group at the meta-position. The hydrochloride salt form enhances its stability and solubility.

The IUPAC name for the active moiety is (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenol.[2] As a hydrochloride salt, its full IUPAC name is 3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride.[3]

Table 1: Molecular Identifiers for this compound

IdentifierValueSource
IUPAC Name 3-[2-(ethylamino)-1-hydroxyethyl]phenol;hydrochloride[3]
Molecular Formula C₁₀H₁₆ClNO₂[1][4]
Molecular Weight 217.69 g/mol [1][3][5]
CAS Number 943-17-9[4][5][6]
Canonical SMILES CCNCC(C1=CC(=CC=C1)O)O.Cl[1]
InChI Key KTNROWWHOBZQGK-UHFFFAOYSA-N[1][7]

Physicochemical Properties

Etilefrine HCl is a white to off-white crystalline powder.[4][5][6] Its physicochemical properties are critical for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Data for this compound

PropertyValueSource
Melting Point 117 - 123 °C[5]
Solubility Freely soluble in water, soluble in ethanol (96%).[6]
Water Solubility 13.8 mg/mL (Predicted)[7][8]
logP 0.01 (Predicted)[7][8]
pKa (Strongest Acidic) 9.1 (Predicted)[7][8]
pKa (Strongest Basic) 9.73 (Predicted)[7][8]
Appearance White to off-white crystalline powder[4][5]
Storage Store at room temperature or 4°C, sealed, away from moisture.[4]

Pharmacological Properties and Mechanism of Action

Etilefrine is a direct-acting sympathomimetic agent with a high affinity for α₁- and β₁-adrenergic receptors.[2][9] Its therapeutic effect, primarily the elevation of blood pressure, is a direct consequence of its dual agonist activity.[10][11]

Adrenergic Receptor Stimulation
  • α₁-Adrenergic Receptor Agonism : Stimulation of α₁-adrenergic receptors, located on vascular smooth muscle cells, induces vasoconstriction.[10][12] This action increases peripheral vascular resistance, which is a primary contributor to the elevation of systemic blood pressure.[5][10]

  • β₁-Adrenergic Receptor Agonism : Etilefrine also stimulates β₁-adrenergic receptors in the heart.[10][12] This results in a positive inotropic effect (increased myocardial contractility) and a positive chronotropic effect (increased heart rate), leading to an overall increase in cardiac output.[2][10]

The combined effects of increased peripheral resistance and enhanced cardiac output result in a robust and sustained improvement in blood pressure, making it effective for treating hypotensive states like orthostatic hypotension.[10][11][13]

G cluster_0 Etilefrine HCl Action cluster_1 Receptor Targets cluster_2 Physiological Response Etilefrine Etilefrine HCl Alpha1 α1-Adrenergic Receptor (Vascular Smooth Muscle) Etilefrine->Alpha1 Binds & Activates Beta1 β1-Adrenergic Receptor (Heart) Etilefrine->Beta1 Binds & Activates Vaso Vasoconstriction Alpha1->Vaso CO Increased Cardiac Output (Contractility & Heart Rate) Beta1->CO PVR Increased Peripheral Resistance Vaso->PVR BP Blood Pressure Elevation PVR->BP CO->BP

Fig. 1: Adrenergic signaling pathway of Etilefrine HCl.
Modulation of AMPK/Akt Pathway

Beyond its primary adrenergic activity, etilefrine has been shown to bidirectionally regulate the AMPK/Akt signaling pathway.[4] In PC-3 and 293T cells, treatment with etilefrine (10 μM) leads to a significant increase in the phosphorylation of AMPKα at Thr172 and an inhibition of Akt phosphorylation at Ser473.[4] This suggests that etilefrine activates AMPK while inhibiting the Akt pathway, a mechanism that may be relevant in cardiovascular research beyond its pressor effects.[4]

G Etilefrine Etilefrine HCl (10 μM) AMPK AMPKα Etilefrine->AMPK Stimulates Phosphorylation Akt Akt Etilefrine->Akt Inhibits Phosphorylation pAMPK Phospho-AMPKα (Thr172) (Activated) pAkt Phospho-Akt (Ser473) (Inhibited) G A Prepare Mobile Phase (Phosphate Buffer pH 4 : ACN, 30:70) C Set HPLC Conditions (C18 Column, 1 mL/min, 220 nm) A->C B Prepare Standard & Sample Solutions (100 µg/mL) D Inject Solutions into HPLC System B->D C->D E Acquire Chromatograms D->E F Integrate Peak Areas E->F G Calculate Purity (Sample Area / Standard Area) F->G

References

The Discovery and Pharmacological Journey of Etilefrine in Hypotension Management

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, historical development, and mechanism of action of etilefrine, a sympathomimetic amine used in the management of hypotension. It is designed for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its pharmacology, key experimental findings, and the evolution of its clinical application.

Discovery and Historical Development

Etilefrine was first described and introduced for medical use by 1949.[1] It is a synthetic sympathomimetic amine, chemically known as 3,β-dihydroxy-N-ethylphenethylamine, and is structurally related to epinephrine and phenylephrine.[1] Marketed under trade names like Effortil, it became a therapeutic option for treating various forms of hypotension, most notably orthostatic hypotension.[1][2]

The development of etilefrine has been marked by numerous clinical investigations to ascertain its efficacy and safety. Early studies focused on its hemodynamic effects, demonstrating its ability to increase cardiac output, stroke volume, and blood pressure.[1] Over the years, its application has been explored in different clinical scenarios, including levodopa-induced orthostatic hypotension, hypotension associated with anesthesia, and vasovagal syncope.[3][4][5] While some studies have shown positive outcomes in stabilizing blood pressure, others, such as the Vasovagal Syncope International Study (VASIS), a double-blind, randomized, placebo-controlled trial, did not find etilefrine to be superior to placebo in preventing vasovagal syncope.[3]

A pivalate ester of etilefrine, etilefrine pivalate, was also developed with the aim of inhibiting first-pass metabolism and improving its oral effectiveness.[6] In a long-term trial, equimolar doses of etilefrine pivalate were found to be almost twice as active as etilefrine in augmenting systolic blood pressure.[6]

Chemical Synthesis

The synthesis of etilefrine hydrochloride can be achieved through a multi-step process. A common method involves the amination of α-bromo-m-hydroxyacetophenone with N-ethylbenzylamine, followed by catalytic hydrogenation to yield etilefrine. The final product is then converted to its hydrochloride salt.

G cluster_synthesis Chemical Synthesis of this compound start α-bromo-m-hydroxyacetophenone + N-ethylbenzylamine amination Amination Reaction start->amination Solvent, 10-20°C intermediate α-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride amination->intermediate HCl addition (pH 0.5-1.5) hydrogenation Catalytic Hydrogenation intermediate->hydrogenation Alcohol solvent, Catalyst, H₂ etilefrine_hcl This compound hydrogenation->etilefrine_hcl Crystallization

A simplified workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

Etilefrine is a direct-acting sympathomimetic agent that functions as an agonist at adrenergic receptors.[7] Its primary therapeutic effects are mediated through the stimulation of α1- and β1-adrenergic receptors, with some activity at β2-adrenergic receptors as well.[1][2][7][8]

  • α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors on vascular smooth muscle cells leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, an elevation in systemic blood pressure.[7][9][10]

  • β1-Adrenergic Receptor Stimulation: Stimulation of β1-adrenergic receptors in the heart results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, leading to an increased cardiac output which further contributes to the rise in blood pressure.[7][10]

In vitro studies have suggested that etilefrine has a significantly higher affinity for β1 receptors than for β2 receptors.[1] More recent research has also indicated that etilefrine can modulate the AMPK/Akt pathway, showing activation of AMPKα and inhibition of Akt phosphorylation in certain cell lines.[11]

G cluster_pathway Etilefrine Signaling Pathway cluster_alpha1 α1-Adrenergic Receptor cluster_beta1 β1-Adrenergic Receptor etilefrine Etilefrine alpha1 α1 Receptor etilefrine->alpha1 beta1 β1 Receptor etilefrine->beta1 gq Gq protein alpha1->gq plc Phospholipase C gq->plc ip3_dag IP₃ & DAG plc->ip3_dag ca2 ↑ Intracellular Ca²⁺ ip3_dag->ca2 vasoconstriction Vasoconstriction ca2->vasoconstriction bp_increase1 ↑ Blood Pressure vasoconstriction->bp_increase1 gs Gs protein beta1->gs ac Adenylyl Cyclase gs->ac camp ↑ cAMP ac->camp pka Protein Kinase A camp->pka cardiac_effects ↑ Heart Rate ↑ Contractility pka->cardiac_effects co_increase ↑ Cardiac Output cardiac_effects->co_increase bp_increase2 ↑ Blood Pressure co_increase->bp_increase2 G cluster_workflow Clinical Trial Workflow: Etilefrine vs. Phenylephrine enrollment Patient Enrollment (N=196, Hypotension during spinal anesthesia for C-section) randomization Randomization enrollment->randomization group_etilefrine Etilefrine Group (n=98) randomization->group_etilefrine 1:1 group_phenylephrine Phenylephrine Group (n=98) randomization->group_phenylephrine 1:1 intervention_etilefrine Administer Etilefrine (2 mg bolus) group_etilefrine->intervention_etilefrine intervention_phenylephrine Administer Phenylephrine (50 µg bolus) group_phenylephrine->intervention_phenylephrine outcome_measurement Outcome Measurement intervention_etilefrine->outcome_measurement intervention_phenylephrine->outcome_measurement primary_outcome Primary: Fetal Umbilical Arterial pH outcome_measurement->primary_outcome secondary_outcomes Secondary: Vasopressor Dose, Hypotension Time, Apgar Score outcome_measurement->secondary_outcomes analysis Data Analysis primary_outcome->analysis secondary_outcomes->analysis conclusion Conclusion: Etilefrine and Phenylephrine are equally effective and safe. analysis->conclusion

References

In-depth review of etilefrine hydrochloride's cardiovascular effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cardiovascular Effects of Etilefrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic sympathomimetic amine used clinically for the management of hypotension, particularly orthostatic hypotension.[1][2] Marketed under trade names like Effortil, it functions as a vasopressor by mimicking the effects of endogenous catecholamines on the cardiovascular system.[2] Its primary therapeutic action is to elevate blood pressure, thereby alleviating symptoms such as dizziness and syncope associated with hypotensive states.[1][2] This technical guide provides a comprehensive review of the cardiovascular effects of etilefrine, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining experimental protocols.

Mechanism of Action

This compound exerts its cardiovascular effects primarily through the stimulation of adrenergic receptors.[1][3] It is a direct-acting sympathomimetic agent with agonist activity at both alpha-1 (α₁) and beta-1 (β₁) adrenergic receptors.[1][4][5] This dual agonism results in a coordinated physiological response that increases blood pressure.

  • Alpha-1 Adrenergic Receptor Stimulation : Etilefrine activates α₁-adrenergic receptors located on vascular smooth muscle cells.[1][3] This activation triggers a signaling cascade that leads to vasoconstriction, an increase in peripheral vascular resistance, and consequently, an elevation in systemic blood pressure.[1][4]

  • Beta-1 Adrenergic Receptor Stimulation : Stimulation of β₁-adrenergic receptors, found predominantly in the heart, enhances myocardial contractility (a positive inotropic effect) and increases heart rate (a positive chronotropic effect).[1][3][4] These actions collectively boost cardiac output, further contributing to the rise in blood pressure.[1][4]

Some studies indicate that etilefrine has a much higher affinity for β₁ receptors than for β₂ receptors and a relatively low affinity for α-receptors compared to norepinephrine.[5][6] The combination of increased cardiac output and elevated peripheral resistance produces a robust and sustained improvement in blood pressure.[1]

Signaling Pathways

The binding of etilefrine to α₁ and β₁ receptors initiates distinct intracellular signaling cascades. The diagram below illustrates these pathways in vascular smooth muscle and cardiac muscle cells.

Etilefrine_Signaling_Pathway Etilefrine Adrenergic Signaling Pathways cluster_0 Vascular Smooth Muscle Cell cluster_1 Cardiac Myocyte Etilefrine_A Etilefrine Alpha1 α₁-Adrenergic Receptor Etilefrine_A->Alpha1 Gq Gq Protein Alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP₃ PLC->IP3 Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Etilefrine_B Etilefrine Beta1 β₁-Adrenergic Receptor Etilefrine_B->Beta1 Gs Gs Protein Beta1->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cardiac_Effects Increased Contractility (Inotropy) + Increased Heart Rate (Chronotropy) PKA->Cardiac_Effects

Caption: Adrenergic signaling pathways activated by etilefrine.

Quantitative Cardiovascular Effects

The hemodynamic effects of etilefrine have been quantified in various human and animal studies. Intravenous administration generally leads to increases in pulse rate, cardiac output, stroke volume, central venous pressure, and mean arterial pressure.[5][7] Notably, the effect on peripheral vascular resistance can be dose-dependent; it may fall at lower infusion rates (1-8 mg) and rise at higher dosages.[5][7]

Human Studies

The following tables summarize quantitative data from clinical investigations.

Table 1: Hemodynamic Effects During Aortic Surgery Study Population: 13 patients undergoing aortofemoral bypass operations. Intervention: 2 mg this compound IV to counteract hypotension after aortic cross-clamp release.

ParameterBefore Etilefrine (Post-Clamp Release)2 Mins After Etilefrine5 Mins After Etilefrine
Mean Arterial Pressure (mmHg) 71.2 (±10.4)92.5 (±12.7)90.8 (±12.7)
Heart Rate (beats/min) 85.5 (±13.9)88.4 (±13.7)86.8 (±14.3)
Cardiac Index (L/min/m²) 2.0 (±0.5)2.5 (±0.6)2.5 (±0.7)
Total Peripheral Resistance (dyn.s.cm⁻⁵) 1481 (±441)1515 (±438)1489 (±462)
Pulmonary Capillary Wedge Pressure (mmHg) 7.9 (±4.3)10.8 (±4.5)10.7 (±4.5)
LVSWI (g.m.m⁻²) 20.2 (±7.8)32.2 (±11.1)31.4 (±11.8)
RVSWI (g.m.m⁻²) 3.5 (±1.5)5.2 (±2.0)5.1 (±2.1)
Data derived from Retief et al., 1984. Values are mean (±SD). LVSWI: Left Ventricular Stroke Work Index; RVSWI: Right Ventricular Stroke Work Index.[6]

Table 2: Effects on Spinal Anesthesia-Induced Hypotension Study Population: 40 patients (ASA I or II) scheduled for lower extremity surgery. Intervention: Oral etilefrine 15 mg vs. control, 60 mins before subarachnoid block.

ParameterEtilefrine Group (n=20)Control Group (n=20)Statistical Significance
Incidence of Hypotension 20%30%Not specified
Fall in Systolic Arterial Pressure Significantly less than controlGreater fallp < 0.05
Fall in Mean Arterial Pressure Significantly less than controlGreater fallp < 0.05
Requirement for IV Etilefrine Rescue Less than controlMore than etilefrine groupp < 0.05
Data derived from Bouaggad et al., 2000. Hypotension defined as a 30% decrease from baseline SAP/MAP or SAP <90 mmHg.[8]

Table 3: Long-Term Effects of Etilefrine Pivalate on Orthostatic Hypotension Study Population: 60 patients with orthostatic dysregulation. Intervention: 20 mg oral etilefrine pivalate daily for 2-6 months.

ParameterChange from BaselineStatistical Significance
Systolic Blood Pressure +40.3 mmHgp < 0.01
Blood Pressure Amplitude +37.5 mmHgp < 0.01
Heart Rate Virtually unalteredNot significant
Diastolic Blood Pressure UnchangedNot significant
Data derived from Haustein, 1981. Effects reached steady state approaching 6 months of therapy.[9]
Animal Studies

Table 4: Hemodynamic Effects in Animal Models

Animal ModelDose & RouteKey Cardiovascular Findings
Anesthetized Mongrel Dogs 0.1 mg/kg IV (single dose)- Increase in blood pressure and heart rate.[4][10]
Anesthetized Dogs (with partial myocardial ischemia) 0.04 mg/kg IV- Increased systolic aortic pressure, decreased diastolic aortic pressure, increased heart rate.[11]
0.2 mg/kg IV- Greater increase in heart rate and cardiac minute volume.[11]- Initial decrease then significant rise in aortic pressure.[11]
New Zealand White Rabbits 50 µg/kg IV (single dose)- Increased cardiac output, right heart filling pressure, and blood pressure.[4]- Reduced total peripheral resistance.[4]
200 µg/kg IV (single dose)- Increased cardiac output, right heart filling pressure, and blood pressure.[4]- Increased total peripheral resistance.[4]
Data derived from MedChemExpress and Z Kardiol, 1980.[4][10][11]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols from key studies investigating etilefrine's cardiovascular effects.

Protocol: Management of Hypotension During Aortic Surgery
  • Objective : To assess the efficacy of etilefrine in counteracting the decrease in blood pressure following the release of an aortic cross-clamp.[6]

  • Study Population : 13 patients (ages 48-71) scheduled for elective repair of abdominal aortic aneurysms or aortofemoral occlusion.[6]

  • Methodology :

    • Informed consent was obtained under a protocol approved by the institutional Ethics Committee.[6]

    • Anesthesia was standardized. Hemodynamic monitoring included intra-arterial pressure, central venous pressure, pulmonary capillary wedge pressure (PCWP), and cardiac output via a Swan-Ganz catheter.[6]

    • Baseline hemodynamic measurements were taken approximately 15 minutes before the planned release of the aortic cross-clamp.[6]

    • Measurements were repeated immediately after clamp release.[6]

    • If the Mean Arterial Pressure (MAP) decreased by more than 20% of the pre-release value, 2 mg of this compound was administered intravenously.[6]

    • Hemodynamic measurements were repeated at 2 and 5 minutes post-administration.[6]

  • Endpoint : The primary outcome was the change in MAP and other hemodynamic parameters following etilefrine administration.[6]

Protocol: Prevention of Spinal Anesthesia-Induced Hypotension

The workflow for this type of randomized controlled trial is illustrated below.

Experimental_Workflow Randomized Controlled Trial Workflow A Patient Recruitment (n=40, ASA I-II, age 23-60, lower extremity surgery) B Random Allocation A->B C Group 1: Etilefrine (n=20) Received 15 mg oral etilefrine B->C Randomization D Group 2: Control (n=20) Received no premedication B->D Randomization E Premedication Period (60 minutes before block) C->E D->E F Spinal Anesthesia Induction (0.5% isobaric bupivacaine) E->F G Hemodynamic Monitoring (Systolic, Mean Arterial Pressure, Heart Rate) F->G H Endpoint Assessment (Incidence of hypotension, need for rescue vasopressor) G->H I Data Analysis (Comparison between groups) H->I

Caption: Workflow for a clinical trial on etilefrine premedication.

  • Objective : To determine the efficacy of oral etilefrine in preventing hypotension induced by spinal anesthesia.[8]

  • Study Design : A randomized, controlled study.[8]

  • Methodology :

    • Forty ASA grade I or II patients, aged 23-60 years, were enrolled.[8]

    • Patients were randomly allocated into two groups of 20.[8]

    • Etilefrine Group : Received 15 mg of oral etilefrine 60 minutes before the subarachnoid block.[8]

    • Control Group : Received no etilefrine premedication.[8]

    • Spinal anesthesia was administered using 0.5% isobaric bupivacaine.[8]

    • Hypotension was defined as a 30% decrease from baseline systolic or mean arterial pressure, or a systolic value <90 mmHg.[8]

    • Episodes of hypotension were treated with intravenous boluses of etilefrine (2 mg).[8]

  • Endpoints : The primary endpoints were the overall incidence of hypotension and the magnitude of the fall in arterial pressure. The secondary endpoint was the total dose of intravenous etilefrine required for rescue.[8]

Summary of Physiological Effects

This compound reliably increases blood pressure through a dual mechanism involving both the heart and the peripheral vasculature. Its stimulation of β₁-receptors enhances cardiac output, while its α₁-agonist activity induces vasoconstriction, increasing peripheral resistance. This combined action makes it an effective agent for treating various forms of hypotension.

The diagram below provides a high-level overview of etilefrine's integrated cardiovascular effects.

Logical_Relationship Integrated Cardiovascular Effects of Etilefrine cluster_receptors Receptor Stimulation cluster_effects Primary Physiological Effects cluster_hemodynamics Hemodynamic Consequences etilefrine Etilefrine HCl alpha1 α₁-Adrenergic Receptor (Vascular Smooth Muscle) etilefrine->alpha1 beta1 β₁-Adrenergic Receptor (Cardiac Myocytes) etilefrine->beta1 vasoconstriction Vasoconstriction alpha1->vasoconstriction cardiac_stim Increased Myocardial Contractility + Increased Heart Rate beta1->cardiac_stim tpr Increased Total Peripheral Resistance vasoconstriction->tpr co Increased Cardiac Output cardiac_stim->co bp Increased Blood Pressure tpr->bp co->bp

Caption: Logical flow of etilefrine's cardiovascular effects.

References

Etilefrine's Role as an AMPK Activator: A Technical Guide on its Cellular Pathway Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine is a sympathomimetic amine, well-established as an α1 and β1 adrenergic receptor agonist, primarily used in the management of hypotension.[1][2][3][4] Emerging evidence, however, suggests a novel role for Etilefrine in cellular metabolism as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] This technical guide provides an in-depth analysis of the current understanding of Etilefrine's function as an AMPK activator, its impact on related signaling pathways, and the experimental basis for these observations. It is important to note that the primary data linking Etilefrine directly to AMPK activation is derived from commercial technical datasheets, and as of this writing, a peer-reviewed publication detailing these specific findings has not been identified.[1][2][3] This guide synthesizes the available data and places it within the broader context of adrenergic signaling and AMPK regulation.

Quantitative Data on Etilefrine's Effect on AMPK and Akt Signaling

The following data summarizes the observed effects of Etilefrine hydrochloride on the phosphorylation status of AMPKα at Threonine 172 (a marker of activation) and Akt at Serine 473 (a key activating phosphorylation site) in prostate cancer (PC-3) and human embryonic kidney (293T) cell lines.[1][2]

Table 1: Effect of this compound on AMPKα (Thr172) Phosphorylation [1][2]

Cell LineConcentrationIncubation TimeFold Increase in Phospho-AMPKα (Thr172) vs. Control
PC-310 µM1-2 hours1.5 - 2.0
293T10 µM1-2 hours1.5 - 2.0

Table 2: Effect of this compound on Akt (Ser473) Phosphorylation [1][2]

Cell LineConcentrationIncubation TimeFold Decrease in Phospho-Akt (Ser473) vs. Control
PC-310 µM1-2 hours0.2 - 0.4
293T10 µM1-2 hours0.2 - 0.4

Signaling Pathways

Etilefrine exerts its effects through the activation of α1 and β1 adrenergic receptors. The downstream signaling from these receptors can modulate AMPK and Akt pathways. The precise mechanisms of how Etilefrine specifically regulates AMPK are not fully elucidated, but can be hypothesized based on known adrenergic signaling cascades.

Proposed α1-Adrenergic Receptor Signaling to AMPK/Akt

Activation of α1-adrenergic receptors, which are Gq-protein coupled, typically leads to the activation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, which can activate calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), a known upstream kinase of AMPK.[5]

alpha1_AMPK_pathway Etilefrine Etilefrine Alpha1_AR α1-Adrenergic Receptor Etilefrine->Alpha1_AR Gq Gq Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 CaMKKb CaMKKβ IP3->CaMKKb + Ca2+ AMPK AMPK (inactive) CaMKKb->AMPK pAMPK pAMPKα (Thr172) (active) AMPK->pAMPK P Akt Akt (active) pAMPK->Akt Inhibition pAkt pAkt (Ser473) (inactive) Akt->pAkt

Proposed α1-Adrenergic Signaling to AMPK
Proposed β1-Adrenergic Receptor Signaling to AMPK/Akt

β1-adrenergic receptors are coupled to Gs-proteins, which activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). The link between PKA and AMPK is complex and can be inhibitory or activating depending on the cellular context. Some studies suggest PKA can phosphorylate and activate LKB1, an upstream kinase of AMPK.[6][7][8]

beta1_AMPK_pathway Etilefrine Etilefrine Beta1_AR β1-Adrenergic Receptor Etilefrine->Beta1_AR Gs Gs Beta1_AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA LKB1 LKB1 PKA->LKB1 AMPK AMPK (inactive) LKB1->AMPK pAMPK pAMPKα (Thr172) (active) AMPK->pAMPK P Akt Akt (active) pAMPK->Akt Inhibition pAkt pAkt (Ser473) (inactive) Akt->pAkt western_blot_workflow start Start: Cell Culture (PC-3 or 293T) treatment Treatment with Etilefrine (10 µM) start->treatment lysis Cell Lysis with Inhibitors treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (pAMPK, pAkt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection analysis Densitometry and Normalization detection->analysis end End: Quantified Results analysis->end

References

Understanding the solubility and stability of etilefrine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of Etilefrine Hydrochloride

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug substance's physicochemical properties is fundamental to formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a detailed overview of the solubility and stability of this compound, a sympathomimetic amine used for the treatment of hypotension.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of etilefrine, chemically designated as (RS)-2-Ethylamino-1-(3-hydroxyphenyl)ethanol monohydrochloride.[1] It presents as a white or almost white crystalline powder or colorless crystals.[1][2]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. This compound exhibits a favorable solubility profile in aqueous and polar organic solvents.

Qualitative and Quantitative Solubility Data

The solubility of this compound has been described in various pharmacopeial monographs and scientific literature. A summary of this data is presented in Table 1. The pH of a 10% w/v aqueous solution (1 in 10) is reported to be between 3.8 and 5.8.[1]

Table 1: Solubility of this compound in Various Solvents

SolventDescriptive TermQuantitative Value (if available)Reference
WaterVery Soluble / Freely Soluble13.8 mg/mL (Predicted)[1][2][3][4]
Ethanol (95% or 96%)Freely Soluble / Soluble5 mg/mL[1][2][3][5]
Methylene ChloridePractically Insoluble-[2][3]
Diethyl EtherPractically Insoluble-[1]
Acetic Acid (100%)Sparingly Soluble-[1]
Dimethylformamide (DMF)-30 mg/mL[5]
Dimethyl Sulfoxide (DMSO)-30 mg/mL[5]
PBS (pH 7.2)-10 mg/mL[5]
Experimental Protocol: Equilibrium Solubility Determination

The following is a general methodology for determining the equilibrium solubility of a compound like this compound, typically employed in preclinical development.

Objective: To determine the concentration of this compound in a saturated solution in various solvents at a specific temperature.

Materials:

  • This compound API

  • Selected solvents (e.g., water, ethanol, buffers of various pH)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., glass vial). The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation of Solid: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Dilution: Dilute the clear filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess Etilefrine HCl to solvent B Agitate at constant temp (e.g., 24-48h) A->B C Collect supernatant B->C D Filter (e.g., 0.45 µm) C->D E Dilute filtrate D->E F Quantify via HPLC E->F

Fig. 1: Workflow for Equilibrium Solubility Determination.

Stability Profile

Assessing the stability of this compound is critical for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.

Intrinsic Stability and Forced Degradation

This compound is known to be sensitive to light, gradually changing color upon exposure.[1] Therefore, it should be stored in tight, light-resistant containers.[1]

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. Such studies expose the drug substance to stress conditions more severe than accelerated stability testing, including acid, base, oxidation, heat, and light.[6][7][8]

A key degradation pathway for this compound is oxidation.[9][10] A stability-indicating HPLC method has been developed to separate this compound from its oxidative degradation product, demonstrating the method's specificity.[9][10][11]

Table 2: Summary of Forced Degradation Conditions for Etilefrine HCl

Stress ConditionReagent/DetailsOutcomeReference
Oxidative Hydrogen Peroxide (H₂O₂)Significant degradation observed.[9][10][11]
Acid Hydrolysis 0.1 M - 1 M HClGenerally stable or minor degradation.[7][12]
Alkaline Hydrolysis 0.1 M - 1 M NaOHGenerally stable or minor degradation.[7][12]
Thermal 40°C - 80°CDegradation is temperature-dependent.[6][12]
Photolytic UV/Visible LightDegradation occurs; compound is light-sensitive.[1][8]
Experimental Protocol: Stability-Indicating HPLC Method

The following protocol is based on a published method for the determination of this compound in the presence of its oxidative degradation product.[9][10][11]

Objective: To quantify this compound and separate it from its degradation products using a stability-indicating HPLC method.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).[9][10][11]

  • Mobile Phase: 0.1M Phosphate Buffer (pH 4) : Acetonitrile (30:70, v/v).[9][10][11]

  • Flow Rate: 1.0 mL/min.[9][10][11]

  • Detection Wavelength: 220 nm.[9][10][11]

  • Temperature: Ambient.[9][10][11]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in the mobile phase.

  • Forced Degradation Sample Preparation:

    • Oxidative: Dissolve a known amount of this compound in water and add a solution of hydrogen peroxide (e.g., 30%). Heat gently or let stand at room temperature for a specified time to induce degradation. Neutralize or dilute the sample with mobile phase before injection.

    • Acid/Base Hydrolysis: Dissolve the drug in 0.1 M HCl or 0.1 M NaOH and reflux for a set period. Neutralize the solution and dilute with mobile phase.[8]

    • Thermal: Expose the solid drug powder to dry heat (e.g., 70°C) for a specified duration.[12] Dissolve the stressed sample in the mobile phase.

    • Photolytic: Expose a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Chromatographic Analysis: Inject equal volumes of the standard, control (unstressed), and stressed samples into the HPLC system.

  • Data Evaluation:

    • Record the chromatograms and determine the retention times. The method cited separated intact etilefrine from its oxidative degradate.[11]

    • Assess the peak purity of the main etilefrine peak in the stressed samples to confirm that it is free from co-eluting degradants.

    • Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to the unstressed control.

G cluster_stress Stress Conditions cluster_analysis Analysis Workflow A Acid (HCl) F Prepare Stressed Samples A->F B Base (NaOH) B->F C Oxidative (H₂O₂) C->F D Thermal (Heat) D->F E Photolytic (Light) E->F G Inject into HPLC System F->G H Separate Drug from Degradants G->H I Quantify & Assess Peak Purity H->I

Fig. 2: Forced Degradation Study Workflow.

Mechanism of Action & Signaling Pathway

This compound is a direct-acting sympathomimetic agent with agonist activity on both α- and β-adrenergic receptors, specifically targeting α1 and β1 receptors.[13][14][15]

  • α1-Adrenergic Receptor Stimulation: Activation of α1-receptors on vascular smooth muscle cells initiates a signaling cascade leading to vasoconstriction. This increases peripheral vascular resistance, which in turn elevates blood pressure.[13][16]

  • β1-Adrenergic Receptor Stimulation: Stimulation of β1-receptors, primarily located in the heart, results in increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect).[13][14] This combination boosts cardiac output, further contributing to the rise in blood pressure.

  • AMPK/Akt Pathway Modulation: Etilefrine has also been shown to regulate the AMPK/Akt pathway by increasing the phosphorylation of AMPKα and inhibiting the phosphorylation of Akt, which may be relevant in other cellular contexts.[14]

Fig. 3: Adrenergic Signaling Pathway of Etilefrine.

This guide provides a foundational understanding of the critical physicochemical properties of this compound. The data and protocols herein are intended to support drug development professionals in formulating stable, safe, and effective medicinal products.

References

Methodological & Application

Etilefrine Hydrochloride: In Vitro Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etilefrine hydrochloride is a synthetic sympathomimetic amine that functions as a direct-acting adrenoceptor agonist with affinity for both α and β-adrenergic receptors.[1][2][3][4][5] Primarily, it demonstrates selectivity for α1 and β1-adrenergic receptors.[1][2][3][4] Its mechanism of action involves the stimulation of these receptors, leading to physiological responses such as vasoconstriction, increased myocardial contractility, and elevated heart rate.[1][4] Consequently, this compound is clinically utilized for the management of hypotension, particularly orthostatic hypotension.[4] Beyond its classic adrenergic activity, etilefrine has also been identified as an activator of the AMP-activated protein kinase (AMPK) pathway, suggesting a broader role in cellular metabolic regulation.[2][3]

These application notes provide detailed in vitro experimental protocols to investigate the pharmacological effects of this compound on key physiological processes. The described assays are fundamental for characterizing its activity at the cellular and tissue levels, providing valuable insights for drug development and cardiovascular research.

Data Presentation

The following tables summarize the in vitro effects of this compound. Due to limited publicly available data, comprehensive dose-response values (e.g., EC50, IC50) are not available for all assays.

AssayTargetCell/Tissue TypeObserved EffectQuantitative Data
Vasoconstriction α1-Adrenergic ReceptorsIsolated Vascular Smooth Muscle (e.g., Rat Aorta)Increased contractile forceData not available
Cardiac Myocyte Contractility β1-Adrenergic ReceptorsIsolated Cardiac MyocytesIncreased contractility (positive inotropic effect)Data not available
Second Messenger Signaling β1-Adrenergic ReceptorsCHO cells expressing β1-adrenergic receptorsIncreased intracellular cAMP levelsData not available
AMPK Activation AMPKαPC-3 and 293T cellsIncreased phosphorylation of AMPKα (Thr172) and decreased phosphorylation of Akt (Ser473)1.5-2.0 fold increase in pAMPKα with 10 µM etilefrine for 1-2 hours.[2]

Signaling Pathways

The primary signaling pathways of this compound involve the activation of α1 and β1-adrenergic receptors, as well as the AMPK pathway.

Etilefrine Signaling Pathways Etilefrine Etilefrine HCl alpha1_receptor α1-Adrenergic Receptor Etilefrine->alpha1_receptor beta1_receptor β1-Adrenergic Receptor Etilefrine->beta1_receptor AMPK AMPK Activation Etilefrine->AMPK Gq Gq alpha1_receptor->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Vasc_SM_Contraction Vascular Smooth Muscle Contraction Ca_PKC->Vasc_SM_Contraction Gs Gs beta1_receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Cardiac_Contraction Increased Cardiac Contractility PKA->Cardiac_Contraction pAMPK ↑ pAMPKα (Thr172) AMPK->pAMPK Akt Akt AMPK->Akt pAkt ↓ pAkt (Ser473) Akt->pAkt

Caption: Signaling pathways of this compound.

Experimental Protocols

In Vitro Vasoconstriction Assay using Isolated Rat Aorta

This protocol details the methodology to assess the vasoconstrictor effect of this compound on isolated rat aortic rings.

Workflow Diagram:

Vasoconstriction Assay Workflow start Start dissect Dissect Thoracic Aorta from Rat start->dissect prepare_rings Prepare 2-3 mm Aortic Rings dissect->prepare_rings mount Mount Rings in Organ Bath prepare_rings->mount equilibrate Equilibrate under Tension (e.g., 1.5-2.0 g) mount->equilibrate viability Assess Viability (e.g., with KCl) equilibrate->viability wash Wash and Return to Baseline viability->wash add_etilefrine Cumulative Addition of This compound wash->add_etilefrine record Record Isometric Tension add_etilefrine->record analyze Analyze Dose-Response Curve record->analyze end End analyze->end

Caption: Workflow for the in vitro vasoconstriction assay.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • This compound stock solution

  • Potassium chloride (KCl) solution (e.g., 80 mM)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Standard dissection tools

Procedure:

  • Aorta Dissection: Euthanize the rat via an approved method. Open the thoracic cavity and carefully dissect the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution.

  • Ring Preparation: Clean the aorta of adhering connective and adipose tissue. Cut the aorta into 2-3 mm wide rings. The endothelium can be removed by gently rubbing the intimal surface with a fine wire if endothelium-independent effects are to be studied.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with carbogen. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply an optimal resting tension (typically 1.5-2.0 g) and allow the rings to equilibrate for at least 60-90 minutes. Replace the buffer every 15-20 minutes.

  • Viability Check: After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.

  • Washout: Wash the rings several times with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.

  • Dose-Response Curve Generation: Add this compound to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized. A typical concentration range would be from 1 nM to 100 µM.

  • Data Recording and Analysis: Record the isometric tension continuously. Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and determine the EC50 value if possible.

In Vitro Cardiac Myocyte Contractility Assay

This protocol outlines a method to evaluate the effect of this compound on the contractility of isolated adult rat ventricular myocytes.

Materials:

  • Adult Sprague-Dawley rats (200-250 g)

  • Langendorff perfusion system

  • Collagenase solution

  • Tyrode's solution (containing varying concentrations of CaCl2)

  • IonOptix MyoCam-S system or similar video-based edge-detection system

  • This compound stock solution

Procedure:

  • Myocyte Isolation: Isolate ventricular myocytes from adult rat hearts using a Langendorff perfusion system and enzymatic digestion with collagenase.

  • Cell Plating: Plate the isolated, calcium-tolerant myocytes on laminin-coated coverslips.

  • Experimental Setup: Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with a video-based edge-detection system. Superfuse the myocytes with Tyrode's solution at 37°C.

  • Baseline Contractility: Pace the myocytes at a constant frequency (e.g., 1 Hz). Record baseline sarcomere shortening and relaxation parameters.

  • This compound Application: Introduce this compound into the superfusion solution at increasing concentrations. Allow the cells to stabilize for several minutes at each concentration before recording.

  • Data Acquisition: Record changes in cell shortening (amplitude and velocity) and relaxation.

  • Data Analysis: Analyze the data to determine the effect of this compound on the inotropic state of the cardiomyocytes. Express changes as a percentage of the baseline contractility.

Second Messenger (cAMP) Assay

This protocol describes a method to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels in response to this compound in a cell line expressing the β1-adrenergic receptor.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human β1-adrenergic receptor

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

  • This compound stock solution

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • Multi-well plates (e.g., 96-well or 384-well)

Procedure:

  • Cell Culture: Culture the CHO-β1 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to attach overnight.

  • Assay Preparation: On the day of the experiment, remove the culture medium and replace it with stimulation buffer. Incubate for 30 minutes at 37°C.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Isoproterenol or Forskolin).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound. Determine the EC50 value.

AMPK Activation Assay by Western Blot

This protocol provides a method to assess the phosphorylation status of AMPK and its downstream target Akt in response to this compound treatment.

Workflow Diagram:

Western Blot Workflow start Start cell_culture Culture PC-3 or 293T cells start->cell_culture treat Treat cells with Etilefrine HCl (10 µM) cell_culture->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration (BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (pAMPK, AMPK, pAkt, Akt) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL substrate secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

Caption: Workflow for the AMPK activation Western blot assay.

Materials:

  • PC-3 or 293T cells

  • Cell culture medium

  • This compound (10 µM)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-Akt (Ser473), anti-Akt

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture PC-3 or 293T cells to 70-80% confluency. Treat the cells with 10 µM this compound for 1-2 hours.[2]

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The in vitro assays detailed in these application notes provide a robust framework for characterizing the pharmacological profile of this compound. These protocols can be adapted to suit specific research needs and will enable a comprehensive evaluation of its effects on vascular tone, cardiac function, and cellular signaling pathways. Such studies are crucial for understanding its therapeutic potential and for the development of novel cardiovascular drugs.

References

High-performance liquid chromatography (HPLC) method for etilefrine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of etilefrine using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals. Two distinct methods are presented: a stability-indicating HPLC method with UV detection for the analysis of etilefrine hydrochloride in pharmaceutical tablets, and an HPLC method with electrochemical detection for the analysis of etilefrine in human plasma.

Method 1: Stability-Indicating HPLC Analysis of this compound in Tablets with UV Detection

This method is based on the work of Attia et al. (2016) and is suitable for the determination of this compound in the presence of its degradation products, making it ideal for stability studies and quality control of pharmaceutical formulations.[1][2]

Chromatographic Conditions

A summary of the HPLC system and conditions is provided in the table below.

ParameterSpecification
HPLC System Isocratic HPLC with UV Detector
Column ODS SUPELCO C18 (250 mm x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase 0.1M Phosphate Buffer (pH 4.0) : Acetonitrile (30:70, v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 220 nm[1][2]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 15 minutes
Method Validation Summary

The performance of this method was validated according to ICH guidelines.[1][2] Key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 0.5 - 10 µg/mL
Correlation Coefficient (r²) 0.9997
Limit of Detection (LOD) 0.132 µg/mL
Limit of Quantification (LOQ) 0.401 µg/mL
Accuracy (Mean Recovery %) 99.56%
Precision (%RSD) Repeatability: 0.235%, Intermediate Precision: 0.345%
Specificity The method is selective for etilefrine in the presence of its oxidative degradation product.[1][2]
Experimental Protocols

Protocol 1.1: Preparation of Mobile Phase (0.1M Phosphate Buffer pH 4.0 : Acetonitrile, 30:70)

  • Prepare 0.1M Potassium Dihydrogen Phosphate Solution: Dissolve 13.6 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.

  • Adjust pH: Adjust the pH of the phosphate buffer to 4.0 using phosphoric acid.

  • Mobile Phase Preparation: Mix 300 mL of the 0.1M phosphate buffer (pH 4.0) with 700 mL of HPLC-grade acetonitrile.

  • Degas: Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Protocol 1.2: Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

Protocol 1.3: Preparation of Calibration Curve Standards

  • From the 100 µg/mL standard stock solution, prepare a series of calibration standards by serial dilution with the mobile phase to cover the linearity range of 0.5 to 10 µg/mL.

Protocol 1.4: Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder a representative number of this compound tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow_HPLC_UV cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Phosphate Buffer:ACN) HPLC HPLC System (Isocratic) MobilePhase->HPLC StandardStock Standard Stock (100 µg/mL) CalibrationStandards Calibration Standards (0.5-10 µg/mL) StandardStock->CalibrationStandards CalibrationStandards->HPLC SamplePrep Sample Preparation (Tablets) SamplePrep->HPLC Column C18 Column HPLC->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of etilefrine in tablets.

Method 2: HPLC Analysis of Etilefrine in Human Plasma with Electrochemical Detection

This method is adapted from the procedure for the structurally similar compound phenylephrine, as described by Gumbhir and Mason (1996), and is suitable for the determination of etilefrine in a complex biological matrix like human plasma. Electrochemical detection provides high sensitivity and selectivity for electroactive compounds like etilefrine.

Chromatographic Conditions

A summary of the proposed HPLC system and conditions for etilefrine analysis in plasma is provided below.

ParameterSpecification
HPLC System Isocratic HPLC with Electrochemical Detector
Column ODS (C18) stationary phase, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1 M Phosphate Buffer (pH 3.0) containing 1 mM Sodium Dodecyl Sulfate (SDS) (e.g., 20:80, v/v)
Flow Rate 1.0 mL/min
Detection Electrochemical Detector with a glassy carbon working electrode
Applied Potential +1.10 V vs. Ag/AgCl reference electrode
Injection Volume 50 µL
Column Temperature 35 °C
Experimental Protocols

Protocol 2.1: Preparation of Mobile Phase

  • Prepare 0.1M Phosphate Buffer (pH 3.0): Dissolve 13.6 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Add Ion-Pairing Agent: Add sodium dodecyl sulfate (SDS) to the phosphate buffer to a final concentration of 1 mM.

  • Mobile Phase Preparation: Mix 200 mL of acetonitrile with 800 mL of the phosphate buffer containing SDS.

  • Degas: Degas the mobile phase before use.

Protocol 2.2: Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask and dissolve in and dilute to volume with the mobile phase.

Protocol 2.3: Preparation of Plasma Calibration Standards

  • Spike known amounts of etilefrine standard solution into drug-free human plasma to prepare calibration standards over the desired concentration range.

  • Include a blank plasma sample (without etilefrine) for baseline measurement.

Protocol 2.4: Sample Preparation from Human Plasma (Solid-Phase Extraction)

  • Condition the SPE Cartridge: Condition a weak cation-exchange SPE cartridge by washing with methanol followed by water and then a suitable buffer.

  • Load the Sample: Load 1 mL of the plasma sample (calibration standard or unknown) onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, then a mild organic solvent).

  • Elute Etilefrine: Elute the etilefrine from the cartridge with a suitable elution solvent (e.g., methanol containing 5% triethylamine).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of mobile phase (e.g., 200 µL).

  • Inject: Inject the reconstituted sample into the HPLC system.

Workflow_HPLC_ECD cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing PlasmaSample Plasma Sample SPE Solid-Phase Extraction (Cation Exchange) PlasmaSample->SPE Elution Elution SPE->Elution EvapRecon Evaporation & Reconstitution Elution->EvapRecon HPLC HPLC System EvapRecon->HPLC Column C18 Column HPLC->Column EC_Detector Electrochemical Detector Column->EC_Detector Signal Electrochemical Signal EC_Detector->Signal Quantification Quantification Signal->Quantification

Caption: Workflow for the analysis of etilefrine in plasma via HPLC-ECD.

References

Spectrophotometric Determination of Etilefrine in Pharmaceutical Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectrophotometric determination of etilefrine hydrochloride in various pharmaceutical formulations. The methods described are robust, sensitive, and have been successfully applied to the analysis of etilefrine in pure form and in dosage forms like tablets and syrups.

Introduction

This compound, chemically [2-ethylamino-1-(3-hydroxyphenyl) ethanol hydrochloride], is a direct-acting sympathomimetic agent with alpha- and beta-adrenergic agonist properties. It is primarily used for the treatment of hypotensive states. The quality control of pharmaceutical formulations containing etilefrine requires simple, accurate, and cost-effective analytical methods. Spectrophotometry, due to its accessibility and simplicity, is a widely used technique for this purpose. This document outlines several validated spectrophotometric methods for the quantification of etilefrine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of various spectrophotometric methods for the determination of this compound.

MethodReagent(s)λmax (nm)Linear Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Nitrosation and Cobalt ChelationSodium Nitrite, Cobalt(II) salt57080 - 200938
Oxidation with Cerium(IV)Cerium(IV)3172.0 - 24.0Not Reported
Gold Nanoparticle FormationGold(III) chloride, Sodium dodecyl sulphate5303.0 - 20.0Not Reported
Condensation with 4-Aminoantipyrine4-Aminoantipyrine, Potassium hexacyanoferrate5031 - 20Not Reported
Ion-Pair with Bromocresol Green (BCG)Bromocresol Green4100.5 - 162.4 x 10⁴
Ion-Pair with Methyl Orange (MO)Methyl Orange4792.0 - 181.7 x 10⁴
Derivatization with NBD-Cl4-chloro-7-nitrobenzofurazan (NBD-Cl)5033 - 13Not Reported

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the summary table.

Method 1: Nitrosation and Subsequent Cobalt Chelation

This method is based on the nitrosation of the phenolic group of etilefrine, followed by chelation with cobalt(II) ions to form a red-colored product.[1]

1. Reagents and Solutions:

  • This compound Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of distilled water.

  • Sodium Nitrite Solution (1% w/v): Dissolve 1 g of sodium nitrite in 100 mL of distilled water.

  • Cobalt(II) Nitrate Solution (0.5% w/v): Dissolve 0.5 g of cobalt(II) nitrate in 100 mL of distilled water.

  • Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl with distilled water.

2. Standard Curve Preparation:

  • Pipette aliquots (0.8, 1.0, 1.2, ..., 2.0 mL) of the standard this compound solution into a series of 10 mL volumetric flasks.

  • To each flask, add 1 mL of 1 M HCl, followed by 1 mL of 1% sodium nitrite solution.

  • Shake the flasks and allow to stand for 5 minutes.

  • Add 1 mL of 0.5% cobalt(II) nitrate solution to each flask.

  • Heat the flasks in a boiling water bath for 25 minutes.[1]

  • Cool the flasks to room temperature and dilute to the mark with distilled water.

  • Measure the absorbance of each solution at 570 nm against a reagent blank.

  • Plot a calibration curve of absorbance versus concentration.

3. Sample Preparation (Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add about 70 mL of distilled water and sonicate for 15 minutes.

  • Dilute to the mark with distilled water and filter.

  • Take an appropriate aliquot of the filtrate and proceed as described in the standard curve preparation (step 2).

Method 2: Formation of Gold Nanoparticles

This method utilizes the reducing property of etilefrine to reduce gold ions to gold nanoparticles (AuNPs), which exhibit a characteristic surface plasmon resonance band.[2]

1. Reagents and Solutions:

  • This compound Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of distilled water.

  • Gold(III) Chloride Solution (0.01% w/v): Dissolve 10 mg of HAuCl₄ in 100 mL of distilled water.

  • Sodium Dodecyl Sulphate (SDS) Solution (1% w/v): Dissolve 1 g of SDS in 100 mL of distilled water.

  • Phosphate Buffer (pH 7.0): Prepare using standard laboratory procedures.

2. Standard Curve Preparation:

  • Pipette aliquots (0.3, 0.5, 1.0, ..., 2.0 mL) of the standard this compound solution into a series of 10 mL volumetric flasks.

  • To each flask, add 1 mL of phosphate buffer (pH 7.0) and 1 mL of 1% SDS solution.

  • Add 1 mL of 0.01% gold(III) chloride solution.

  • Dilute to the mark with distilled water.

  • Heat the solutions in a water bath at a controlled temperature as optimized (e.g., 80°C) for a specified time.

  • Cool to room temperature.

  • Measure the absorbance at 530 nm against a reagent blank.[2]

  • Plot a calibration curve of absorbance versus concentration.

3. Sample Preparation (Syrup):

  • Accurately measure a volume of the syrup equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Dilute to the mark with distilled water.

  • Take an appropriate aliquot of this solution and proceed as described in the standard curve preparation (step 2).

Method 3: Ion-Pair Complexation with Bromocresol Green (BCG)

This method involves the formation of a yellow ion-pair complex between the protonated etilefrine and the anionic bromocresol green dye, which is extractable into an organic solvent.[3][4]

1. Reagents and Solutions:

  • This compound Standard Solution (100 µg/mL): Prepare as described in Method 2.

  • Bromocresol Green (BCG) Solution (0.1% w/v): Dissolve 100 mg of BCG in 100 mL of ethanol.

  • Phosphate Buffer (pH 3.0): Prepare using standard laboratory procedures.

  • Chloroform: Analytical grade.

2. Standard Curve Preparation:

  • Pipette aliquots (0.05, 0.2, 0.4, ..., 1.6 mL) of the standard this compound solution into a series of separating funnels.

  • To each funnel, add 5 mL of phosphate buffer (pH 3.0) and 2 mL of 0.1% BCG solution.

  • Shake the mixture for 2 minutes.

  • Add 10 mL of chloroform to each funnel and shake for another 2 minutes.

  • Allow the layers to separate and collect the organic (chloroform) layer.

  • Measure the absorbance of the organic layer at 410 nm against a reagent blank prepared in the same manner without the drug.[3][4]

  • Plot a calibration curve of absorbance versus concentration.

3. Sample Preparation (Tablets):

  • Prepare the tablet extract as described in Method 1.

  • Take an appropriate aliquot of the filtered solution and proceed as described in the standard curve preparation (step 2).

Visualizations

Experimental Workflow Diagrams

experimental_workflow_nitrosation start_end start_end process process measurement measurement output output start Start prepare_std Prepare Etilefrine Standard Solutions start->prepare_std add_hcl Add 1M HCl prepare_std->add_hcl add_nitrite Add 1% Sodium Nitrite (Wait 5 min) add_hcl->add_nitrite add_cobalt Add 0.5% Cobalt(II) Nitrate add_nitrite->add_cobalt heat Heat in Boiling Water Bath (25 min) add_cobalt->heat cool_dilute Cool and Dilute to Volume heat->cool_dilute measure_abs Measure Absorbance at 570 nm cool_dilute->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve end End plot_curve->end

Caption: Workflow for the Nitrosation and Cobalt Chelation Method.

experimental_workflow_aunp start_end start_end process process measurement measurement output output start Start prepare_std Prepare Etilefrine Standard Solutions start->prepare_std add_buffer_sds Add Buffer (pH 7.0) and 1% SDS prepare_std->add_buffer_sds add_aucl3 Add 0.01% HAuCl4 add_buffer_sds->add_aucl3 dilute Dilute to Volume add_aucl3->dilute heat Heat in Water Bath dilute->heat cool Cool to Room Temp heat->cool measure_abs Measure Absorbance at 530 nm cool->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve end End plot_curve->end

Caption: Workflow for the Gold Nanoparticle Formation Method.

experimental_workflow_ion_pair start_end start_end process process extraction extraction measurement measurement output output start Start prepare_std Prepare Etilefrine Standard Solutions start->prepare_std add_buffer_bcg Add Buffer (pH 3.0) and 0.1% BCG prepare_std->add_buffer_bcg shake1 Shake for 2 min add_buffer_bcg->shake1 add_chloroform Add Chloroform shake1->add_chloroform shake2 Shake for 2 min and Separate Layers add_chloroform->shake2 collect_organic Collect Organic Layer shake2->collect_organic measure_abs Measure Absorbance at 410 nm collect_organic->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve end End plot_curve->end

Caption: Workflow for the Ion-Pair Complexation Method with BCG.

Logical Relationship Diagram

logical_relationship analyte analyte method_class method_class specific_method specific_method detection detection result result etilefrine Etilefrine HCl (Analyte) class1 Colorimetric Methods etilefrine->class1 class2 Nanoparticle-Based Method etilefrine->class2 class3 Ion-Pair Extraction etilefrine->class3 class4 Redox Reaction etilefrine->class4 class5 Derivatization etilefrine->class5 method1a Nitrosation & Cobalt Chelation class1->method1a method1b Condensation with 4-Aminoantipyrine class1->method1b spectro Spectrophotometric Measurement (UV-Vis) method1a->spectro method1b->spectro method2a Gold Nanoparticle Formation class2->method2a method2a->spectro method3a with Bromocresol Green class3->method3a method3b with Methyl Orange class3->method3b method3a->spectro method3b->spectro method4a Oxidation with Ce(IV) class4->method4a method4a->spectro method5a Reaction with NBD-Cl class5->method5a method5a->spectro quant Quantification of Etilefrine spectro->quant

Caption: Classification of Spectrophotometric Methods for Etilefrine Determination.

References

Application Notes and Protocols for Etilefrine Hydrochloride in Anesthetized Animal Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of etilefrine hydrochloride in anesthetized animal research models. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and visualizations to facilitate the design and execution of cardiovascular studies.

Application Notes

This compound is a sympathomimetic amine that acts as a direct agonist at α1 and β1 adrenergic receptors.[1][2] This dual action makes it a valuable tool in cardiovascular research for investigating mechanisms of blood pressure regulation and cardiac function.

  • Mechanism of Action: Etilefrine stimulates α1-adrenergic receptors, primarily located on vascular smooth muscle, leading to vasoconstriction and an increase in systemic vascular resistance.[1][3] Simultaneously, its agonism at β1-adrenergic receptors in the heart results in positive inotropic (increased contractility) and chronotropic (increased heart rate) effects, thereby increasing cardiac output.[1][2] The combined effects of increased vascular resistance and cardiac output lead to a rise in mean arterial pressure.[1]

  • Primary Research Applications:

    • Models of Hypotension: Inducing controlled increases in blood pressure in animals experiencing hypotension due to anesthesia or experimental manipulations.[4]

    • Cardiovascular Physiology Studies: Investigating the integrated physiological responses to combined α- and β-adrenergic stimulation.

    • Drug Interaction Studies: Assessing the effects of novel compounds on the cardiovascular system in the presence of a known adrenergic agonist.

    • Proof-of-Concept Studies: Evaluating the potential of therapeutic strategies aimed at modulating adrenergic pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on key cardiovascular parameters in anesthetized animal models.

Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs

ParameterDosageRoute of AdministrationAnestheticKey FindingsReference
Mean Arterial Pressure (MAP)0.1 mg/kgIntravenous (bolus)IsofluraneTransient significant increase[3]
Heart Rate (HR)0.1 mg/kgIntravenous (bolus)IsofluraneSignificant increase[3]
Cardiac Index (CI)0.1 mg/kgIntravenous (bolus)IsofluraneTransient significant increase[3]
Stroke Volume (SV)0.1 mg/kgIntravenous (bolus)IsofluraneTransient significant increase[3]
Systemic Vascular Resistance (SVR)0.1 mg/kgIntravenous (bolus)IsofluraneSignificant decrease[3]

Table 2: Effects of this compound on Blood Pressure and Heart Rate in Anesthetized Rats

ParameterDosage RangeRoute of AdministrationAnestheticKey FindingsReference
Systolic Blood Pressure (SBP)Not specifiedNot specifiedIsofluraneSignificant decrease after sympathetic inhibition with propranolol[5]
Heart Rate (HR)Not specifiedNot specifiedIsofluraneSignificant decrease after sympathetic inhibition with propranolol[5]
Systolic Blood Pressure (SBP)Not specifiedNot specifiedIsofluraneSignificant increase after sympathetic stimulation with isoproterenol[5]
Heart Rate (HR)Not specifiedNot specifiedIsofluraneSignificant increase after sympathetic stimulation with isoproterenol[5]

Experimental Protocols

Protocol 1: Bolus Intravenous Administration of this compound in Anesthetized Dogs

This protocol describes the administration of a single intravenous bolus of this compound to assess its acute cardiovascular effects in anesthetized dogs.

1. Animal Preparation and Anesthesia:

  • Healthy adult dogs should be fasted overnight with free access to water.[6]
  • Anesthetize the dogs with a suitable induction agent (e.g., propofol) and maintain anesthesia with an inhalant anesthetic like isoflurane.[3][6]
  • Intubate the animal and provide mechanical ventilation to maintain normocapnia.[7]
  • Place intravenous catheters for drug administration and fluid infusion.[6]
  • Surgically implant an arterial catheter for direct blood pressure monitoring and a thermodilution catheter for cardiac output measurement.[8]

2. Preparation of this compound Solution:

  • Prepare a stock solution of this compound in sterile saline (0.9% NaCl). For a 1 mg/mL solution, dissolve 10 mg of this compound powder in 10 mL of sterile saline.
  • The solution should be filtered through a 0.22 µm syringe filter to ensure sterility.

3. Experimental Procedure:

  • Allow the animal to stabilize under anesthesia for at least 30 minutes after instrumentation.
  • Record baseline hemodynamic parameters for a minimum of 15 minutes. Monitored parameters should include:
  • Heart Rate (HR)
  • Systolic, Diastolic, and Mean Arterial Pressure (SAP, DAP, MAP)
  • Cardiac Output (CO)
  • Stroke Volume (SV)
  • Systemic Vascular Resistance (SVR)
  • Administer a single intravenous bolus of this compound at the desired dose (e.g., 0.1 mg/kg).[3]
  • Continuously record all hemodynamic parameters for at least 60 minutes post-administration.

4. Data Analysis:

  • Calculate the percentage change from baseline for each parameter at various time points post-injection.
  • Perform statistical analysis to determine the significance of the observed changes.

Protocol 2: Continuous Intravenous Infusion of this compound in Anesthetized Rats

This protocol is designed to evaluate the sustained cardiovascular effects of this compound administered via continuous intravenous infusion in anesthetized rats.

1. Animal Preparation and Anesthesia:

  • Use adult male rats (e.g., Sprague-Dawley or Wistar).
  • Anesthetize the rats with an appropriate anesthetic regimen (e.g., ketamine/xylazine intraperitoneally or isoflurane inhalation).[9][10]
  • Place a catheter in the carotid artery for direct blood pressure measurement and in the jugular vein for drug infusion.[5]
  • Maintain body temperature using a heating pad.

2. Preparation of this compound Infusion Solution:

  • Prepare a stock solution of this compound in sterile saline.
  • Dilute the stock solution to the desired final concentration for infusion. The concentration will depend on the desired dose rate and the infusion pump's flow rate.

3. Experimental Procedure:

  • After surgical preparation, allow the animal to stabilize for 20-30 minutes.
  • Record baseline cardiovascular parameters, including heart rate and blood pressure, for 10-15 minutes.
  • Begin the continuous intravenous infusion of this compound at the desired dose rate (e.g., starting at a low dose and escalating).
  • Continuously monitor and record hemodynamic parameters throughout the infusion period.
  • If conducting a dose-response study, increase the infusion rate in a stepwise manner, allowing for a stabilization period at each dose level.

4. Data Analysis:

  • Analyze the steady-state hemodynamic response at each infusion rate.
  • Construct dose-response curves for parameters such as mean arterial pressure and heart rate.
  • Calculate the ED50 (the dose that produces 50% of the maximal response) if applicable.

Mandatory Visualizations

Signaling Pathway

Etilefrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Etilefrine Etilefrine HCl Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Beta1_Receptor β1-Adrenergic Receptor Etilefrine->Beta1_Receptor Gq Gq Protein Alpha1_Receptor->Gq activates Gs Gs Protein Beta1_Receptor->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces cAMP cAMP AC->cAMP produces Ca2_release Ca²⁺ Release (from ER/SR) IP3->Ca2_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction (Vasoconstriction) Ca2_release->Contraction leads to PKC->Contraction contributes to PKA Protein Kinase A (PKA) cAMP->PKA activates Inotropy_Chronotropy Increased Inotropy & Chronotropy PKA->Inotropy_Chronotropy leads to

Caption: Signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Animal_Prep Animal Preparation (Fasting, Anesthesia, Catheterization) Stabilization Stabilization Period (30 minutes post-instrumentation) Animal_Prep->Stabilization Drug_Prep Etilefrine HCl Solution Preparation (Dissolving, Filtering) Administration Etilefrine HCl Administration (Bolus or Continuous Infusion) Drug_Prep->Administration Baseline Baseline Data Collection (15 minutes) Stabilization->Baseline Baseline->Administration Monitoring Continuous Hemodynamic Monitoring (60+ minutes) Administration->Monitoring Data_Processing Data Processing (Calculate % change, steady-state values) Monitoring->Data_Processing Stats Statistical Analysis Data_Processing->Stats Reporting Reporting of Results (Tables, Figures) Stats->Reporting

Caption: General experimental workflow for etilefrine studies.

References

Application Note: Cell-Based Assays to Investigate Etilefrine's Effect on AMPK Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etilefrine is a sympathomimetic amine that functions as an α/β-adrenergic agonist, primarily used to treat hypotension.[1][2] Emerging evidence indicates that etilefrine also acts as an activator of AMP-activated protein kinase (AMPK), a critical enzyme in cellular energy homeostasis.[1] AMPK is a serine/threonine kinase that acts as a master regulator of metabolism, responding to cellular stress that depletes ATP.[3][4] Activation of AMPK involves the phosphorylation of its catalytic α-subunit at threonine 172 (Thr172).[5] Studies have shown that etilefrine hydrochloride can significantly increase the phosphorylation of AMPKα at Thr172 in various cell lines.[1]

This application note provides detailed protocols for three common cell-based assays—Western Blotting, Cell-Based ELISA, and Immunofluorescence—to quantitatively and qualitatively assess the effect of etilefrine on AMPK phosphorylation.

AMPK Signaling Pathway Overview

AMPK is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits.[3][5] It is activated by an increasing cellular AMP:ATP ratio, which signifies energy depletion. This activation is critically dependent on the phosphorylation of Thr172 on the α-subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).[3][5][6][7]

Once active, AMPK orchestrates a metabolic switch from anabolic (ATP-consuming) to catabolic (ATP-producing) processes. It achieves this by phosphorylating numerous downstream targets, leading to the inhibition of protein synthesis (via the mTOR pathway), fatty acid synthesis (via ACC phosphorylation), and the promotion of fatty acid oxidation and glucose uptake.[3][6][8]

AMPK_Pathway Etilefrine Etilefrine Adrenergic_Receptors α/β-Adrenergic Receptors Etilefrine->Adrenergic_Receptors Binds Upstream_Kinases Upstream Kinases (LKB1, CaMKK2) Adrenergic_Receptors->Upstream_Kinases Activates AMPK_inactive AMPK (Inactive) Upstream_Kinases->AMPK_inactive AMPK_active p-AMPKα (Thr172) (Active) Downstream Downstream Effectors AMPK_active->Downstream Anabolic_Inhibition Inhibition of Anabolic Pathways (e.g., Protein Synthesis via mTORC1) Downstream->Anabolic_Inhibition Inhibits Catabolic_Activation Activation of Catabolic Pathways (e.g., Fatty Acid Oxidation) Downstream->Catabolic_Activation Activates

Caption: Etilefrine-induced AMPK signaling pathway.

Experimental Workflow

A generalized workflow for investigating etilefrine's effect on AMPK phosphorylation involves cell culture, treatment, sample preparation, and analysis using one of the described methods.

Experimental_Workflow cluster_assays Assay-Specific Preparation cluster_analysis Analysis Start Start: Select Cell Line Seed_Cells Seed Cells in Appropriate Vessels Start->Seed_Cells Treat_Cells Treat with Etilefrine (Dose-Response / Time-Course) Seed_Cells->Treat_Cells Lysis Cell Lysis (Western Blot) Treat_Cells->Lysis Fix_Perm Fix & Permeabilize (ELISA / IF) Treat_Cells->Fix_Perm WB Western Blot Lysis->WB ELISA Cell-Based ELISA Fix_Perm->ELISA IF Immunofluorescence Fix_Perm->IF Data_Acquisition Data Acquisition (Imaging / Plate Reading) WB->Data_Acquisition ELISA->Data_Acquisition IF->Data_Acquisition Data_Analysis Data Analysis & Normalization Data_Acquisition->Data_Analysis End Conclusion Data_Analysis->End

Caption: General experimental workflow.

Experimental Protocols

Important Note: When working with phosphorylated proteins, all buffers for cell lysis and antibody dilutions should be supplemented with phosphatase inhibitors to prevent dephosphorylation.

Protocol 1: Western Blotting for p-AMPKα (Thr172)

Western blotting is a robust method for separating and identifying specific proteins. It allows for the simultaneous detection of both phosphorylated AMPK (p-AMPK) and total AMPK from the same sample, enabling accurate normalization.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., PC-3, 293T) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of etilefrine (e.g., 0, 1, 5, 10, 20 µM) for a specified time (e.g., 1-2 hours) or with a fixed concentration (e.g., 10 µM) for various time points.[1]

  • Cell Lysis:

    • Aspirate culture medium and wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.[9]

    • Incubate on ice for 30 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C.[9]

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[9][10]

    • Load 10-25 µg of total protein per lane onto an SDS-PAGE gel.[11]

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10] For phospho-antibodies, BSA is often recommended to reduce background.[12]

    • Incubate the membrane with primary antibody against p-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[10][12]

    • Wash the membrane three times for 5-10 minutes each with TBST.[10][11]

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[12]

    • Wash the membrane three times for 10 minutes each with TBST.[11]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Normalization: Strip the membrane and re-probe with an antibody for total AMPKα to normalize the p-AMPK signal.

Protocol 2: Cell-Based ELISA for p-AMPKα (Thr172)

This method offers a high-throughput, quantitative alternative to Western blotting and is performed directly in a 96-well plate, eliminating the need for cell lysis and protein quantification steps.[13][14]

Methodology:

  • Cell Seeding and Treatment:

    • Seed 10,000-30,000 cells per well in a 96-well plate and incubate overnight.[13]

    • Treat cells with etilefrine as described for the Western blot protocol.

  • Fixation and Permeabilization:

    • Discard the culture medium and wash wells twice with 200 µL of PBS.

    • Add 100 µL of 4% paraformaldehyde (Fixing Solution) to each well and incubate for 20 minutes at room temperature.[13][14]

    • Wash wells three times with 200 µL of Wash Buffer.

    • Add 200 µL of Quenching Buffer (e.g., PBS with 1% H₂O₂) and incubate for 20 minutes.[13]

  • Immunodetection:

    • Wash four times, then add 200 µL of Blocking Buffer and incubate for 1 hour at 37°C.[13]

    • Wash three times and add 50 µL of primary antibody solution (containing antibodies for both p-AMPKα and a normalization protein like GAPDH) to each well. Incubate for 2 hours at room temperature or overnight at 4°C.[13][14]

    • Wash four times with Wash Buffer.

    • Add 50 µL of the appropriate HRP-conjugated secondary antibodies and incubate for 1 hour at room temperature.[13]

  • Signal Development and Reading:

    • Wash four times, then add 100 µL of TMB Substrate and incubate for 30 minutes in the dark.[13][15]

    • Add 50 µL of Stop Solution. The color will change from blue to yellow.[13][15]

    • Read the absorbance at 450 nm using a microplate reader.[15] The signal for p-AMPK is normalized to the signal from the control protein.

Protocol 3: Immunofluorescence (IF) for p-AMPKα (Thr172)

Immunofluorescence allows for the visualization of p-AMPK within the cell, providing information on its expression levels and subcellular localization.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips placed in a multi-well plate until they reach 50-80% confluency.

    • Treat cells with etilefrine as previously described.

  • Fixation and Permeabilization:

    • Rinse briefly with PBS.

    • Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

    • Permeabilize by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Staining:

    • Wash three times with PBS.

    • Block non-specific binding by incubating with a blocking solution (e.g., 1% BSA in PBST) for 30-60 minutes.

    • Incubate with the primary antibody for p-AMPKα (Thr172) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS, 5 minutes each.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging:

    • Wash three times with PBS in the dark.

    • (Optional) Counterstain nuclei with DAPI.

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Image using a fluorescence or confocal microscope. Analyze images for changes in fluorescence intensity and localization of the p-AMPK signal.[16]

Data Presentation and Interpretation

Quantitative data should be presented in a clear, tabular format. The results should be analyzed for statistical significance.

Table 1: Example Dose-Response of Etilefrine on AMPK Phosphorylation (2-hour treatment)

Etilefrine Conc. (µM)p-AMPK/Total AMPK Ratio (Western Blot Densitometry)Fold Change vs. Control
0 (Control)0.25 ± 0.041.0
10.35 ± 0.051.4
50.58 ± 0.072.3
100.75 ± 0.093.0
200.78 ± 0.083.1

Table 2: Example Time-Course of Etilefrine (10 µM) on AMPK Phosphorylation

Time (hours)p-AMPK/Total AMPK Ratio (Western Blot Densitometry)Fold Change vs. Time 0
00.24 ± 0.031.0
0.50.45 ± 0.061.9
10.73 ± 0.083.0
20.76 ± 0.093.2
40.61 ± 0.072.5

Data are presented as mean ± SD from triplicate experiments.

Interpretation:

  • Western Blot: An increase in the p-AMPK/Total AMPK ratio indicates a specific increase in AMPK phosphorylation. A dose-dependent or time-dependent increase suggests a direct effect of etilefrine.

  • Cell-Based ELISA: An increase in normalized absorbance at 450 nm corresponds to higher levels of p-AMPK. This method is ideal for screening and generating dose-response curves.

  • Immunofluorescence: An increase in fluorescence intensity in etilefrine-treated cells compared to controls provides visual confirmation of increased p-AMPK. Changes in the localization of the signal (e.g., nuclear vs. cytoplasmic) can also be observed.

Conclusion

The protocols described in this application note provide robust and reliable methods for investigating the effects of etilefrine on AMPK phosphorylation. Western blotting offers detailed, specific analysis, while cell-based ELISA provides a high-throughput quantitative option. Immunofluorescence complements these techniques by offering spatial information on p-AMPK localization. Together, these assays can fully characterize the cellular mechanism of etilefrine-induced AMPK activation.

References

Preparation of Etilefrine Hydrochloride Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation, storage, and handling of etilefrine hydrochloride solutions for in vitro and in vivo laboratory research. This compound is a sympathomimetic agent that acts as an agonist for α1 and β1 adrenergic receptors. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results in studies related to cardiovascular function, signal transduction, and drug development. This document outlines the necessary materials, step-by-step procedures for preparing stock and working solutions, and important considerations for ensuring solution stability and integrity.

Chemical and Physical Properties

This compound is a white or almost white crystalline powder or colorless crystals.[1][2] It is odorless with a bitter taste.[3][4] The compound is known to be sensitive to light and should be handled and stored accordingly.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₂ · HCl[5]
Molecular Weight 217.69 g/mol [5][6]
Appearance White crystalline powder[1][2]
Melting Point 119 - 124 °C[3]
pH (1 in 10 solution) 3.8 - 5.8[3][4]
Storage Temperature 2°C - 8°C (solid)[6][7]

Solubility

This compound is described as very soluble in water and freely soluble in ethanol.[3][4] For practical laboratory applications, its solubility in common solvents has been determined quantitatively.

Table 2: Solubility of this compound in Various Solvents

SolventSolubility
Water Very soluble[3][4]
Phosphate Buffered Saline (PBS, pH 7.2) 10 mg/mL[1]
Dimethylformamide (DMF) 30 mg/mL[1]
Dimethyl Sulfoxide (DMSO) 30 mg/mL[1]
Ethanol 5 mg/mL[1]
Methylene Chloride Practically insoluble[8]
Diethyl Ether Practically insoluble[3]

Experimental Protocols

Preparation of a 10 mM Stock Solution in PBS (pH 7.2)

This protocol describes the preparation of a 10 mM stock solution of this compound in Phosphate Buffered Saline (PBS).

Materials:

  • This compound (MW: 217.69 g/mol )

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm sterile syringe filter

  • Sterile cryovials for aliquoting

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.010 L x 217.69 g/mol = 0.02177 g = 21.77 mg

  • Weigh the compound: Accurately weigh approximately 21.77 mg of this compound powder using an analytical balance and transfer it to a 15 mL sterile conical tube.

  • Dissolution: Add 10 mL of sterile PBS (pH 7.2) to the conical tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath for a short period.[1]

  • Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the stock solution into sterile, light-resistant cryovials in volumes appropriate for your experiments (e.g., 100 µL or 500 µL). Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[1]

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM stock solution to a final working concentration for use in cell-based assays. A common working concentration for in vitro studies is 10 µM.

Materials:

  • 10 mM this compound stock solution

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Pipettes and sterile filter tips

Procedure:

  • Determine the dilution factor: To prepare a 10 µM working solution from a 10 mM stock solution, a 1:1000 dilution is required.

  • Serial Dilution (Recommended):

    • Step 1 (1:100 dilution): Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium in a sterile microcentrifuge tube. This results in a 100 µM intermediate solution.

    • Step 2 (1:10 dilution): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium. This results in the final 10 µM working solution.

  • Direct Dilution (for larger volumes): To prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution directly to 10 mL of cell culture medium.

  • Application: The freshly prepared working solution can now be added to cell cultures. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.

Application Notes

  • Stability: this compound solutions are sensitive to light.[3][4] All solutions should be stored in light-resistant containers or protected from light. For optimal stability, stock solutions should be stored frozen in aliquots.[1]

  • pH: The pH of an aqueous solution of this compound is acidic (pH 3.8-5.8 for a 10% solution).[3][4] When preparing solutions in unbuffered water, the final pH will be acidic. For most biological applications, it is recommended to dissolve this compound in a buffered solution such as PBS or cell culture medium to maintain physiological pH.

  • In Vitro Applications: this compound has been used in cell-based assays to study its effects on signaling pathways. For example, a concentration of 10 µM has been shown to significantly activate AMPKα phosphorylation and inhibit Akt phosphorylation in PC-3 and 293T cells.

  • In Vivo Applications: For in vivo studies in animal models, this compound has been administered intravenously at doses of 0.1 mg/kg in dogs and 50-200 µg/kg in rabbits. It is crucial to prepare fresh solutions for in vivo experiments.

Signaling Pathways and Experimental Workflow

This compound exerts its effects primarily through the activation of α1 and β1 adrenergic receptors.[3]

This compound Signaling Pathways

Etilefrine_Signaling Etilefrine Etilefrine HCl Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Binds Beta1_Receptor β1-Adrenergic Receptor Etilefrine->Beta1_Receptor Binds Gq Gq Alpha1_Receptor->Gq Activates Gs Gs Beta1_Receptor->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves cAMP cAMP AC->cAMP Produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Heart ↑ Heart Rate & Contractility PKA->Heart

Caption: Signaling pathways of this compound.

Experimental Workflow for In Vitro Studies

experimental_workflow prep_stock Prepare 10 mM Etilefrine HCl Stock Solution in PBS store_stock Aliquot and Store at -80°C prep_stock->store_stock prep_working Prepare 10 µM Working Solution in Cell Culture Medium store_stock->prep_working cell_culture Culture Cells to Desired Confluency treatment Treat Cells with Etilefrine HCl Solution cell_culture->treatment prep_working->treatment incubation Incubate for Desired Time Period treatment->incubation analysis Perform Downstream Analysis (e.g., Western Blot, qPCR) incubation->analysis

Caption: General workflow for in vitro cell-based assays.

References

Application of Etilefrine in Studying Orthostatic Hypotension in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Etilefrine is a sympathomimetic amine that acts as a direct agonist at α1- and β1-adrenergic receptors. This dual action makes it a valuable pharmacological tool for studying the physiological mechanisms underlying orthostatic hypotension and for evaluating potential therapeutic interventions in animal models. Its primary effects include vasoconstriction, mediated by α1-adrenergic receptors on vascular smooth muscle, and increased heart rate and contractility, mediated by β1-adrenergic receptors in the heart.[1][2][3]

In the context of orthostatic hypotension research, etilefrine is utilized to counteract the drop in blood pressure that occurs upon postural changes, such as a head-up tilt. By stimulating adrenergic receptors, etilefrine mimics the endogenous sympathetic response to orthostatic stress, thereby providing a means to investigate the contribution of these pathways to blood pressure regulation.

Animal models, particularly rodents and canines, are instrumental in preclinical studies of orthostatic hypotension. The tilt-table test is a widely used method to induce a transient hypotensive state that mimics orthostatic stress in humans.[4][5] In these models, etilefrine can be administered to assess its efficacy in preventing or reversing the tilt-induced fall in blood pressure and to study its dose-dependent hemodynamic effects.

The selection of the animal model and the experimental protocol are critical for obtaining relevant and reproducible data. Factors such as the species, anesthetic regimen, angle and duration of the tilt, and the route and timing of etilefrine administration must be carefully considered and standardized.

Data Presentation

The following tables summarize the quantitative data on the hemodynamic effects of etilefrine in various animal models.

Table 1: Effect of Etilefrine on Hemodynamic Parameters in Dogs

ParameterAnimal ModelEtilefrine DoseRoute of AdministrationBaseline Value (Mean ± SD)Value after Etilefrine (Mean ± SD)Percentage Change
Mean Arterial Pressure (MAP)Anesthetized Dogs0.1 mg/kg[1]Intravenous (i.v.)Not specifiedIncreasedNot specified
Heart Rate (HR)Anesthetized Dogs0.1 mg/kg[1]Intravenous (i.v.)Not specifiedIncreasedNot specified
Cardiac Output (CO)Anesthetized Dogs0.1 mg/kg[1]Intravenous (i.v.)Not specifiedTendency to increaseNot specified
Systolic Aortic PressureAnesthetized Dogs with Myocardial Ischemia0.04 mg/kg[6]Intravenous (i.v.)Not specifiedElevatedNot specified
Diastolic Aortic PressureAnesthetized Dogs with Myocardial Ischemia0.04 mg/kg[6]Intravenous (i.v.)Not specifiedDecreasedNot specified
Heart RateAnesthetized Dogs with Myocardial Ischemia0.04 mg/kg[6]Intravenous (i.v.)Not specifiedElevatedNot specified
Heart RateAnesthetized Dogs with Myocardial Ischemia0.2 mg/kg[6]Intravenous (i.v.)Not specifiedMore elevated than at lower doseNot specified

Table 2: Effect of Etilefrine on Uterine Blood Flow in Guinea Pigs

ParameterAnimal ModelEtilefrine DoseRoute of AdministrationObservation
Uterine Blood Flow (UBF)Pregnant Guinea Pigs3 x 0.14 mg/kg daily (from day 30 to 60 of gestation)[7]InjectionsFell by 68%
Uterine Vascular Resistance (UVR)Pregnant Guinea Pigs3 x 0.14 mg/kg daily (from day 30 to 60 of gestation)[7]InjectionsIncreased

Experimental Protocols

Protocol 1: Induction of Orthostatic Hypotension using the Tilt-Table Test in Rats

This protocol describes a method for inducing orthostatic hypotension in anesthetized rats.[4][5]

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Anesthetic agents (e.g., chloralose-urethane-pentobarbital cocktail)

  • Tilt-table apparatus capable of rotating the animal from a horizontal to a head-up position

  • Physiological monitoring system for continuous measurement of blood pressure and heart rate

  • Catheters for arterial and venous access

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Insert a catheter into the carotid artery for continuous blood pressure monitoring.

    • Insert a catheter into the jugular vein for intravenous drug administration.

    • Secure the animal in a supine position on the tilt-table.

  • Baseline Measurement:

    • Allow the animal to stabilize for a period of at least 20-30 minutes after surgery and instrumentation.

    • Record baseline mean arterial pressure (MAP) and heart rate (HR) in the horizontal position.

  • Tilt-Table Procedure:

    • Induce orthostatic stress by tilting the animal to a head-up position of 60 degrees.[4]

    • Maintain the tilted position for a predetermined duration (e.g., 5-10 minutes).

    • Continuously monitor and record MAP and HR throughout the tilt period. A significant drop in MAP following the tilt indicates the induction of orthostatic hypotension.

    • Return the animal to the horizontal position and allow for recovery.

Protocol 2: Evaluation of Etilefrine in a Rat Model of Orthostatic Hypotension

This protocol outlines the procedure for assessing the effect of etilefrine on tilt-induced hypotension.

Materials:

  • Animal model with induced orthostatic hypotension (as described in Protocol 1)

  • Etilefrine hydrochloride solution for injection

  • Saline solution (vehicle control)

Procedure:

  • Experimental Groups:

    • Divide the animals into at least two groups: a control group receiving the vehicle (saline) and a treatment group receiving etilefrine.

  • Drug Administration:

    • Administer etilefrine or vehicle intravenously via the jugular vein catheter. A suggested starting dose, based on studies in other animal models, is in the range of 0.04 to 0.2 mg/kg.[6] The optimal dose should be determined in pilot studies.

    • The timing of administration is critical. Etilefrine should be administered prior to the tilt to evaluate its prophylactic effect. A pre-treatment time of 5-15 minutes before initiating the tilt is a reasonable starting point.

  • Tilt-Table Test and Data Collection:

    • Following the pre-treatment period, perform the tilt-table test as described in Protocol 1.

    • Continuously record MAP and HR before, during, and after the tilt.

  • Data Analysis:

    • Calculate the change in MAP and HR from baseline in response to the tilt in both the control and etilefrine-treated groups.

    • Compare the magnitude of the tilt-induced hypotension between the two groups to determine the efficacy of etilefrine. Statistical analysis (e.g., t-test or ANOVA) should be used to assess the significance of the findings.

Mandatory Visualizations

Signaling Pathways

etilefrine_signaling etilefrine Etilefrine alpha1_receptor α1-Adrenergic Receptor etilefrine->alpha1_receptor beta1_receptor β1-Adrenergic Receptor etilefrine->beta1_receptor gq_protein Gq Protein alpha1_receptor->gq_protein activates gs_protein Gs Protein beta1_receptor->gs_protein activates plc Phospholipase C (PLC) gq_protein->plc activates ac Adenylyl Cyclase (AC) gs_protein->ac activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from Endoplasmic Reticulum ip3->ca_release stimulates vasoconstriction Vasoconstriction dag->vasoconstriction contributes to ca_release->vasoconstriction leads to atp ATP ac->atp converts camp cAMP atp->camp pka Protein Kinase A (PKA) camp->pka activates cardiac_effects Increased Heart Rate & Contractility pka->cardiac_effects phosphorylates targets leading to

Caption: Signaling pathway of etilefrine via α1 and β1-adrenergic receptors.

Experimental Workflow

experimental_workflow animal_prep 1. Animal Preparation (Anesthesia, Catheterization) stabilization 2. Stabilization Period animal_prep->stabilization baseline 3. Baseline Measurement (Horizontal Position) stabilization->baseline randomization 4. Randomization baseline->randomization control_group Control Group (Vehicle) randomization->control_group etilefrine_group Etilefrine Group randomization->etilefrine_group drug_admin 5. Drug/Vehicle Administration (i.v.) control_group->drug_admin etilefrine_group->drug_admin tilt_test 6. Tilt-Table Test (60° Head-Up) drug_admin->tilt_test data_collection 7. Continuous Data Collection (MAP, HR) tilt_test->data_collection data_analysis 8. Data Analysis (Comparison of Groups) data_collection->data_analysis

Caption: Experimental workflow for evaluating etilefrine in a rat model.

References

Dosing Considerations for Etilefrine Hydrochloride in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dosing considerations for etilefrine hydrochloride in rodent studies. This document includes detailed quantitative data, experimental protocols for various administration routes and assessments, and diagrams of relevant signaling pathways and experimental workflows to guide researchers in designing and executing their studies.

Mechanism of Action and Signaling Pathway

This compound is a direct-acting sympathomimetic amine that primarily functions as an agonist for α1 and β1 adrenergic receptors, with some activity at β2 receptors.[1][2][3][4][5] Its pressor effects are mediated through the stimulation of these receptors, leading to vasoconstriction and increased cardiac output.

  • α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors on vascular smooth muscle cells induces vasoconstriction, leading to an increase in peripheral vascular resistance and a subsequent rise in blood pressure.[1][2][5]

  • β1-Adrenergic Receptor Stimulation: Stimulation of β1-adrenergic receptors in the heart results in a positive inotropic (increased contractility) and chronotropic (increased heart rate) effect, contributing to enhanced cardiac output.[1][2][5]

The signaling pathway for this compound's action on α1 and β1 adrenergic receptors is depicted below.

Diagram 1: this compound Signaling Pathway

Quantitative Dosing and Toxicity Data

The following tables summarize the available quantitative data for this compound dosing and toxicity in various rodent species. It is crucial to note that optimal doses can vary depending on the specific research question, rodent strain, and experimental conditions.

Table 1: Acute Toxicity (LD50) of this compound in Rodents

SpeciesRoute of AdministrationLD50/LDLOValue (mg/kg)Citation(s)
MouseOralLDLO345[1]
RatOralLDLO187[1]
RatOralLD50> 50 - ≤ 300 (estimated)[2]
MouseSubcutaneousLD50860[1]
RatSubcutaneousLD50>420[1]

LDLO (Lowest Published Lethal Dose)

Table 2: Reported Doses of this compound in Rodent Studies

SpeciesRoute of AdministrationDose RangeObserved Effect(s)Citation(s)
RatIntragastric-Low bioavailability (<10%)[2]
RatBuccal2.5 mg/kg, 10 mg/kgHigher plasma concentrations compared to intragastric administration.[2]
RabbitIntravenous50 µg/kg, 200 µg/kgIncreased cardiac output and blood pressure.[1]
DogIntravenous0.04 mg/kg, 0.2 mg/kgIncreased blood pressure and heart rate.[3]
CatIntravenous0.01 mg/kgIncreased arterial blood pressure and heart rate.[4]

Experimental Protocols

The following are detailed protocols for common administration routes and experimental procedures used in rodent studies with this compound. These protocols are generalized and should be adapted to specific experimental designs and institutional guidelines.

Administration Protocols

A typical workflow for a rodent study involving this compound administration is outlined below.

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization baseline Baseline Measurements (e.g., Blood Pressure, Heart Rate) randomization->baseline administration Drug Administration (e.g., Oral Gavage, IV) baseline->administration drug_prep Etilefrine HCl Preparation (Vehicle Control) drug_prep->administration monitoring Post-Administration Monitoring & Data Collection administration->monitoring end Endpoint (e.g., Euthanasia, Tissue Collection) monitoring->end

Diagram 2: General Experimental Workflow

Oral gavage is a common method for precise oral dosing.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile water, 0.9% saline)

  • Gavage needles (flexible or rigid with a ball tip, appropriate size for the animal)[4][6][7]

  • Syringes

  • Animal scale

Procedure:

  • Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is clear and at room temperature.

  • Animal Handling: Weigh the animal to calculate the correct dose volume. The maximum recommended gavage volume is typically 10 ml/kg for rats and mice.[6][7]

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.[4]

  • Administration: Gently restrain the animal, keeping the head and neck in a straight line. Insert the gavage needle into the mouth, over the tongue, and gently advance it into the esophagus. The animal should swallow the tube. Do not force the needle.[4][7]

  • Dosing: Once the needle is in place, slowly administer the solution.

  • Post-Administration: Carefully remove the needle and return the animal to its cage. Monitor the animal for any signs of distress.[4]

IV injection provides rapid and complete bioavailability. The lateral tail vein is the most common site in rodents.

Materials:

  • This compound solution (sterile)

  • Appropriate size sterile needles (e.g., 27-30G for mice, 25-27G for rats) and syringes[8]

  • Restraint device

  • Heat source (e.g., heat lamp) to dilate the tail veins

Procedure:

  • Preparation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline).

  • Animal Restraint: Place the animal in a restraint device, exposing the tail.

  • Vein Dilation: Warm the tail using a heat source to make the lateral veins more visible and accessible.[8]

  • Injection: Clean the tail with an alcohol swab. Insert the needle, bevel up, into the lateral tail vein. A successful insertion may result in a "flash" of blood in the needle hub.

  • Administration: Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein and should be repositioned. The maximum bolus injection volume is typically 5 ml/kg.[9]

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor.

SC injections are administered into the loose skin, typically on the back of the neck.

Materials:

  • This compound solution

  • Appropriate size sterile needles (e.g., 25-27G) and syringes[10]

  • Animal scale

Procedure:

  • Preparation: Prepare the this compound solution.

  • Animal Handling: Weigh the animal to calculate the correct dose volume.

  • Injection: Gently lift a fold of skin on the back of the neck to form a "tent." Insert the needle into the base of the tented skin.[11]

  • Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel.

  • Administration: Inject the solution.

  • Post-Injection: Withdraw the needle and return the animal to its cage.

For studies requiring sustained plasma concentrations, continuous IV infusion is the preferred method.

Materials:

  • This compound solution (sterile)

  • Infusion pump

  • Catheter, swivel, and tether system[12]

  • Surgical supplies for catheter implantation

Procedure:

  • Surgical Catheter Implantation: A catheter is surgically implanted into a major vein (e.g., jugular or femoral) under anesthesia and exteriorized.[12] Allow for a post-operative recovery period.

  • System Connection: Connect the exteriorized catheter to a swivel and tether system, which is then connected to the infusion pump. This allows the animal to move freely in its cage.[12]

  • Infusion: Program the infusion pump to deliver the this compound solution at the desired rate (e.g., 2 mL/kg/hr).[13]

  • Monitoring: Regularly monitor the animal for any adverse effects and ensure the infusion system is functioning correctly.

Experimental Assessment Protocols

This protocol is for assessing the acute cardiovascular effects of this compound.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)[14][15]

  • Surgical instruments

  • Pressure transducer and data acquisition system[16]

  • ECG electrodes

  • Temperature controller

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rodent and maintain a stable plane of anesthesia. Surgically expose and cannulate a carotid artery for blood pressure measurement and a femoral or jugular vein for drug administration.[14][16] Attach ECG electrodes.

  • Stabilization: Allow the animal to stabilize for a period (e.g., 30 minutes) while recording baseline cardiovascular parameters (blood pressure, heart rate, ECG).

  • Drug Administration: Administer a bolus IV injection or start a continuous infusion of this compound.

  • Data Recording: Continuously record cardiovascular parameters throughout the experiment.

  • Euthanasia: At the end of the experiment, euthanize the animal without recovery from anesthesia.

Behavioral tests can be used to assess the central nervous system effects of this compound.

General Considerations:

  • Habituate animals to the testing room and equipment before the experiment.[17]

  • Conduct testing at the same time of day to minimize diurnal variations.

  • Ensure the testing environment is free from excessive noise and other disturbances.[18]

Example Behavioral Tests:

  • Forced Swim Test: This test is used to assess depressive-like behavior. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured. A decrease in immobility time is indicative of an antidepressant-like effect.[19]

  • Functional Observational Battery (FOB): A series of standardized observations to assess a wide range of neurological functions, including autonomic, sensorimotor, and neuromuscular effects.[19]

Procedure (General):

  • Drug Administration: Administer this compound at the desired dose and route.

  • Testing: At a predetermined time after administration, place the animal in the testing apparatus.

  • Data Collection: Record the relevant behavioral parameters either manually or using automated tracking software.

  • Data Analysis: Compare the behavior of the treated group to a vehicle-treated control group.

Conclusion

The selection of an appropriate dose and administration route for this compound in rodent studies is critical for obtaining reliable and reproducible data. Researchers should carefully consider the specific aims of their study, the pharmacokinetic properties of the drug, and the ethical considerations of animal welfare. The information and protocols provided in this document serve as a guide to aid in the design of scientifically sound and ethically responsible experiments. It is recommended to conduct pilot studies to determine the optimal dose range for a specific experimental model.

References

Application Notes: Etilefrine as a Research Tool in Cardiovascular Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Etilefrine is a synthetic sympathomimetic amine used clinically for the treatment of hypotension, particularly orthostatic hypotension.[1][2] Its mechanism of action involves the stimulation of adrenergic receptors, making it a valuable tool for cardiovascular research.[1][2][3][4][5] By mimicking the effects of endogenous catecholamines like epinephrine and norepinephrine, etilefrine allows researchers to investigate the physiological and pathophysiological roles of the sympathetic nervous system in regulating cardiovascular function.[1] It serves as a selective agonist for α1 and β1 adrenergic receptors, enabling the study of specific signaling pathways and their impact on hemodynamics.[6][7]

Mechanism of Action

Etilefrine exerts its cardiovascular effects primarily through the dual activation of α1 and β1-adrenergic receptors.[1][3] It has a much higher affinity for β1 (cardiac) receptors than for β2 adrenoreceptors.[3]

  • α1-Adrenergic Receptor Stimulation: Located on vascular smooth muscle cells, the activation of α1-receptors by etilefrine initiates a signaling cascade that leads to vasoconstriction.[1][4] This increases peripheral vascular resistance, which in turn elevates systemic blood pressure.[1][8]

  • β1-Adrenergic Receptor Stimulation: In the heart, etilefrine's stimulation of β1-adrenergic receptors enhances myocardial contractility (positive inotropic effect) and increases heart rate (positive chronotropic effect).[1][5] This leads to an increased cardiac output, further contributing to the rise in blood pressure.[1][2][7]

  • AMPK/Akt Pathway Modulation: Research has also indicated that etilefrine can bidirectionally regulate the AMPK/Akt pathway, modulating phosphorylation levels.[6][7]

The combined effects on the vasculature and the heart result in a robust and sustained improvement in blood pressure, making etilefrine a useful agent for studying hemodynamic regulation.[1]

Signaling Pathways of Etilefrine

Etilefrine_Signaling cluster_Vascular Vascular Smooth Muscle Cell cluster_Cardiac Cardiac Myocyte Etilefrine_V Etilefrine Alpha1 α1-Adrenergic Receptor Etilefrine_V->Alpha1 Gq Gq protein Alpha1->Gq PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Leads to Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Causes Etilefrine_C Etilefrine Beta1 β1-Adrenergic Receptor Etilefrine_C->Beta1 Gs Gs protein Beta1->Gs AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP ↑ cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates CardiacEffects ↑ Heart Rate ↑ Contractility PKA->CardiacEffects Phosphorylates Targets

Caption: Signaling pathways of etilefrine in cardiovascular cells.

Data Presentation: Hemodynamic Effects of Etilefrine

The following tables summarize the quantitative effects of etilefrine administration from various preclinical and clinical studies.

Table 1: Effects of Intravenous Etilefrine in Animal Models

Animal ModelDoseEffect on Mean Arterial Pressure (MAP)Effect on Heart Rate (HR)Effect on Cardiac Output (CO)Effect on Total Peripheral Resistance (TPR)Reference
Anesthetized Dogs0.1 mg/kg (i.v.)IncreaseIncreaseTended to Increase-[6][7][9]
NZ White Rabbits50 µg/kg (i.v.)Increase-IncreaseDecrease[6]
NZ White Rabbits200 µg/kg (i.v.)Increase-IncreaseIncrease[6]
Dogs (Ischemic Myocardium)0.04 mg/kg (i.v.)Systolic ↑, Diastolic ↓IncreaseSlight Increase-[10]
Dogs (Ischemic Myocardium)0.2 mg/kg (i.v.)Initial ↓, then ↑ above controlIncreaseConsiderable Increase-[10]

Table 2: Effects of Intravenous Etilefrine in Humans

Study PopulationDose / Infusion RateEffect on Mean Arterial Pressure (MAP)Effect on Heart Rate (HR) / PulseEffect on Cardiac Output (CO)Effect on Peripheral Vascular ResistanceReference
Healthy Individuals1-8 mg (i.v. infusion)IncreaseIncreaseIncreaseFall[3][11]
Healthy Individuals>8 mg (i.v. infusion)IncreaseIncreaseIncreaseBegins to Rise[3][11]
Aortofemoral Bypass Patients2 mg (i.v.)Statistically Significant Increase-Statistically Significant Increase (Cardiac Index)No Significant Change[12]

Experimental Protocols

Detailed methodologies for key experiments using etilefrine as a research tool.

Protocol 1: In Vivo Hemodynamic Assessment in an Anesthetized Rat Model

This protocol describes the continuous monitoring of cardiovascular parameters in an anesthetized rat following intravenous administration of etilefrine.

1. Animal Preparation:

  • Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., isoflurane or urethane).
  • Maintain body temperature at 37°C using a heating pad.
  • Cannulate the trachea to ensure a patent airway.
  • Insert a catheter into the femoral vein for intravenous drug administration.
  • Insert a pressure-tip catheter (e.g., Millar SPR-320) into the right carotid artery and advance it into the left ventricle for measuring blood pressure and heart rate.

2. Baseline Measurement:

  • Allow the animal to stabilize for at least 20-30 minutes after surgical preparation.
  • Record baseline hemodynamic parameters, including systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), heart rate (HR), and left ventricular developed pressure (LVDP) continuously using a data acquisition system (e.g., PowerLab).

3. Etilefrine Administration:

  • Prepare a stock solution of etilefrine hydrochloride in sterile saline.
  • Administer etilefrine as a bolus intravenous injection or a continuous infusion at desired doses (e.g., 50-200 µg/kg).
  • Administer a vehicle control (sterile saline) to a separate group of animals.

4. Data Acquisition and Analysis:

  • Continuously record all hemodynamic parameters for a defined period post-administration (e.g., 60 minutes).
  • Calculate the percentage change from baseline for each parameter at various time points.
  • Compare the responses between the etilefrine-treated and vehicle-treated groups using appropriate statistical analysis (e.g., ANOVA).

A[label="Anesthetize Rat\n& Maintain Temp"]; B[label="Surgical Preparation:\n- Tracheal Cannulation\n- Femoral Vein Catheter\n- Carotid Artery Catheter"]; C [label="Stabilization Period\n(20-30 min)"]; D [label="Record Baseline\nHemodynamic Data", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Administer Etilefrine\nor Vehicle (i.v.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Continuous Data Recording\n(e.g., 60 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Data Analysis:\n- Calculate % Change\n- Statistical Comparison", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for in vivo hemodynamic assessment.

Protocol 2: Ex Vivo Cardiac Function in a Langendorff-Perfused Heart

This protocol assesses the direct effects of etilefrine on cardiac chronotropy and inotropy, independent of systemic neural and humoral factors.

1. Apparatus Setup:

  • Assemble a Langendorff perfusion system with a water-jacketed reservoir and tubing to maintain temperature at 37°C.
  • Prepare Krebs-Henseleit (KH) buffer, oxygenate with 95% O₂ / 5% CO₂, and maintain pH at 7.4.

2. Heart Isolation:

  • Anesthetize a rabbit or guinea pig and administer heparin (i.v.) to prevent coagulation.
  • Rapidly excise the heart and place it in ice-cold KH buffer.
  • Isolate the aorta and cannulate it onto the Langendorff apparatus.

3. Perfusion and Stabilization:

  • Initiate retrograde perfusion with oxygenated KH buffer at a constant pressure (e.g., 75 mmHg).
  • Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
  • Allow the heart to stabilize for 20-30 minutes until a steady rhythm and contractile force are achieved.

4. Etilefrine Administration:

  • Record baseline data: heart rate (HR), left ventricular developed pressure (LVDP), and the maximum rate of pressure development (+dP/dt_max).
  • Introduce etilefrine into the perfusion buffer at increasing concentrations to generate a cumulative concentration-response curve.
  • Allow the heart's response to stabilize at each concentration before adding the next.

5. Data Analysis:

  • Measure the changes in HR (chronotropic effect) and +dP/dt_max (inotropic effect) at each etilefrine concentration.
  • Plot the concentration-response curve and calculate the EC₅₀ value.

A[label="Prepare Langendorff System\n& Oxygenated KH Buffer"]; B[label="Isolate Heart\n& Mount on Aortic Cannula"]; C [label="Initiate Retrograde Perfusion\n& Insert LV Balloon"]; D [label="Stabilization Period\n(20-30 min)"]; E [label="Record Baseline Data\n(HR, LVDP, +dP/dt)"]; F [label="Administer Cumulative\nConcentrations of Etilefrine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Record Cardiac Parameters\nat Each Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Data Analysis:\nPlot Concentration-Response Curve", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Workflow for a Langendorff-perfused heart experiment.

Protocol 3: In Vitro Vascular Smooth Muscle Contraction Assay

This protocol measures the vasoconstrictor effect of etilefrine on isolated arterial segments.

1. Tissue Preparation:

  • Euthanize a rat or rabbit and carefully dissect a segment of the thoracic aorta or mesenteric artery.
  • Place the artery in cold, oxygenated physiological salt solution (PSS).
  • Clean the artery of adhering connective tissue and cut it into 2-3 mm rings.

2. Organ Bath Setup:

  • Mount the arterial rings in an organ bath chamber filled with PSS, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
  • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
  • Apply a baseline tension (e.g., 1-2 grams) and allow the tissue to equilibrate for 60-90 minutes, replacing the PSS every 15-20 minutes.

3. Viability and Pre-contraction:

  • Test the viability of the rings by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).
  • Wash the rings and allow them to return to baseline tension.

4. Etilefrine Administration:

  • Add etilefrine to the organ bath in a cumulative manner, increasing the concentration stepwise.
  • Record the increase in isometric tension after each addition until a maximal response is achieved.

5. Data Analysis:

  • Express the contraction at each concentration as a percentage of the maximal contraction induced by KCl.
  • Plot the concentration-response curve and determine the EC₅₀ and E_max values for etilefrine-induced vasoconstriction.

A[label="Dissect Arterial Segment\n& Prepare 2-3 mm Rings"]; B[label="Mount Rings in Organ Bath\nwith PSS (37°C, 95% O₂)"]; C [label="Apply Baseline Tension\n& Equilibrate (60-90 min)"]; D [label="Test Viability\nwith High-K⁺ Solution"]; E [label="Add Cumulative\nConcentrations of Etilefrine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Record Isometric Tension\nat Each Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Data Analysis:\n- Normalize to KCl Response\n- Plot Curve & Calculate EC₅₀", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Caption: Workflow for a vascular ring contraction assay.

References

Troubleshooting & Optimization

Technical Support Center: Etilefrine Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etilefrine hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a yellowish-brown color. What is the likely cause and how can I prevent it?

A1: Discoloration of this compound solutions is most commonly due to oxidation and photodegradation. Etilefrine, being a phenol derivative, is susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions. The official monograph notes that it is gradually colored by light[1].

Troubleshooting and Prevention:

  • Light Protection: Always prepare and store solutions in amber-colored glassware or containers wrapped in aluminum foil to protect them from light.[2][3][4]

  • Low Temperature Storage: Store stock and working solutions at refrigerated temperatures (2-8°C) to slow down the degradation process.[4]

  • Use of Antioxidants: Consider the inclusion of an antioxidant, such as sodium metabisulphite, in your formulation.[5] The use of antioxidants is a common strategy to prevent the oxidation of drugs in sterile formulations.

  • Inert Atmosphere: For long-term storage or for very sensitive experiments, deoxygenate the solvent (e.g., by sparging with nitrogen) before dissolving the this compound and store the solution under an inert atmosphere.

Q2: I am observing a loss of potency in my this compound solution over time, even without any visible changes. What could be the reason?

A2: Loss of potency without visible signs of degradation can still be attributed to chemical degradation, primarily through oxidation or hydrolysis, especially if the solution is not stored under optimal conditions. The formation of degradation products may not always result in a color change.

Troubleshooting and Potency Maintenance:

  • pH Control: Maintain the pH of your aqueous solution within the optimal range of 4 to 7.[6] Outside this range, particularly in alkaline conditions, the likelihood of degradation increases.

  • Fresh Preparation: Prepare solutions fresh whenever possible, especially for critical experiments.

  • Stability-Indicating Method: Use a validated stability-indicating analytical method, such as HPLC, to accurately quantify the remaining active ingredient and detect the presence of degradation products. A described method uses a C18 column with a mobile phase of 0.1M phosphate buffer (pH 4) and acetonitrile (30:70, v/v) with UV detection at 220 nm.[7][8]

Q3: I need to perform forced degradation studies on this compound. What conditions are recommended?

A3: Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods. Based on ICH guidelines and known properties of similar phenolic compounds, the following stress conditions are recommended:

  • Acid Hydrolysis: Treat the solution with 1M HCl and heat. While one study reported stability, it is prudent to test as phenylethanolamines can be susceptible to acid-catalyzed degradation.

  • Base Hydrolysis: Treat the solution with 1M NaOH and heat. Similar to acid hydrolysis, this should be tested despite some reports of stability.

  • Oxidative Degradation: Expose the solution to a strong oxidizing agent like 50% hydrogen peroxide (H₂O₂). Complete degradation has been reported after refluxing for 7 hours under these conditions.[8]

  • Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 70°C).

  • Photodegradation: Expose the solution to UV and visible light as per ICH Q1B guidelines. This compound is known to be light-sensitive.[1][2]

Q4: Are there any known excipient incompatibilities with this compound in aqueous solutions?

A4: Based on available literature, this compound has been shown to be compatible with:

  • Sodium alginate and mannitol in buccal tablet formulations.[9]

  • Sodium metabisulphite and lactose monohydrate in oral tablet formulations.[5]

However, it is crucial to conduct compatibility studies with any new excipient. Potential incompatibilities could arise with excipients that:

  • Alter the pH of the solution to outside the optimal 4-7 range.

  • Contain reactive impurities, such as peroxides or metal ions, that can catalyze oxidation.

  • Are themselves susceptible to degradation that could, in turn, affect the stability of this compound.

Summary of Stability Data

Due to a lack of extensive published kinetic studies, a comprehensive quantitative summary is challenging. The following table summarizes the available qualitative and semi-quantitative data on this compound stability.

Stress ConditionReagent/ConditionObservationReference
Oxidative 50% H₂O₂, reflux for 7 hoursComplete degradation[8]
Acidic 1M HClReported to be stable[8]
Basic 1M NaOHReported to be stable[8]
pH Optimal range for stabilitypH 4-7[6]
Photostability Exposure to lightGradually colored by light; light-sensitive[1][2]
Thermal Elevated temperatureStore at 2-8°C[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is adapted from a published study on the determination of this compound in the presence of its oxidative degradation product.[7][8]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 0.1M phosphate buffer (pH 4) and acetonitrile in a 30:70 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Temperature: Ambient.

  • Procedure:

    • Prepare a standard solution of this compound (e.g., 100 µg/mL) in the mobile phase.

    • Prepare sample solutions by diluting with the mobile phase to a similar concentration.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • The retention time for intact this compound is approximately 4.85 minutes, while its oxidative degradation product appears at around 9.28 minutes.

    • Quantify the amount of this compound by comparing the peak area of the sample to that of the standard.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound in an aqueous solution, based on ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in purified water.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1M HCl.

    • Heat the solution (e.g., at 60°C or reflux) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 1M NaOH.

    • Heat the solution under the same conditions as the acid hydrolysis.

    • At each time point, withdraw a sample, neutralize it with 1M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3-50%).

    • Keep the solution at room temperature or heat it, monitoring for degradation over time.

    • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the aqueous solution in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

    • Take samples at various time points and analyze by HPLC.

  • Photodegradation:

    • Expose the aqueous solution to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).

    • Simultaneously, keep a control sample protected from light.

    • Analyze samples at appropriate time intervals by HPLC.

Visualizations

cluster_Troubleshooting Troubleshooting Common Issues cluster_Causes Potential Causes cluster_Solutions Preventative Measures Issue Observed Issue Discoloration Discoloration (Yellow/Brown) Issue->Discoloration LossOfPotency Loss of Potency (No Visual Change) Issue->LossOfPotency Precipitation Precipitation Issue->Precipitation Oxidation Oxidation Discoloration->Oxidation Photodegradation Photodegradation Discoloration->Photodegradation LossOfPotency->Oxidation Hydrolysis Hydrolysis (pH outside 4-7) LossOfPotency->Hydrolysis Precipitation->Hydrolysis Solubility Exceeded Solubility Limit Precipitation->Solubility ProtectLight Protect from Light (Amber Vials) Oxidation->ProtectLight Refrigerate Store at 2-8°C Oxidation->Refrigerate UseAntioxidant Use Antioxidant (e.g., Na-metabisulphite) Oxidation->UseAntioxidant Photodegradation->ProtectLight ControlpH Control pH (4-7) Hydrolysis->ControlpH PrepareFresh Prepare Fresh Solution Hydrolysis->PrepareFresh Solubility->PrepareFresh

Caption: Troubleshooting logic for etilefrine stability.

cluster_workflow Stability Study Experimental Workflow start Prepare Etilefrine HCl Aqueous Solution stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze via Stability- Indicating HPLC sampling->analysis quantify Quantify Etilefrine HCl & Degradation Products analysis->quantify kinetics Determine Degradation Kinetics quantify->kinetics end Report Stability Profile kinetics->end

Caption: Workflow for an etilefrine stability study.

Etilefrine This compound (C10H15NO2·HCl) OxidativeStress Oxidative Stress (e.g., H₂O₂) Etilefrine->OxidativeStress DegradationProduct Oxidative Degradation Product OxidativeStress->DegradationProduct Proposed Pathway

Caption: Oxidative degradation pathway of etilefrine.

References

Optimizing etilefrine dosage to minimize off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize etilefrine dosage and minimize off-target effects in pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for etilefrine?

Etilefrine is a direct-acting sympathomimetic amine that primarily functions as an agonist for α1 and β1 adrenergic receptors.[1][2][3][4][5] Its action on α1-adrenergic receptors, located on vascular smooth muscle, leads to vasoconstriction and an increase in peripheral resistance.[1][2][5] Stimulation of β1-adrenergic receptors in the heart results in increased heart rate (positive chronotropic effect) and enhanced contractility (positive inotropic effect).[1][2] These combined effects lead to an elevation in blood pressure.

Q2: What are the known on-target and potential off-target effects of etilefrine?

  • On-Target Effects: The primary, intended effects of etilefrine are mediated through the activation of α1 and β1 adrenergic receptors, leading to increased blood pressure and cardiac output.[1][2][3][5]

  • Off-Target Effects: Etilefrine has been reported to have some agonistic activity at β2-adrenergic receptors. Activation of β2 receptors can lead to smooth muscle relaxation, which may counteract the desired vasoconstrictive effects in certain tissues. At higher concentrations, this can become a significant confounding factor in experiments.

Q3: What are typical starting concentrations for in vitro and in vivo experiments with etilefrine?

Determining the optimal dosage requires a dose-response study. However, based on published literature, the following tables provide suggested starting ranges.

Data Presentation: Dosage and Concentration Guidelines

Table 1: Recommended Starting Concentrations for Etilefrine in In Vitro Models

Model SystemStarting Concentration RangeKey Considerations
Cell Lines (e.g., PC-3, HEK293)1 µM - 10 µMA concentration of 10 µM has been used to observe significant phosphorylation changes in PC-3 and 293T cells.[1] Start with a lower concentration and perform a dose-response curve to determine the EC50 for your specific cell line and endpoint.
Isolated Tissues/Organs100 nM - 10 µMThe optimal concentration will depend on the tissue type and the density of adrenergic receptors.

Table 2: Recommended Starting Dosages for Etilefrine in In Vivo Models

Animal ModelRoute of AdministrationStarting Dosage RangeObserved Effects
DogIntravenous (IV)0.04 mg/kg - 0.2 mg/kgIncreased blood pressure and heart rate.
Guinea PigDaily Injection0.14 mg/kg (3x daily)Long-term administration may impact uterine blood flow.
RatBuccalNot specified, but effective plasma levels (>5-7 ng/mL) reached.Designed to improve bioavailability over oral administration.[6]

Troubleshooting Experimental Issues with Etilefrine

Q4: My cells show high levels of toxicity or apoptosis after etilefrine treatment. What could be the cause?

  • Concentration Too High: The most likely cause is that the etilefrine concentration is too high for your specific cell type, leading to overstimulation and subsequent cell death.

  • Off-Target Effects: At high concentrations, off-target effects, such as excessive β2-adrenergic stimulation, could lead to metabolic dysregulation and apoptosis in certain cell types.

  • Culture Conditions: Ensure your cell culture conditions are optimal. Stressed cells are more susceptible to drug-induced toxicity.[7]

Solution:

  • Perform a Dose-Response Curve: Start with a much lower concentration (e.g., in the nanomolar range) and titrate up to find the optimal concentration that gives the desired on-target effect without significant toxicity.

  • Use Selective Antagonists: To confirm if toxicity is due to on- or off-target effects, co-treat with selective antagonists for α1, β1, and β2 receptors. For example, if a β2 antagonist rescues the cells, it points to off-target toxicity.

  • Check Culture Health: Ensure cells are healthy and not confluent before treatment.[7]

Q5: I am seeing inconsistent or no response to etilefrine in my experiments. What should I check?

  • Receptor Expression: The target cells may not express sufficient levels of α1 and β1 adrenergic receptors.

  • Drug Stability: Etilefrine solutions may degrade over time, especially if not stored properly. Prepare fresh solutions for each experiment.

  • Assay Sensitivity: The assay used to measure the response (e.g., cAMP levels, calcium flux) may not be sensitive enough to detect changes at the concentrations being used.

  • Cell Passage Number: High passage numbers can lead to changes in receptor expression and signaling pathways. Use cells within a consistent and low passage range.

Solution:

  • Confirm Receptor Expression: Use techniques like qPCR or western blotting to confirm the expression of ADRA1A, ADRA1B, ADRA1D (for α1) and ADRB1 (for β1) in your cell model.

  • Use Positive Controls: Use a well-characterized adrenergic agonist (e.g., phenylephrine for α1, isoproterenol for β) to confirm that the signaling pathway is functional in your cells.

  • Optimize Assay Protocol: Ensure your assay protocol is optimized for your cell type and the specific signaling pathway being measured.

Experimental Protocols

Protocol 1: Determining the On-Target Effect (α1 Activation) via Intracellular Calcium Flux Assay

This protocol is designed to measure the increase in intracellular calcium ([Ca²⁺]i) following the activation of Gq-coupled α1-adrenergic receptors by etilefrine.

Materials:

  • Cells expressing α1-adrenergic receptors (e.g., HEK293 cells)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM)[8][9]

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Etilefrine stock solution

  • Phentolamine (α1 antagonist) as a negative control

  • ATP or Ionomycin as a positive control

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye. Add back 100 µL of HBSS to each well.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 2-5 minutes.

  • Compound Addition and Measurement:

    • Prepare a dilution series of etilefrine (e.g., 1 nM to 100 µM).

    • Use the plate reader's injector to add the etilefrine dilutions to the wells.

    • Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 3-5 minutes to capture the peak response and subsequent decline.

  • Controls:

    • Negative Control: Wells with cells and dye but no etilefrine (vehicle control).

    • Antagonist Control: Pre-incubate cells with an α1 antagonist like phentolamine before adding etilefrine to confirm the signal is α1-receptor-mediated.

    • Positive Control: Add a known activator of calcium flux like ATP or ionomycin to a set of wells to confirm cell viability and assay performance.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the maximum response observed.

    • Plot the normalized response against the log of the etilefrine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Quantifying Off-Target Effects (β2 Activation) via cAMP Assay

This protocol measures the accumulation of cyclic AMP (cAMP) as a result of the activation of Gs-coupled β2-adrenergic receptors.

Materials:

  • Cells expressing β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells)[10]

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Etilefrine stock solution

  • Isoproterenol (non-selective β agonist) as a positive control

  • ICI 118,551 (selective β2 antagonist) as a negative control

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[11]

  • Cell culture plates (format depends on the assay kit)

Methodology:

  • Cell Plating: Seed cells in the appropriate plate format as recommended by the cAMP assay kit manufacturer.

  • Cell Stimulation:

    • Remove the culture medium.

    • Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for a short period (e.g., 10-15 minutes) to inhibit phosphodiesterase activity.[11]

    • Add a dilution series of etilefrine (e.g., 1 nM to 100 µM) or controls (isoproterenol, vehicle).

    • Incubate for the recommended time to allow for cAMP accumulation (e.g., 30 minutes at 37°C).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells using the lysis buffer provided in the assay kit.

    • Follow the kit's instructions to perform the competitive immunoassay for cAMP detection. This typically involves adding detection reagents and measuring the resulting signal (e.g., fluorescence, luminescence).

  • Controls:

    • Negative Control: Wells with cells and stimulation buffer but no agonist (vehicle control).

    • Antagonist Control: Pre-incubate cells with a β2 antagonist like ICI 118,551 before adding etilefrine.

    • Positive Control: Use a potent β-agonist like isoproterenol to determine the maximum possible cAMP response.

  • Data Analysis:

    • The signal from the assay is typically inversely proportional to the amount of cAMP produced.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw assay signals for your samples to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the etilefrine concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for the off-target effect.

Visualizations: Signaling Pathways and Experimental Workflows

Etilefrine_Signaling_Pathway Etilefrine Etilefrine Alpha1_Receptor α1-Adrenergic Receptor (On-Target) Etilefrine->Alpha1_Receptor Binds Beta1_Receptor β1-Adrenergic Receptor (On-Target) Etilefrine->Beta1_Receptor Binds Beta2_Receptor β2-Adrenergic Receptor (Off-Target) Etilefrine->Beta2_Receptor Binds (Lower Affinity) Gq Gq Alpha1_Receptor->Gq Activates Gs_B1 Gs Beta1_Receptor->Gs_B1 Activates Gs_B2 Gs Beta2_Receptor->Gs_B2 Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC_B1 Adenylyl Cyclase (AC) Gs_B1->AC_B1 Activates AC_B2 Adenylyl Cyclase (AC) Gs_B2->AC_B2 Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces cAMP_B1 ↑ cAMP AC_B1->cAMP_B1 cAMP_B2 ↑ cAMP AC_B2->cAMP_B2 Ca_Release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_Release On_Target_Effect Vasoconstriction, ↑ Heart Rate Ca_Release->On_Target_Effect cAMP_B1->On_Target_Effect Off_Target_Effect Smooth Muscle Relaxation cAMP_B2->Off_Target_Effect

Caption: Etilefrine's primary (on-target) and secondary (off-target) signaling pathways.

Dosage_Optimization_Workflow start Start: Select Experimental Model (Cell Line / Animal) dose_range Step 1: Initial Dose-Ranging Study (Broad Concentration Range, e.g., 1 nM - 100 µM) start->dose_range on_target_assay Step 2: Measure On-Target Effect (e.g., Calcium Flux for α1) dose_range->on_target_assay determine_ec50 Step 3: Determine On-Target EC50 on_target_assay->determine_ec50 toxicity_assay Step 4: Assess Cytotoxicity (e.g., MTT, LDH assay) determine_ec50->toxicity_assay is_toxic Toxicity Observed? toxicity_assay->is_toxic adjust_dose Adjust Dose to Sub-toxic Range is_toxic->adjust_dose Yes off_target_assay Step 5: Measure Off-Target Effect (e.g., cAMP for β2) at On-Target EC50 is_toxic->off_target_assay No adjust_dose->on_target_assay is_off_target Significant Off-Target Effect? off_target_assay->is_off_target optimize Optimize Dosage: Select lowest concentration with maximal on-target effect and minimal off-target effect. is_off_target->optimize Yes end End: Optimized Dosage Identified is_off_target->end No optimize->end

Caption: Experimental workflow for optimizing etilefrine dosage.

Troubleshooting_Guide start Start: Unexpected Experimental Result issue_type What is the issue? start->issue_type no_response Inconsistent or No Response issue_type->no_response No Effect high_toxicity High Cell Toxicity / Death issue_type->high_toxicity Toxicity check_receptors 1. Confirm Target Receptor Expression (qPCR, Western Blot) no_response->check_receptors dose_response 1. Perform Dose-Response Curve (Start with lower concentrations) high_toxicity->dose_response check_drug 2. Prepare Fresh Etilefrine Solution check_receptors->check_drug check_controls 3. Run Positive Control (e.g., Isoproterenol) check_drug->check_controls check_assay 4. Optimize Assay Sensitivity check_controls->check_assay response_resolved Issue Resolved? check_assay->response_resolved end_good Proceed with Experiment response_resolved->end_good Yes end_bad Re-evaluate Experimental Model response_resolved->end_bad No use_antagonists 2. Use Selective Antagonists to identify on/off-target toxicity dose_response->use_antagonists check_culture 3. Check Cell Health & Confluency use_antagonists->check_culture toxicity_resolved Issue Resolved? check_culture->toxicity_resolved toxicity_resolved->end_good Yes toxicity_resolved->end_bad No

Caption: Troubleshooting decision tree for common issues in etilefrine experiments.

References

Technical Support Center: Forced Degradation Studies of Etilefrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on etilefrine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation of this compound?

Forced degradation studies for this compound should be conducted under a variety of stress conditions to assess its intrinsic stability and identify potential degradation products. As per ICH guidelines, the typical stress conditions include acidic, basic, oxidative, thermal, and photolytic stress.[1][2][3]

Q2: How much degradation should I aim for in my forced degradation studies?

The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical method is stability-indicating.[4] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[1]

Q3: What analytical technique is most suitable for analyzing the degradation of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique for the analysis of this compound and its degradation products.[5][6] The method should be validated to demonstrate specificity, linearity, accuracy, and precision.[6]

Q4: How can I identify the structure of the degradation products?

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., Q-TOF), are powerful tools for the identification and characterization of degradation products.[7] Further structural elucidation can be achieved by isolating the degradation products and using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No degradation observed under initial stress conditions. The stress condition is not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. For hydrolytic studies, if no degradation is seen at room temperature, consider heating to 50-70°C.[1][8]
Complete degradation of the drug. The stress condition is too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor resolution between the parent drug and degradation peaks in the chromatogram. The chromatographic method is not optimized.Adjust the mobile phase composition (e.g., organic to aqueous ratio, pH), change the column stationary phase, or modify the gradient elution profile.
Formation of multiple, very small degradation peaks. Secondary degradation is occurring.Reduce the severity of the stress condition to favor the formation of primary degradation products.
Inconsistent results between replicate experiments. Variability in experimental conditions.Ensure precise control over all experimental parameters, including temperature, concentration of reagents, and exposure times. Use calibrated equipment.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Acidic Degradation
  • Protocol:

    • Accurately weigh and dissolve this compound in 0.1 M hydrochloric acid to achieve a known concentration (e.g., 1 mg/mL).

    • Store the solution at 60°C for 24 hours.[4]

    • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

Basic Degradation
  • Protocol:

    • Accurately weigh and dissolve this compound in 0.1 M sodium hydroxide to achieve a known concentration (e.g., 1 mg/mL).

    • Store the solution at 60°C for 24 hours.[4]

    • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Protocol:

    • Accurately weigh and dissolve 100 mg of pure this compound powder in 45 mL of distilled water in a 100-mL round-bottomed flask.

    • Add 5 mL of 50% hydrogen peroxide (H₂O₂).

    • Reflux the solution for one hour.

    • After reflux, cool the solution and check for complete degradation by injecting a sample into the HPLC system.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

Thermal Degradation
  • Protocol:

    • Place a known amount of this compound powder in a petri dish.

    • Expose the sample to a dry heat environment in a hot air oven at 70°C for 12 hours.[4]

    • After exposure, allow the sample to cool to room temperature.

    • Accurately weigh a portion of the stressed sample, dissolve it in the mobile phase to achieve a known concentration, and prepare it for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

Photolytic Degradation
  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or mobile phase) at a known concentration.

    • Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] A photostability chamber can be used for this purpose.

    • Simultaneously, keep a control sample protected from light.

    • After the exposure period, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze both the exposed and control samples using a validated stability-indicating HPLC method.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionStressorDurationTemperature% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
Acidic Hydrolysis0.1 M HCl24 hours60°CIllustrative: 15.2%Illustrative: 2Illustrative: 7.8 min
Basic Hydrolysis0.1 M NaOH24 hours60°CIllustrative: 18.5%Illustrative: 3Illustrative: 9.1 min
Oxidative50% H₂O₂1 hourRefluxUp to 80%19.28 ± 0.05 min[9]
Thermal (Dry Heat)-12 hours70°CIllustrative: 8.7%Illustrative: 1Illustrative: 6.5 min
PhotolyticUV/Vis Light-AmbientIllustrative: 12.3%Illustrative: 2Illustrative: 8.2 min

Note: The values for acidic, basic, thermal, and photolytic degradation are illustrative and need to be determined experimentally. The oxidative degradation data is based on a published study.

Visualizations

Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start This compound (Drug Substance) Prepare_Solution Prepare Stock Solution Start->Prepare_Solution Acid Acidic (0.1M HCl, 60°C) Prepare_Solution->Acid Base Basic (0.1M NaOH, 60°C) Prepare_Solution->Base Oxidative Oxidative (50% H2O2, Reflux) Prepare_Solution->Oxidative Thermal Thermal (70°C, Dry Heat) Prepare_Solution->Thermal Photolytic Photolytic (UV/Vis Light) Prepare_Solution->Photolytic Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize Dilute Dilute Sample Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data Troubleshooting_Logic cluster_adjust Adjust Stress Conditions Start Start Forced Degradation Experiment Check_Deg Is % Degradation between 5-20%? Start->Check_Deg Too_Low Degradation < 5% (No Degradation) Check_Deg->Too_Low No (<5%) Too_High Degradation > 20% (Complete Degradation) Check_Deg->Too_High No (>20%) Optimal Optimal Degradation (Proceed with Analysis) Check_Deg->Optimal Yes Increase_Stress Increase Stress: - Higher Temp - Higher [Stressor] - Longer Time Too_Low->Increase_Stress Increase_Stress->Start Re-run Experiment Decrease_Stress Decrease Stress: - Lower Temp - Lower [Stressor] - Shorter Time Too_High->Decrease_Stress Decrease_Stress->Start Re-run Experiment

References

Enhancing the low bioavailability of oral etilefrine in research formulations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing the Oral Bioavailability of Etilefrine

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the low oral bioavailability of etilefrine in research formulations.

Section 1: FAQs - Understanding the Bioavailability Challenge

A collection of frequently asked questions to establish a foundational understanding of the core issues affecting etilefrine's oral bioavailability.

Question Answer
1. Why does oral etilefrine have low bioavailability? Oral etilefrine has low bioavailability primarily due to extensive first-pass metabolism .[1][2][3] After oral administration, the drug is absorbed from the gastrointestinal tract and passes through the liver before reaching systemic circulation. A significant portion of the drug is metabolized in the gut wall and liver, reducing the amount of active drug that reaches the bloodstream.[4][5]
2. What are the main metabolic pathways for etilefrine? The major metabolic pathway for etilefrine is conjugation , specifically forming a phenolic sulphate (sulfate conjugation).[5] A minor amount is also excreted as hydroxymandelic acid.[5] This rapid conversion to inactive metabolites is the primary reason for its reduced systemic availability.
3. What is the typical oral bioavailability of a standard etilefrine tablet? The oral bioavailability of etilefrine is approximately 50-55% in humans.[2][5] However, this can vary depending on the formulation. For example, fast-release tablets may have higher initial plasma levels but are still subject to significant first-pass effects.[3][6]
4. What are the main formulation strategies being researched to overcome this issue? Key strategies focus on bypassing first-pass metabolism.[4][7] These include developing alternative dosage forms for buccal (oral mucosa) delivery , such as orally fast-dissolving tablets (FDTs), fast-dissolving films, and oral medicated jellies (OMJs).[1][2][6][8][9][10] These formulations aim for rapid dissolution in the mouth and absorption directly into the bloodstream through the rich vasculature of the oral mucosa.[7]

Section 2: Troubleshooting Guide for Experimental Issues

This guide addresses specific problems researchers may encounter during the development and evaluation of enhanced etilefrine formulations.

Topic: In Vitro Dissolution & Release Studies
Question/Problem Possible Causes & Troubleshooting Steps
1. My fast-dissolving formulation shows slow or incomplete drug release. Formulation Factors:Excipient Choice: The type and concentration of polymers (e.g., sodium alginate) and fillers (e.g., mannitol) are critical.[6] Review the literature for optimal ratios. • Binder Concentration: Too much binder can slow disintegration. Try reducing the concentration or using a more soluble binder. • Manufacturing Process: For tablets, excessive compression force can reduce porosity and slow water ingress. For films, improper drying can lead to a dense, less soluble matrix.[11] Methodology Factors:Dissolution Medium: Ensure the pH and composition of the medium (e.g., simulated saliva, pH 6.4-6.7) are appropriate for oral dissolving formulations.[12][13] • Apparatus: For oral films that may float, a standard USP II (paddle) apparatus may be inadequate.[14][15] Consider using a modified setup, such as the basket method (USP I) or adding a sinker to hold the film.[15][16]
2. I'm observing high variability in my dissolution results between samples. Non-uniformity of Dosage Form: Ensure tablets have consistent hardness and weight. For films, verify uniform thickness and drug content.[14] Deaeration of the polymer solution before casting is crucial to prevent bubbles and ensure uniformity.[14] • Inconsistent Apparatus Setup: Precisely control parameters like paddle/basket speed and temperature (37 ± 0.5°C).[13] Ensure the dissolution vessel is centered and the paddle/basket height is correct. • Improper Sample Introduction: Introduce the sample into the dissolution medium consistently to avoid variations in wetting and disintegration initiation.
Topic: In Vivo Pharmacokinetic (PK) Studies
Question/Problem Possible Causes & Troubleshooting Steps
1. Plasma concentrations of etilefrine are lower than expected, even with an enhanced formulation. Administration Technique: For buccal formulations in animal models (e.g., rats), ensure the formulation remains in the oral cavity and is not immediately swallowed.[17] Improper oral gavage for control formulations can also lead to dosing errors. • Animal Model Physiology: The pH of rat saliva and mucosal permeability may differ from humans. Consider the relevance of the chosen animal model. Also, stress during handling can alter physiological parameters and affect absorption. • Analytical Sensitivity: The analytical method (e.g., LC-MS/MS) must be sensitive enough to detect low concentrations of etilefrine, especially at later time points. Verify the lower limit of quantification (LLOQ).[18] • Formulation Stability: Ensure the drug is stable in the formulation vehicle prior to administration.
2. I'm seeing high inter-subject variability in PK parameters (AUC, Cmax). Biological Variability: This is inherent in in vivo studies. Ensure animals are of a consistent age, weight, and strain, and are properly fasted before dosing to minimize variability in gastric emptying and absorption.[19] • Inconsistent Dosing: For buccal delivery, variability in the surface area of application or residence time in the mouth can lead to large differences in absorption.[17] • Blood Sampling: Ensure blood samples are collected at the precise scheduled times and are handled consistently (e.g., immediate centrifugation, proper storage at -80°C) to prevent drug degradation.[20]
Topic: Bioanalytical Method (LC-MS/MS)
Question/Problem Possible Causes & Troubleshooting Steps
1. I have low recovery of etilefrine from plasma during sample preparation. Extraction Method: Etilefrine is water-soluble.[3] Simple protein precipitation with methanol or acetonitrile is a common and effective first step.[20] If recovery is still low, consider a more specific method like solid-phase extraction (SPE). • pH Adjustment: The extraction efficiency can be pH-dependent. Adjust the sample pH to ensure etilefrine is in a favorable ionic state for extraction. • Matrix Effects: Co-eluting endogenous components from plasma can suppress or enhance the ionization of etilefrine in the MS source.[18] Use a stable isotope-labeled internal standard to compensate for these effects. Evaluate matrix effects by comparing the response in post-extraction spiked plasma supernatant versus a neat solution.[18]
2. My chromatogram shows interfering peaks near the etilefrine peak. Chromatographic Separation: Optimize the mobile phase gradient to better separate etilefrine from interfering peaks. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl).[21] • Mass Spectrometry Selectivity: Use Multiple Reaction Monitoring (MRM) with highly specific precursor-to-product ion transitions for both etilefrine and the internal standard. This is a key advantage of LC-MS/MS for achieving high selectivity in complex matrices like plasma.[20][22]

Section 3: Quantitative Data Summaries

Table 1: Comparison of Pharmacokinetic Parameters for Different Etilefrine Formulations
Formulation TypeRouteKey FindingRelative Bioavailability (%)CmaxTmaxSource
Conventional Tablet Oral (Intragastric)Standard baseline, subject to first-pass effect.100% (Reference)Baseline~1-1.5 h[2][3]
Buccal Aqueous Droplets BuccalShowed significantly higher bioavailability than intragastric route.~200% (vs. intragastric)IncreasedShorter[2]
Fast-Dissolving Buccal Tablets BuccalAchieved effective plasma levels (>5-7 ng/mL) within 0.5 h in rats.Similar to buccal dropletsRapidly achieved≤ 0.5 h[6]
Fast-Dissolving Buccal Film BuccalRapid absorption (>19 ng/mL at 0.5 h) and sustained effective levels in rats.~115% (vs. intragastric)Higher & Faster≤ 0.5 h[9][23]
Oral Medicated Jelly (OMJ) Oral MucosalShowed significantly higher Cmax and bioavailability in human volunteers.154.55% (vs. market tablet)1.7-fold higher Shorter[1][8]

Note: Data is compiled from different studies (human and animal) and should be used for comparative purposes.

Table 2: In Vitro Release Characteristics of Enhanced Formulations
Formulation TypeKey ExcipientsDissolution MediumRelease ProfileSource
Fast-Dissolving Tablets (FDTs) Sodium Alginate, MannitolNot specified> 50% released after 3 minutes[3][6]
Fast-Dissolving Films Sodium Alginate, GlycerinNot specified> 70% released after 2 minutes[9][10]
Oral Medicated Jelly (OMJ) Pectin (4%), Calcium ChlorideNot specified> 96% dissolved within 10 minutes[1][8]
Market Tablet (Reference) N/ANot specified~22% dissolved after 10 minutes[24]

Section 4: Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Fast-Dissolving Buccal Films
  • Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle).[12][15] For the paddle method, a sinker may be needed to prevent the film from floating.[16]

  • Dissolution Medium: 500 mL of simulated saliva buffer (pH 6.7).[12] Maintain temperature at 37 ± 0.5°C.

  • Apparatus Speed: Set rotation speed to 50 rpm.

  • Procedure: a. Place one etilefrine buccal film into each dissolution vessel. b. Start the apparatus immediately. c. Withdraw aliquots (e.g., 5 mL) of the medium at predetermined time intervals (e.g., 1, 2, 5, 10, 15, and 30 minutes). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Filter the samples through a 0.45 µm syringe filter.

  • Analysis: Determine the concentration of etilefrine in each sample using a validated UV-Vis spectrophotometric or HPLC method.

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 2: In Vivo Pharmacokinetic Evaluation in a Rat Model
  • Animals: Male Wistar rats (200-250 g). House animals under standard conditions and fast them overnight before the experiment, with free access to water. All protocols must be approved by an Institutional Animal Care and Use Committee.[25]

  • Groups (Example):

    • Group 1: Control (Conventional etilefrine tablet formulation, administered via oral gavage).

    • Group 2: Test (Enhanced formulation, e.g., buccal film, applied to the oral mucosa).

    • Group 3: Intravenous (IV) bolus (for absolute bioavailability calculation).

  • Dosing: Administer a dose equivalent to 10 mg/kg of etilefrine.[17] For buccal administration, carefully place the film or tablet inside the cheek pouch.

  • Blood Sampling: a. Collect blood samples (~150 µL) from the tail vein or jugular vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.[19] b. Collect samples into heparinized tubes. c. Centrifuge the samples immediately at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

  • Data Analysis: Use non-compartmental analysis to determine key PK parameters: Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf, and half-life (t½). Calculate relative bioavailability compared to the control group.

Protocol 3: Quantification of Etilefrine in Rat Plasma using LC-MS/MS
  • Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 50 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled etilefrine). c. Add 150 µL of ice-cold methanol to precipitate proteins.[20] d. Vortex for 2 minutes. e. Centrifuge at 15,000 g for 10 minutes at 4°C.[20] f. Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer.[22]

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[22]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize specific precursor → product ion transitions for both etilefrine and the IS.

  • Quantification: Construct a calibration curve using standards prepared in blank plasma. Quantify etilefrine concentration in the unknown samples by interpolating from the curve based on the analyte/IS peak area ratio.

Section 5: Visualizations

FirstPassMetabolism cluster_oral Oral Administration Route cluster_liver First-Pass Metabolism cluster_buccal Alternative (Buccal) Route Oral Oral Etilefrine (Tablet/Capsule) GI GI Tract Absorption Oral->GI Dissolution Portal Portal Vein GI->Portal Liver Liver Metabolism (Sulfate Conjugation) Portal->Liver Metabolites Inactive Metabolites Liver->Metabolites Excretion Systemic Systemic Circulation (Reduced Bioavailability) Liver->Systemic <55% of Drug Buccal Buccal Formulation (Film, FDT, Jelly) Mucosa Oral Mucosa Absorption Buccal->Mucosa Rapid Dissolution Systemic_Bypass Systemic Circulation (Enhanced Bioavailability) Mucosa->Systemic_Bypass Bypasses Liver

Caption: Etilefrine's first-pass metabolism vs. buccal delivery route.

ExperimentalWorkflow F 1. Formulation Development (e.g., Buccal Film, OMJ) IVT 2. In Vitro Testing F->IVT D Dissolution & Release Studies IVT->D P Physical Characterization (Thickness, Hardness) IVT->P IVV 3. In Vivo PK Studies (Rat Model) D->IVV Promising Formulation BA 4. Bioanalysis (LC-MS/MS of Plasma) IVV->BA DA 5. Data Analysis & Comparison (Calculate Cmax, AUC, Rel. BA) BA->DA SignalingPathway cluster_etilefrine cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects E Etilefrine A1 α1-Receptor (Vascular Smooth Muscle) E->A1 B1 β1-Receptor (Heart) E->B1 V Vasoconstriction (↑ Peripheral Resistance) A1->V Stimulates CO ↑ Cardiac Contractility ↑ Heart Rate (↑ Cardiac Output) B1->CO Stimulates BP Increased Blood Pressure V->BP CO->BP

References

Identifying and characterizing impurities in etilefrine hydrochloride samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in etilefrine hydrochloride samples.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Known impurities include:

  • Impurity A: 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone

  • Impurity B: (1RS)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanol (Phenylephrine)

  • Impurity C: 3-(2-Amino-1-hydroxyethyl)phenol (Norfenefrine)[1][2]

  • Impurity D: 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone

  • Impurity E: 3-Hydroxyacetophenone

  • Impurity F: N-Benzylethylamine[3][4][5]

Q2: What are the potential sources of these impurities?

A2: The origins of these impurities are often linked to the synthetic route used for this compound. A common synthesis involves the reaction of α-bromo-m-hydroxyacetophenone with N-ethylbenzylamine, followed by catalytic hydrogenation.[6]

  • Process-Related Impurities:

    • Impurity D (2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanone): This is a key intermediate in the synthesis.[7] Its presence in the final product indicates an incomplete reduction step.

    • Impurity F (N-Benzylethylamine): This is a starting material in the amination reaction.[6] Incomplete removal can lead to its presence in the final drug substance.

  • Degradation Products:

    • Impurity A (2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone): This can be formed by the oxidation of etilefrine.

    • Impurities can also arise from exposure to stress conditions such as acid, base, oxidation, heat, and light.[8]

Q3: What are the typical acceptance criteria for these impurities?

A3: While specific limits can vary by pharmacopeia and manufacturer, general guidance from the International Council for Harmonisation (ICH) provides thresholds for reporting, identification, and qualification of impurities. For a drug substance with a maximum daily dose of more than 2g, the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15%.[9] Individual pharmacopoeial monographs for this compound should be consulted for specific limits.

Quantitative Data Summary

The following table summarizes the known impurities of this compound. Please note that typical quantitative levels in commercial batches are proprietary and not publicly available. The limits provided are based on general ICH guidelines for a hypothetical maximum daily dose and should be confirmed against the relevant pharmacopeia.

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberType
Etilefrine (RS)-3-[2-(ethylamino)-1-hydroxyethyl]phenolC₁₀H₁₅NO₂181.23709-55-7API
Impurity A 2-(Ethylamino)-1-(3-hydroxyphenyl)ethanoneC₁₀H₁₃NO₂179.2222510-12-9Process/Degradation
Impurity B (1RS)-1-(3-Hydroxyphenyl)-2-(methylamino)ethanolC₉H₁₃NO₂167.211477-63-0Process
Impurity C 3-(2-Amino-1-hydroxyethyl)phenolC₈H₁₁NO₂153.18536-21-0Process/Metabolite
Impurity D 2-(Benzylethylamino)-1-(3-hydroxyphenyl)ethanoneC₁₇H₁₉NO₂269.3442146-10-1Process Intermediate
Impurity E 3-HydroxyacetophenoneC₈H₈O₂136.15121-71-1Starting Material
Impurity F N-BenzylethylamineC₉H₁₃N135.2114321-27-8Starting Material

Experimental Protocols

HPLC Method for Identification and Quantification of Impurities

This method is a general starting point and should be validated for your specific instrumentation and samples.

  • Chromatographic System:

    • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size) or equivalent.[10]

    • Mobile Phase: A mixture of 0.1M phosphate buffer (pH 4) and acetonitrile (30:70, v/v).[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV at 220 nm.[10]

    • Temperature: Ambient.[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject a standard solution of this compound and individual impurity reference standards to determine their retention times.

    • Inject the sample solution.

    • Identify the impurities in the sample chromatogram by comparing their retention times with those of the reference standards.

    • Quantify the impurities using the peak area and an external standard method.

GC-MS for Volatile Impurities

This method can be adapted for the analysis of residual solvents and other volatile impurities.

  • Chromatographic System:

    • Column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.[11]

    • Carrier Gas: Helium.

    • Injector: Headspace sampler (e.g., Agilent 7697A).[11]

    • Detector: Mass Spectrometer.

  • Sample Preparation:

    • Accurately weigh the this compound sample into a headspace vial.

    • Add an appropriate solvent (e.g., DMSO/water).

  • Procedure:

    • Optimize headspace parameters (e.g., vial equilibration temperature and time).

    • Develop a suitable temperature program for the GC oven to separate the volatile impurities.

    • Acquire mass spectra for the separated components.

    • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

    • Quantify using an appropriate internal or external standard method.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions between basic analytes and acidic silanols on the column. - Column overload. - Mismatch between sample solvent and mobile phase.- Lower the pH of the mobile phase to protonate silanols. - Reduce the sample concentration or injection volume. - Dissolve the sample in the mobile phase.
Poor Resolution - Inappropriate mobile phase composition. - Column degradation. - Flow rate is too high.- Optimize the mobile phase composition (e.g., change the organic modifier ratio or pH). - Replace the column. - Reduce the flow rate.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Prepare fresh mobile phase. - Clean the injector and sample loop. - Run blank injections to wash the system.
Baseline Drift - Column temperature fluctuations. - Changes in mobile phase composition. - Contaminated detector flow cell.- Use a column oven to maintain a stable temperature. - Ensure proper mobile phase mixing and degassing. - Flush the detector flow cell.
GC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape - Inactive sites in the injector or column. - Inappropriate injection temperature.- Use a deactivated liner and column. - Optimize the injector temperature.
Low Sensitivity - Leak in the system. - Inefficient sample transfer from the headspace.- Check for leaks using an electronic leak detector. - Optimize headspace parameters (e.g., increase equilibration time or temperature).
Mass Spectrum Library Mismatch - Co-eluting peaks. - Background interference.- Improve chromatographic separation. - Check for and eliminate sources of background contamination.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Etilefrine HCl Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Identification Identify Impurities (by Retention Time) Chromatogram->Identification Quantification Quantify Impurities (by Peak Area) Chromatogram->Quantification

Caption: HPLC analysis workflow for this compound impurities.

impurity_relationships cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway cluster_related Related Structures SM1 m-Hydroxy- acetophenone (Impurity E) Intermediate1 α-Bromo-m-hydroxy- acetophenone SM1->Intermediate1 Bromination SM2 N-Ethylbenzylamine (Impurity F) Intermediate2 2-(Benzylethylamino)-1- (3-hydroxyphenyl)ethanone (Impurity D) SM2->Intermediate2 Amination Intermediate1->Intermediate2 Amination API Etilefrine HCl Intermediate2->API Catalytic Hydrogenation API_deg Etilefrine HCl Degradant1 2-(Ethylamino)-1- (3-hydroxyphenyl)ethanone (Impurity A) API_deg->Degradant1 Oxidation ImpurityB Phenylephrine (Impurity B) ImpurityC Norfenefrine (Impurity C)

Caption: Relationships between etilefrine HCl and its impurities.

References

Etilefrine Hydrochloride Detection in Biological Samples: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the detection of etilefrine hydrochloride in biological samples. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate accurate and efficient analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound in biological samples?

A1: The most prevalent methods for the quantification of this compound in biological matrices such as plasma, serum, and urine are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6][7] These techniques offer the required sensitivity and selectivity for bioanalytical applications. Spectrophotometric methods have also been described, though they may lack the specificity required for complex biological samples without extensive sample cleanup.[3]

Q2: What are the main challenges in the analysis of etilefrine from biological samples?

A2: Key challenges include the low concentrations of the drug often present, potential interference from endogenous matrix components, and the need to account for its metabolites. Etilefrine is metabolized primarily through conjugation (glucuronidation and sulfation) in the liver and gastrointestinal tract.[2] Therefore, depending on the analytical goal, a hydrolysis step may be necessary to measure total etilefrine. Sample stability is another critical factor, as degradation can occur due to factors like temperature, pH, and enzymatic activity.

Q3: Are there commercially available ELISA kits for this compound detection?

A3: Based on available literature, commercially available ELISA kits specifically for the detection of this compound in biological samples are not commonly reported. While ELISA is a powerful technique for the quantification of various analytes, chromatographic methods like HPLC and LC-MS/MS remain the standard for small molecules like etilefrine due to their high specificity and sensitivity.

Q4: What are the typical sample preparation techniques used for etilefrine analysis?

A4: Common sample preparation methods aim to extract etilefrine from the biological matrix and remove interfering substances. These include:

  • Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample (e.g., plasma) to precipitate proteins.[8][9]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away.[1][10][11][12] This is often used to achieve cleaner extracts and better sensitivity.[13]

Q5: How can I ensure the stability of etilefrine in my biological samples?

A5: To maintain the integrity of etilefrine in biological samples, it is crucial to control storage conditions. Key factors affecting stability include temperature, light, pH, and enzymatic degradation. Samples should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. The pH of the sample may also need to be adjusted to prevent degradation. It is essential to perform stability studies as part of method validation to understand how these factors affect the analyte in the specific biological matrix being tested.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause(s) Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Extra-column volume- Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dilute the sample or inject a smaller volume.- Minimize the length of tubing between the injector, column, and detector.
Inconsistent Retention Times - Inconsistent mobile phase composition- Fluctuation in column temperature- Pump malfunction (air bubbles, leaks)- Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Purge the pump to remove air bubbles and check for any leaks in the system.
High Backpressure - Column frit blockage- Contamination of the column- Mobile phase precipitation- Back-flush the column (disconnect from the detector). If pressure remains high, replace the inlet frit or the column.- Use a guard column and ensure proper sample filtration.- Ensure the mobile phase components are fully miscible and the buffer concentration is appropriate.
Low Sensitivity/No Peaks - Detector issue (lamp off, incorrect wavelength)- Injection problem- Sample degradation- Check detector settings and ensure the lamp is on and at the correct wavelength.- Verify the injector is functioning correctly and the correct sample volume is being injected.- Prepare fresh samples and standards and ensure proper storage.
Baseline Noise or Drift - Contaminated mobile phase- Air bubbles in the detector- Detector lamp aging- Prepare fresh, high-purity mobile phase.- Purge the system to remove air bubbles.- Replace the detector lamp if it has exceeded its lifetime.[14]
GC-MS Method Troubleshooting
Problem Potential Cause(s) Solution(s)
Poor Peak Shape - Active sites in the injector or column- Improper derivatization- Column contamination- Deactivate the injector liner or use a new, silanized liner. Condition the column.- Optimize derivatization conditions (reagent concentration, temperature, time).- Bake out the column at the maximum recommended temperature.
Low Sensitivity - Leak in the system- Inefficient ionization- Sample loss during preparation- Perform a leak check of the GC-MS system.- Clean the ion source.- Optimize the sample extraction and derivatization steps.
Mass Spectral Interferences - Co-eluting compounds- Column bleed- Contamination from sample preparation- Optimize the GC temperature program to improve separation.- Use a low-bleed column and condition it properly.- Use high-purity solvents and reagents for sample preparation.[15]
Retention Time Shifts - Fluctuation in carrier gas flow rate- Column aging- Changes in oven temperature program- Check the carrier gas supply and ensure a constant flow rate.- Trim the column inlet or replace the column.- Verify the oven temperature program is accurate and reproducible.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the detection of etilefrine and related compounds using various analytical methods.

Method Biological Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
HPLC-ECD (for Oxilofrine)Plasma1 ng/mL--[7]
HPLC-ECD (for Oxilofrine)Urine12.5 ng/mL--[7]
HPLC-UVPharmaceutical Formulation0.132 µg/mL0.401 µg/mL99.54 ± 0.503[4]
LC-MS/MS (for various drugs)Whole Blood-0.5 - 5 ng/mL70 - 120[16]
LC-MS/MS (for Flualprazolam)Serum0.608 ng/mL1.842 ng/mL97.0 - 98.0[11]
LC-MS/MS (for Isotonitazene)Serum0.192 ng/mL0.584 ng/mL71.9 - 75.5[11]
LC-MS/MS (for various drugs)Plasma0.06 - 9.78 ng/mL0.17 - 29.64 ng/mL79.88 - 120.36[8]
GC-MS (for Ephedrines)Urine20 - 40 ng/mL--[17]

Note: Data for etilefrine may be inferred from structurally similar compounds when direct data is unavailable. ECD stands for Electrochemical Detection.

Experimental Protocols

HPLC-UV Method for Etilefrine in Pharmaceutical Formulations

This protocol is a general guideline based on published methods and should be validated for specific laboratory conditions.[4]

  • Chromatographic Conditions:

    • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: 0.1M phosphate buffer (pH 4) and acetonitrile (30:70, v/v)

    • Flow Rate: 1 mL/min

    • Detection: UV at 220 nm

    • Temperature: Ambient

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Perform serial dilutions to create calibration standards within the linear range (e.g., 0.5-10 µg/mL).

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Dissolve in the mobile phase, sonicate to ensure complete dissolution, and dilute to a final known volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis:

    • Inject equal volumes (e.g., 20 µL) of the standard solutions and sample solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of etilefrine in the sample solution from the calibration curve.

GC-MS Method for Etilefrine in Urine (General Approach)

This protocol outlines a general procedure that requires optimization and validation.

  • Sample Preparation and Derivatization:

    • To 1 mL of urine, add an internal standard.

    • For total etilefrine, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates.

    • Perform solid-phase extraction (SPE) for cleanup and concentration.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., MSTFA) to improve volatility and chromatographic performance. Heat as required to complete the reaction.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Splitless mode.

    • Carrier Gas: Helium.

    • Oven Temperature Program: Optimize for separation of etilefrine from matrix components.

    • MS Conditions: Electron ionization (EI) mode. Scan in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Identify the etilefrine derivative based on its retention time and mass spectrum.

    • Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.

Visualizations

Etilefrine_Metabolism Etilefrine Etilefrine Conjugation Phase II Metabolism (Liver, GI Tract) Etilefrine->Conjugation UGT/SULT Enzymes Glucuronide Etilefrine Glucuronide Conjugation->Glucuronide Sulfate Etilefrine Sulfate Conjugation->Sulfate Excretion Renal Excretion Glucuronide->Excretion Sulfate->Excretion Bioanalytical_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection (Plasma, Urine, etc.) Sample_Storage Sample Storage (-20°C or -80°C) Sample_Collection->Sample_Storage Sample_Prep Sample Preparation (PPT, LLE, or SPE) Sample_Storage->Sample_Prep Hydrolysis Enzymatic Hydrolysis (Optional, for total etilefrine) Sample_Prep->Hydrolysis Derivatization Derivatization (for GC-MS) Sample_Prep->Derivatization Instrumental_Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Sample_Prep->Instrumental_Analysis Hydrolysis->Derivatization Derivatization->Instrumental_Analysis Data_Processing Data Processing and Quantification Instrumental_Analysis->Data_Processing Reporting Result Reporting Data_Processing->Reporting

References

Technical Support Center: Managing Potential Side Effects of Etilefrine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing potential side effects of etilefrine in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is etilefrine and what is its primary mechanism of action?

A1: Etilefrine is a sympathomimetic amine that acts as an agonist at α1 and β1 adrenergic receptors.[1][2] Its primary mechanism of action involves stimulating these receptors, leading to vasoconstriction (through α1 receptors) and increased heart rate and contractility (through β1 receptors).[1][2] This dual action results in an overall increase in blood pressure and cardiac output.[3]

Cardiovascular Side Effects

Q2: What are the most common cardiovascular side effects of etilefrine observed in animal studies?

A2: The most frequently reported cardiovascular side effects in animal studies, particularly in dogs and rats, are a dose-dependent increase in heart rate (tachycardia) and blood pressure (hypertension).[4][5][6]

Q3: How can I manage etilefrine-induced tachycardia in my animal model?

A3: Tachycardia can often be managed by adjusting the dose of etilefrine. If dose adjustment is not feasible, co-administration of a selective β1-adrenergic antagonist, such as atenolol, has been shown to significantly inhibit the positive chronotropic effects of etilefrine in isolated dog atrial preparations.[4] It is crucial to carefully titrate the dose of the beta-blocker to avoid excessive bradycardia or hypotension.

Q4: What are the recommended strategies for managing hypertension induced by etilefrine?

A4: Similar to tachycardia, the first step in managing hypertension is to consider dose reduction. If hypertension persists, the use of α1-adrenergic antagonists can be explored to counteract the vasoconstrictive effects of etilefrine.[1] Continuous blood pressure monitoring is essential to guide therapeutic interventions.

Respiratory Side Effects

Q5: Are there any known respiratory side effects of etilefrine in animal studies?

A5: There is limited specific information available in the current literature regarding significant respiratory side effects of etilefrine in animal models. One source mentions dyspnoea (shortness of breath) as a potential adverse reaction in humans, but this has not been well-documented in preclinical animal studies.[7] Researchers should remain vigilant and monitor respiratory parameters.

Q6: How should I monitor for potential respiratory side effects during my experiments?

A6: It is recommended to monitor respiratory rate and effort.[8] For more detailed analysis, especially in rodent models, techniques like whole-body plethysmography can be used to measure changes in ventilatory function, including respiratory rate and tidal volume.[9] Any signs of respiratory distress, such as labored breathing or changes in breathing patterns, should be carefully documented and investigated.

Neurological Side Effects

Q7: What are the potential neurological side effects of etilefrine in animal studies?

A7: The available data on neurological side effects are limited. One study in rats and mice investigated the central nervous system (CNS) effects of etilefrine, noting that high doses can have depressive effects, which were antagonized by theophylline.[10] General side effects of sympathomimetics can include tremors and restlessness.[1]

Q8: How can I assess and manage potential neurological side effects?

A8: Behavioral observations are crucial for detecting potential neurological side effects.[11] This can include monitoring for changes in motor activity, coordination, and signs of excitability or sedation.[11] If CNS stimulation is a concern, supportive care is the primary approach. In cases of severe agitation, sedative agents may be considered, but their potential interaction with etilefrine should be carefully evaluated.

Troubleshooting Guides

Troubleshooting Unexpected Cardiovascular Responses
Observed Issue Potential Cause(s) Troubleshooting Steps
Extreme Tachycardia - Dose too high- Individual animal sensitivity- Interaction with other administered compounds1. Immediately reduce or stop etilefrine infusion.2. Confirm the correct dose was administered.3. Consider administration of a short-acting β1-selective blocker (e.g., esmolol) under veterinary guidance.4. Review all other administered substances for potential synergistic effects.[3]
Severe Hypertension - Dose too high- Predisposing condition in the animal model (e.g., renal impairment)1. Decrease the rate of etilefrine administration.2. Administer a fast-acting vasodilator or α1-antagonist as a rescue intervention.3. Ensure the animal is not under undue stress, which can exacerbate hypertension.
Hypotension Following Initial Hypertensive Response - Reflex bradycardia due to baroreceptor activation- Cardiac fatigue at very high doses1. Temporarily discontinue etilefrine.2. Administer atropine to counteract severe reflex bradycardia if necessary.3. Re-evaluate the dosing regimen; a lower, more stable dose may be required.
Troubleshooting Other Potential Side Effects
Observed Issue Potential Cause(s) Troubleshooting Steps
Signs of Respiratory Distress (e.g., rapid, shallow breathing) - While not a commonly reported side effect, it could be secondary to cardiovascular stress or an idiosyncratic reaction.1. Ensure a patent airway.2. Provide supplemental oxygen if necessary.3. Monitor blood oxygen saturation using a pulse oximeter.4. Discontinue etilefrine and provide supportive care.
Unusual Behavior (e.g., agitation, lethargy) - Central nervous system effects of etilefrine.- Interaction with other drugs.1. Observe the animal's behavior closely and document specific signs.2. Reduce environmental stimuli.3. For severe agitation, consult with a veterinarian about the potential use of a mild sedative.4. If lethargy is observed, ensure it is not a sign of cardiovascular compromise.

Quantitative Data from Animal Studies

Table 1: Cardiovascular Effects of Etilefrine in Dogs

Dose Route Effect on Mean Arterial Pressure (MAP) Effect on Heart Rate (HR) Animal Model Reference
0.04 mg/kgIVSlight increase in systolic, decrease in diastolicIncreasedAnesthetized dogs[5]
0.1 mg/kgIVIncreasedIncreasedAnesthetized dogs[6]
0.2 mg/kgIVInitial decrease, then increase above baselineMore elevated than lower dosesAnesthetized dogs[5]
1 mg/kgNot SpecifiedExpected pharmacologic responseExpected pharmacologic responseBeagle dogs[12]
10 mg/kgNot SpecifiedExpected pharmacologic responseExpected pharmacologic responseBeagle dogs[12]

Table 2: Cardiovascular Effects of Etilefrine in Rats

Dose Route Effect on Plasma Concentration Animal Model Reference
2.5 mg/kgBuccalLower plasma concentrationRats[11]
10 mg/kgBuccalHigher plasma concentrationRats[11]

Experimental Protocols

Protocol 1: Intravenous Administration and Cardiovascular Monitoring in Anesthetized Dogs

Objective: To assess the dose-dependent cardiovascular effects of etilefrine.

Animal Model: Beagle dogs.

Anesthesia: Propiomazine-pentobarbital narcosis.[5]

Procedure:

  • Anesthetize the dog and maintain a stable plane of anesthesia.

  • Surgically place catheters for intravenous drug administration and direct arterial blood pressure monitoring.

  • Record baseline cardiovascular parameters, including heart rate (HR), systolic, diastolic, and mean arterial pressure (MAP), for at least 15 minutes.

  • Administer a bolus of etilefrine intravenously at the desired dose (e.g., 0.04 mg/kg).[5]

  • Continuously monitor and record HR and blood pressure for at least 60 minutes post-administration.

  • For dose-response studies, allow cardiovascular parameters to return to baseline before administering the next dose (e.g., 0.2 mg/kg).[5]

Protocol 2: Buccal Administration and Pharmacokinetic Assessment in Rats

Objective: To evaluate the absorption and plasma concentration of etilefrine following buccal administration.

Animal Model: Rats.

Procedure:

  • Administer etilefrine hydrochloride solution buccally using a cotton ball at the desired dose (e.g., 2.5 mg/kg or 10 mg/kg).[11]

  • Maintain the application for a specified duration (e.g., 1 or 4 hours).[11]

  • Collect blood samples at predetermined time points via an appropriate method (e.g., tail vein sampling).

  • Process blood samples to obtain plasma.

  • Analyze plasma samples for etilefrine concentration using a validated analytical method (e.g., HPLC).

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Signaling Pathways and Experimental Workflows

Etilefrine_Signaling_Pathway cluster_receptors Adrenergic Receptors cluster_effects Physiological Effects Etilefrine Etilefrine Alpha1 α1-Adrenergic Receptor Etilefrine->Alpha1 Beta1 β1-Adrenergic Receptor Etilefrine->Beta1 Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Increased_HR Increased Heart Rate Beta1->Increased_HR Increased_Contractility Increased Contractility Beta1->Increased_Contractility Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Increased_CO Increased Cardiac Output Increased_HR->Increased_CO Increased_Contractility->Increased_CO Increased_CO->Increased_BP Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Dog, Rat) Anesthesia Anesthetize Animal Animal_Model->Anesthesia Instrumentation Surgical Instrumentation (Catheters, Probes) Anesthesia->Instrumentation Baseline Record Baseline Parameters Instrumentation->Baseline Administration Administer Etilefrine (IV, Buccal, etc.) Baseline->Administration Monitoring Continuous Monitoring (CV, Resp, Neuro) Administration->Monitoring Data_Collection Collect Data Monitoring->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

References

Technical Support Center: Improving the Experimental Reproducibility of Etilefrine-Induced Vasoconstriction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of etilefrine-induced vasoconstriction experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: No or Weak Vasoconstriction Response to Etilefrine

Potential Cause Troubleshooting Steps
Suboptimal Etilefrine Concentration - Verify the concentration of your etilefrine stock solution. - Perform a concentration-response curve to determine the optimal effective concentration (EC50) for your specific tissue and experimental conditions. A typical starting range for etilefrine in isolated artery experiments is 10⁻⁹ to 10⁻⁴ M.
Degraded Etilefrine Solution - Prepare fresh etilefrine solutions for each experiment. - Store stock solutions in appropriate conditions (e.g., protected from light, refrigerated or frozen as recommended) and for a limited time.
Tissue Viability Issues - Ensure proper dissection and handling of the vascular tissue to maintain its physiological responsiveness. - After mounting, allow for an adequate equilibration period (typically 60-90 minutes) in physiological salt solution (PSS) before starting the experiment. - Test tissue viability with a known vasoconstrictor (e.g., potassium chloride, KCl) before applying etilefrine. A robust contraction to KCl (e.g., 60 mM) indicates viable tissue.
Presence of Endothelium-Derived Relaxing Factors - The endothelium can release vasodilators like nitric oxide (NO) that counteract vasoconstriction.[1][2] - To isolate the direct effect of etilefrine on smooth muscle, consider mechanically removing the endothelium. The absence of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine) can confirm successful removal.
Incorrect Buffer Composition or pH - Use a physiological salt solution (e.g., Krebs-Henseleit solution) with the correct ionic composition, glucose concentration, and pH (typically 7.4). - Ensure the buffer is continuously gassed with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂) to maintain pH and oxygenation.

Issue 2: High Variability in Vasoconstriction Response Between Experiments

Potential Cause Troubleshooting Steps
Inconsistent Tissue Preparation - Standardize the dissection and mounting procedures to minimize variability in tissue handling. - Use vessel segments of similar anatomical origin and size for all experiments.
Tachyphylaxis (Desensitization) - Tachyphylaxis, a rapid decrease in response to a drug after repeated administration, can occur with adrenergic agonists. - To minimize tachyphylaxis, allow for sufficient washout periods between etilefrine applications. - If tachyphylaxis is suspected, consider using a single concentration-response curve per tissue preparation.
Fluctuations in Experimental Conditions - Maintain a constant temperature (typically 37°C) in the organ bath throughout the experiment. - Ensure a stable pH and oxygenation of the physiological salt solution.
Variability in Animal/Tissue Source - Use animals of the same species, strain, age, and sex to reduce biological variability. - Be aware that vascular reactivity can vary between different vascular beds.

Issue 3: Unexpected Vasodilation at Low Etilefrine Concentrations

Potential Cause Troubleshooting Steps
β-Adrenergic Receptor Activation - Etilefrine has some affinity for β-adrenergic receptors, which can mediate vasodilation.[3] This effect is sometimes observed at lower concentrations before the α-adrenergic-mediated vasoconstriction becomes dominant. - Consider using a β-blocker (e.g., propranolol) to isolate the α-adrenergic vasoconstrictor effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of etilefrine in inducing vasoconstriction?

A1: Etilefrine is a sympathomimetic amine that primarily acts as an agonist at α1-adrenergic receptors on vascular smooth muscle cells.[3][4] Activation of these Gq protein-coupled receptors initiates a signaling cascade that leads to vasoconstriction.[1][5]

Q2: What is the typical signaling pathway activated by etilefrine in vascular smooth muscle?

A2: Upon binding to the α1-adrenergic receptor, the associated Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.[1][5]

Q3: What are the recommended starting concentrations for an etilefrine concentration-response curve?

A3: A common starting range for constructing a cumulative concentration-response curve for etilefrine in isolated artery preparations is from 10⁻⁹ M to 10⁻⁴ M.[6] The optimal range may vary depending on the specific blood vessel and experimental conditions.

Q4: How can I assess the viability of my isolated blood vessel preparation?

A4: Before applying etilefrine, it is crucial to confirm the viability of the tissue. This is typically done by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). A strong and sustained contraction indicates that the smooth muscle cells are healthy and responsive.

Q5: What is the role of the endothelium in etilefrine-induced vasoconstriction?

A5: The endothelium can significantly modulate the vascular response to etilefrine. It can release vasodilating substances, such as nitric oxide (NO) and prostacyclin, which can counteract the vasoconstrictor effect of etilefrine.[1][2] To study the direct effect of etilefrine on vascular smooth muscle, the endothelium is often experimentally removed.

Q6: How should I prepare and store etilefrine solutions for my experiments?

A6: It is recommended to prepare fresh etilefrine solutions for each experiment from a concentrated stock. Stock solutions should be prepared in a suitable solvent (e.g., distilled water or saline) and stored under conditions that prevent degradation, such as refrigeration or freezing, and protection from light. The stability of the solution under your specific storage conditions should be validated.

Experimental Protocols

Protocol 1: Etilefrine-Induced Vasoconstriction in Isolated Rat Thoracic Aorta

This protocol describes a standard method for assessing etilefrine-induced vasoconstriction in isolated rat thoracic aortic rings using a wire myograph.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Etilefrine hydrochloride

  • Potassium chloride (KCl)

  • Phenylephrine (optional, as a positive control)

  • Acetylcholine (optional, to test endothelial integrity)

  • Distilled water

  • Gas mixture: 95% O₂ / 5% CO₂

  • Wire myograph system with a force transducer and data acquisition software

  • Dissection tools (forceps, scissors)

  • Petri dish with cold, gassed Krebs-Henseleit solution

Procedure:

  • Tissue Preparation:

    • Euthanize the rat according to approved animal ethics protocols.

    • Carefully excise the thoracic aorta and place it in a petri dish containing cold, gassed Krebs-Henseleit solution.

    • Clean the aorta of adhering fat and connective tissue.

    • Cut the aorta into rings of 2-3 mm in length.

    • (Optional) To remove the endothelium, gently rub the luminal surface of the aortic ring with a fine wire or forceps.

  • Mounting the Aortic Rings:

    • Mount each aortic ring on the two wires of the wire myograph chamber.

    • Fill the chamber with Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

  • Equilibration and Viability Check:

    • Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams. Replace the Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, test the viability of the rings by inducing a contraction with 60 mM KCl.

    • Wash the rings with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.

    • (Optional) If studying endothelium-intact vessels, pre-contract the rings with phenylephrine (e.g., 10⁻⁶ M) and then add acetylcholine (e.g., 10⁻⁵ M) to confirm endothelium-dependent relaxation.

  • Etilefrine Concentration-Response Curve:

    • Once a stable baseline is achieved, add etilefrine cumulatively to the organ bath in increasing concentrations (e.g., from 10⁻⁹ M to 10⁻⁴ M).

    • Allow the response to each concentration to stabilize before adding the next concentration.

    • Record the contractile force at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response curve (log concentration of etilefrine vs. percentage of maximal contraction).

    • Calculate the EC₅₀ (the concentration of etilefrine that produces 50% of the maximal response) and the Eₘₐₓ (the maximal contractile response to etilefrine).

Quantitative Data Summary

Table 1: Typical Experimental Parameters for Etilefrine-Induced Vasoconstriction in Isolated Rat Aorta

ParameterValueReference
Etilefrine Concentration Range 10⁻⁹ M - 10⁻⁴ M[6]
KCl Concentration for Viability 60 mMGeneral Practice
Equilibration Time 60 - 90 minutesGeneral Practice
Organ Bath Temperature 37 °CGeneral Practice
Resting Tension ~2.0 gGeneral Practice

Note: These values are approximate and may need to be optimized for your specific experimental setup.

Visualizations

Etilefrine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Etilefrine Etilefrine Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca2_release SR->Ca2_release Ca2 ↑ Intracellular Ca²⁺ Ca2_release->Ca2 Calmodulin Calmodulin Ca2->Calmodulin Binds to MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MyosinLC Myosin Light Chain MLCK_active->MyosinLC Phosphorylates MyosinLC_P Phosphorylated Myosin Light Chain MyosinLC->MyosinLC_P Contraction Vasoconstriction MyosinLC_P->Contraction Leads to

Caption: Signaling pathway of etilefrine-induced vasoconstriction.

Experimental_Workflow Start Start Dissection Tissue Dissection (e.g., Rat Thoracic Aorta) Start->Dissection Mounting Mounting in Myograph Dissection->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability_Test Viability Test (e.g., 60 mM KCl) Equilibration->Viability_Test Washout Washout & Return to Baseline Viability_Test->Washout CRC Cumulative Concentration- Response Curve to Etilefrine Washout->CRC Data_Analysis Data Analysis (EC50, Emax) CRC->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for etilefrine vasoconstriction assay.

Troubleshooting_Logic Start Experiment Start: No/Weak Response Check_Viability Is tissue viable? (KCl response) Start->Check_Viability Check_Etilefrine Is etilefrine solution fresh and at correct concentration? Check_Viability->Check_Etilefrine Yes Troubleshoot_Tissue Action: Re-dissect or use fresh tissue Check_Viability->Troubleshoot_Tissue No Check_Endothelium Is endothelium present? Check_Etilefrine->Check_Endothelium Yes Troubleshoot_Etilefrine Action: Prepare fresh solution, run concentration-response Check_Etilefrine->Troubleshoot_Etilefrine No Consider_Endo_Removal Action: Consider endothelium removal Check_Endothelium->Consider_Endo_Removal Yes Successful_Response Successful Vasoconstriction Check_Endothelium->Successful_Response No Consider_Endo_Removal->Successful_Response

Caption: Troubleshooting logic for weak etilefrine response.

References

Technical Support Center: Etilefrine Hydrochloride Sustained-Release Formulation for Prolonged Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with etilefrine hydrochloride sustained-release formulations intended for prolonged studies.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a direct-acting sympathomimetic amine that stimulates both α1 and β1 adrenergic receptors.[1][2] Stimulation of α1-adrenergic receptors in vascular smooth muscle cells leads to vasoconstriction, which increases peripheral vascular resistance and elevates blood pressure.[1][2] Activation of β1-adrenergic receptors in the heart increases heart rate (positive chronotropic effect) and enhances myocardial contractility (positive inotropic effect), leading to increased cardiac output.[1][2] The combined effect of increased cardiac output and elevated peripheral resistance results in a sustained improvement in blood pressure.[2]

2. Why is a sustained-release formulation of this compound desirable for prolonged studies?

Conventional oral tablets of this compound have a short half-life of approximately 2 hours and are subject to a significant first-pass metabolism, leading to a bioavailability of about 55%.[3] This necessitates frequent dosing to maintain therapeutic plasma concentrations.[2] A sustained-release formulation aims to prolong the drug release, thereby maintaining a therapeutic plasma concentration for an extended period, reducing dosing frequency, minimizing fluctuations in blood pressure, and improving patient compliance in long-term studies.

3. What are the key considerations when formulating a sustained-release tablet of this compound?

Key considerations include selecting appropriate rate-controlling polymers and excipients. Hydrophilic matrix systems using polymers like hydroxypropyl methylcellulose (HPMC) are a common approach. The viscosity grade and concentration of the polymer are critical in controlling the drug release rate. Other factors to consider are the drug-to-polymer ratio, the use of fillers, binders, and lubricants, and the manufacturing process (e.g., direct compression, wet granulation).

4. What are the suitable analytical methods for quantifying this compound in formulation and biological samples?

Spectrophotometric and high-performance liquid chromatography (HPLC) methods are commonly used for the determination of this compound. For in vitro dissolution studies, a UV-Vis spectrophotometer is often suitable. For quantifying etilefrine in biological matrices like plasma for pharmacokinetic studies, a more sensitive and specific method such as HPLC with UV or fluorescence detection, or liquid chromatography-mass spectrometry (LC-MS), is required.[4][5]

Experimental Protocols

In Vitro Dissolution Testing for Sustained-Release Tablets

This protocol is a general guideline and may require optimization based on the specific formulation.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus)

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer. For some studies, a sequential pH change (e.g., 2 hours in 0.1 N HCl followed by a change to pH 6.8 phosphate buffer) can be used to simulate the gastrointestinal transit.

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 rpm

  • Sampling Times: 1, 2, 4, 6, 8, 10, and 12 hours

  • Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed medium)

  • Analysis: Filter the samples and analyze for this compound concentration using a validated UV-Vis spectrophotometric method at the wavelength of maximum absorbance.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rabbits)
  • Animals: Healthy adult rabbits (n=6)

  • Housing: Housed in individual cages with free access to food and water.

  • Dosing: A single oral dose of the this compound sustained-release tablet. A parallel group receiving an immediate-release formulation should be included for comparison.

  • Blood Sampling: Collect approximately 1 mL of blood from the marginal ear vein into heparinized tubes at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -20°C until analysis.

  • Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

Data Presentation

Table 1: In Vitro Drug Release Profile of this compound Formulations (Hypothetical Data)
Time (hours)Immediate-Release Formulation (% Cumulative Release)Sustained-Release Formulation (% Cumulative Release)
195.2 ± 3.125.4 ± 2.8
298.6 ± 2.540.1 ± 3.5
4-62.8 ± 4.1
6-78.5 ± 3.9
8-89.2 ± 3.2
10-95.7 ± 2.9
12-99.1 ± 2.5
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rabbits (Hypothetical Data)
ParameterImmediate-Release FormulationSustained-Release Formulation
Cmax (ng/mL)150.8 ± 15.285.3 ± 10.4
Tmax (hours)1.0 ± 0.54.0 ± 1.0
AUC₀₋₂₄ (ng·h/mL)450.6 ± 45.8780.2 ± 80.5
Half-life (t₁/₂) (hours)2.1 ± 0.36.5 ± 0.8

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Dose Dumping (Too rapid initial drug release from SR formulation) - Inadequate polymer concentration or viscosity. - High proportion of soluble excipients. - Improper granulation or compression force.- Increase the concentration or viscosity grade of the rate-controlling polymer (e.g., HPMC). - Incorporate a hydrophobic polymer or lipidic excipient into the matrix. - Optimize the granulation process and tablet hardness.
Incomplete Drug Release - Too high polymer concentration or viscosity. - Poor wettability of the matrix. - Drug interaction with excipients.- Decrease the concentration or viscosity grade of the polymer. - Include a channeling agent (e.g., lactose) or a surfactant in the formulation. - Conduct excipient compatibility studies.
High Batch-to-Batch Variability in Dissolution Profile - Inconsistent raw material properties (e.g., particle size of drug or polymer). - Poor powder mixing. - Variations in the manufacturing process (e.g., compression force, granulation parameters).- Ensure consistent quality of all raw materials. - Optimize the blending process to ensure uniform distribution of all components. - Validate and standardize the manufacturing process parameters.
Poor In Vitro-In Vivo Correlation (IVIVC) - The dissolution method does not mimic the in vivo environment. - Complex in vivo absorption processes (e.g., pH-dependent solubility, enzymatic degradation). - Formulation is sensitive to gastrointestinal motility and food effects.- Develop a more biorelevant dissolution method (e.g., using different pH media, adding enzymes or surfactants). - Investigate the solubility and stability of this compound at different physiological pH values. - Conduct pharmacokinetic studies under both fasted and fed conditions.

Visualizations

Etilefrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Etilefrine Etilefrine Hydrochloride Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Beta1_Receptor β1-Adrenergic Receptor Etilefrine->Beta1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction AC Adenylyl Cyclase (AC) Gs_Protein->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cardiac_Effects Increased Heart Rate & Contractility PKA->Cardiac_Effects

Caption: Signaling pathway of this compound.

SR_Formulation_Workflow Start Start: Define Target Product Profile Preformulation Preformulation Studies (Solubility, Stability, Excipient Compatibility) Start->Preformulation Formulation_Dev Formulation Development (Polymer & Excipient Selection, Process Optimization) Preformulation->Formulation_Dev In_Vitro_Eval In Vitro Evaluation (Dissolution Testing, Physical Characterization) Formulation_Dev->In_Vitro_Eval Optimization Formulation Optimization (Based on In Vitro Data) In_Vitro_Eval->Optimization Optimization->Formulation_Dev Iterate Stability_Studies Stability Studies (ICH Conditions) Optimization->Stability_Studies In_Vivo_Studies In Vivo Pharmacokinetic Studies (Animal Model) Stability_Studies->In_Vivo_Studies IVIVC In Vitro-In Vivo Correlation (IVIVC) (Optional) In_Vivo_Studies->IVIVC Finalization Finalize Formulation & Specifications In_Vivo_Studies->Finalization IVIVC->Finalization

References

Validation & Comparative

A Comparative Analysis of Etilefrine and Norepinephrine on Cardiac Output

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the pharmacological effects of etilefrine and norepinephrine on cardiac output. The information presented is intended to support research and development efforts in the fields of cardiovascular pharmacology and critical care medicine.

Executive Summary

Etilefrine and norepinephrine are both sympathomimetic amines that increase blood pressure, but they exhibit distinct profiles in their effects on cardiac output. Norepinephrine, a potent α- and β1-adrenergic agonist, is a first-line vasopressor in septic shock, often leading to an increase in cardiac output through enhanced cardiac preload and contractility.[1] Etilefrine, acting on α1- and β1-adrenergic receptors, also increases cardiac output and is primarily used for treating hypotension.[2][3][4][5] While both drugs can enhance cardiac function, their specific applications and hemodynamic consequences differ. This guide synthesizes the available experimental data to elucidate these differences.

Mechanisms of Action and Signaling Pathways

Both etilefrine and norepinephrine exert their effects by stimulating adrenergic receptors, which are G-protein coupled receptors. Their primary targets in the cardiovascular system are α1- and β1-adrenergic receptors.

  • Norepinephrine: Primarily acts on α1-adrenergic receptors, causing potent vasoconstriction and an increase in systemic vascular resistance.[6][7] Its stimulation of β1-adrenergic receptors leads to increased heart rate (chronotropy) and contractility (inotropy).[6][7]

  • Etilefrine: Also stimulates both α1- and β1-adrenergic receptors.[2][4][5] This dual action results in vasoconstriction and a direct increase in cardiac contractility and heart rate, leading to an overall increase in cardiac output.[2][3][4]

The intracellular signaling pathways for these receptors are well-established. Stimulation of β1-adrenergic receptors activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in increased cardiac contractility and heart rate. Activation of α1-adrenergic receptors stimulates phospholipase C, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing vasoconstriction through an increase in intracellular calcium.

cluster_Norepinephrine Norepinephrine cluster_Etilefrine Etilefrine cluster_output Physiological Effect NE Norepinephrine NE_b1 β1-Adrenergic Receptor NE->NE_b1 NE_a1 α1-Adrenergic Receptor NE->NE_a1 NE_AC Adenylyl Cyclase NE_b1->NE_AC Gs protein NE_PLC Phospholipase C NE_a1->NE_PLC Gq protein NE_cAMP ↑ cAMP NE_AC->NE_cAMP NE_PKA ↑ PKA NE_cAMP->NE_PKA NE_Contractility ↑ Cardiac Contractility NE_PKA->NE_Contractility NE_HR ↑ Heart Rate NE_PKA->NE_HR CO ↑ Cardiac Output NE_Contractility->CO NE_HR->CO NE_IP3_DAG ↑ IP3 & DAG NE_PLC->NE_IP3_DAG NE_Ca ↑ Intracellular Ca²⁺ NE_IP3_DAG->NE_Ca NE_Vasoconstriction Vasoconstriction NE_Ca->NE_Vasoconstriction BP ↑ Blood Pressure NE_Vasoconstriction->BP ET Etilefrine ET_b1 β1-Adrenergic Receptor ET->ET_b1 ET_a1 α1-Adrenergic Receptor ET->ET_a1 ET_AC Adenylyl Cyclase ET_b1->ET_AC Gs protein ET_PLC Phospholipase C ET_a1->ET_PLC Gq protein ET_cAMP ↑ cAMP ET_AC->ET_cAMP ET_PKA ↑ PKA ET_cAMP->ET_PKA ET_Contractility ↑ Cardiac Contractility ET_PKA->ET_Contractility ET_HR ↑ Heart Rate ET_PKA->ET_HR ET_Contractility->CO ET_HR->CO ET_IP3_DAG ↑ IP3 & DAG ET_PLC->ET_IP3_DAG ET_Ca ↑ Intracellular Ca²⁺ ET_IP3_DAG->ET_Ca ET_Vasoconstriction Vasoconstriction ET_Ca->ET_Vasoconstriction ET_Vasoconstriction->BP CO->BP cluster_workflow Thermodilution Cardiac Output Measurement Workflow Start Start Catheter Insert Pulmonary Artery Catheter Start->Catheter Inject Inject Cold Saline into Right Atrium Catheter->Inject Measure Measure Temperature Change in Pulmonary Artery Inject->Measure Calculate Calculate Cardiac Output (Stewart-Hamilton Equation) Measure->Calculate Repeat Repeat Measurement for Accuracy Calculate->Repeat Repeat->Inject No Average Average Results Repeat->Average Yes End End Average->End

References

Validating the Efficacy of Etilefrine Hydrochloride in Hypotension Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of etilefrine hydrochloride with other therapeutic alternatives in established preclinical models of hypotension. The information presented is intended to support researchers and drug development professionals in the evaluation and selection of appropriate therapeutic agents for hypotension. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Introduction to this compound

This compound is a direct-acting sympathomimetic amine that exerts its therapeutic effects by stimulating both α1 and β1 adrenergic receptors.[1][2] Its dual action leads to peripheral vasoconstriction and increased cardiac output, making it an effective agent for elevating blood pressure in hypotensive states.[1][2] This guide will delve into the preclinical evidence supporting its use and compare its performance against other commonly used vasopressors.

Mechanism of Action: Signaling Pathways

The physiological effects of this compound and its alternatives are initiated through distinct signaling cascades. Understanding these pathways is crucial for predicting therapeutic efficacy and potential side effects.

This compound Signaling Pathway

This compound simultaneously activates α1 and β1 adrenergic receptors. Stimulation of α1-adrenergic receptors on vascular smooth muscle cells initiates a Gq-protein coupled cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This culminates in smooth muscle contraction and vasoconstriction.[1] Concurrently, stimulation of β1-adrenergic receptors in the heart, via a Gs-protein coupled pathway, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA phosphorylates various intracellular proteins, resulting in increased heart rate and myocardial contractility.[1][2]

Etilefrine_Signaling cluster_alpha1 α1-Adrenergic Pathway (Vascular Smooth Muscle) cluster_beta1 β1-Adrenergic Pathway (Heart) Etilefrine_a Etilefrine HCl Alpha1R α1 Receptor Etilefrine_a->Alpha1R Gq Gq Protein Alpha1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Contraction_a Vasoconstriction Ca->Contraction_a PKC->Contraction_a Etilefrine_b Etilefrine HCl Beta1R β1 Receptor Etilefrine_b->Beta1R Gs Gs Protein Beta1R->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Contraction_b ↑ Heart Rate & Contractility PKA->Contraction_b

Caption: Etilefrine HCl Signaling Pathways. Max Width: 760px.
Midodrine Signaling Pathway

Midodrine is a prodrug that is metabolized to its active form, desglymidodrine.[3][4] Desglymidodrine is a selective α1-adrenergic receptor agonist.[3][5] Its mechanism of action is focused on the α1-adrenergic pathway, leading to vasoconstriction without direct cardiac stimulation.[4][5]

Midodrine_Signaling Midodrine Midodrine (Prodrug) Desglymidodrine Desglymidodrine (Active) Midodrine->Desglymidodrine Metabolism Alpha1R α1 Receptor Desglymidodrine->Alpha1R Gq Gq Protein Alpha1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Contraction Vasoconstriction Ca->Contraction PKC->Contraction

Caption: Midodrine Signaling Pathway. Max Width: 760px.
Norepinephrine Signaling Pathway

Norepinephrine is an endogenous catecholamine that acts as a potent agonist for α1, α2, and β1 adrenergic receptors. Its primary effect in the context of hypotension treatment is mediated through α1-receptor stimulation, leading to profound vasoconstriction. It also has significant β1-adrenergic effects, increasing heart rate and contractility.

Norepinephrine_Signaling cluster_alpha α-Adrenergic Pathways cluster_beta β1-Adrenergic Pathway (Heart) Norepinephrine_a Norepinephrine Alpha1R α1 Receptor Norepinephrine_a->Alpha1R Alpha2R α2 Receptor (Presynaptic) Norepinephrine_a->Alpha2R Gq Gq Protein Alpha1R->Gq PLC Phospholipase C Gq->PLC Contraction_a Vasoconstriction PLC->Contraction_a Gi Gi Protein Alpha2R->Gi AC_neg ↓ Adenylyl Cyclase Gi->AC_neg NE_release ↓ Norepinephrine Release AC_neg->NE_release Norepinephrine_b Norepinephrine Beta1R β1 Receptor Norepinephrine_b->Beta1R Gs Gs Protein Beta1R->Gs AC_pos ↑ Adenylyl Cyclase Gs->AC_pos Contraction_b ↑ Heart Rate & Contractility AC_pos->Contraction_b

Caption: Norepinephrine Signaling Pathways. Max Width: 760px.

In Vivo Hypotension Models: Efficacy Comparison

Preclinical animal models are essential for evaluating the efficacy of antihypotensive agents. This section details common models and presents comparative data for this compound and its alternatives.

Experimental Workflow: Orthostatic Hypotension Model

A common model to induce orthostatic hypotension involves anesthetizing an animal and subjecting it to a head-up tilt, which simulates the postural change that triggers hypotension in susceptible individuals.

Orthostatic_Hypotension_Workflow Start Animal Preparation (e.g., Rabbit, Dog) Anesthesia Anesthesia Induction (e.g., Urethane) Start->Anesthesia Instrumentation Surgical Instrumentation (Arterial & Venous Catheters) Anesthesia->Instrumentation Baseline Baseline Hemodynamic Measurements Instrumentation->Baseline Drug_Admin Drug Administration (e.g., Etilefrine, Midodrine) Baseline->Drug_Admin Hypotension_Induction Induction of Orthostatic Stress (e.g., 45° Head-up Tilt) Drug_Admin->Hypotension_Induction Measurements Hemodynamic Monitoring (Blood Pressure, Heart Rate) Hypotension_Induction->Measurements Analysis Data Analysis and Comparison Measurements->Analysis

Caption: Orthostatic Hypotension Model Workflow. Max Width: 760px.
Comparative Efficacy in an Orthostatic Hypotension Model

A study in urethane-anesthetized rabbits investigated the effects of etilefrine and midodrine on chlorpromazine-induced orthostatic hypotension.[2] The key findings are summarized below.

Experimental Protocol:

  • Animal Model: Urethane-anesthetized rabbits.

  • Hypotension Induction: Intravenous administration of chlorpromazine (0.1 mg/kg) followed by a 45-degree head-up tilt.

  • Drug Administration: Etilefrine (10 and 30 mg/kg) and midodrine (1 and 3 mg/kg) were administered intraduodenally.

  • Measurements: Arterial blood pressure was monitored continuously.

Data Summary:

Treatment Group (Higher Dose)Onset of ActionMitigation of Hypotension
Etilefrine HCl (30 mg/kg) Slower than midodrineSignificant
Midodrine (3 mg/kg) Rapid (significant effect at 25 min)Significant

Data adapted from a comparative study in rabbits.[2]

The study concluded that both higher doses of etilefrine and midodrine significantly mitigated chlorpromazine-induced orthostatic hypotension.[2] Midodrine demonstrated a more rapid onset of action compared to etilefrine.[2]

Hemodynamic Effects in Anesthetized Dogs

Studies in anesthetized dogs provide further insights into the cardiovascular effects of etilefrine and midodrine.

Experimental Protocol (General):

  • Animal Model: Anesthetized dogs.

  • Drug Administration: Intravenous infusion of etilefrine or midodrine at various doses.

  • Measurements: Hemodynamic parameters including blood pressure, heart rate, cardiac output, and regional blood flow were recorded.

Data Summary: Hemodynamic Effects

DrugDoseEffect on Blood PressureEffect on Heart RateEffect on Cardiac OutputEffect on Regional Blood Flow
Etilefrine HCl 0.04 mg/kg↑ Systolic, ↓ DiastolicSlightly ↑↑ in normal myocardium
0.2 mg/kgInitial ↓ then ↑Considerably ↑↑ in normal & ischemic myocardium
Midodrine 0.3 & 0.6 mg/kg--Gradually ↓↓ in most arterial beds
0.1 mg/kg (in hypotensive model)Attenuated decreaseNo effectAttenuated decreaseReduced venous pooling

Data compiled from studies in anesthetized dogs.[3][4][6]

In a model of experimentally induced postural hypotension in dogs, midodrine (0.1 mg/kg, i.v.) significantly attenuated the decrease in blood pressure and cardiac output caused by a 30-degree head-up tilt.[4] This effect was attributed to the constriction of the venous bed, which reduced venous pooling.[4] Another study in dogs showed that intravenous midodrine (0.3 and 0.6 mg/kg) gradually decreased cardiac output and blood flow in most arterial beds.[3] In contrast, etilefrine (0.04 and 0.2 mg/kg) increased blood pressure, heart rate, and cardiac output in dogs with partial ischemic myocardium.[6]

In Vitro Vascular Reactivity: A Comparison

The direct effects of vasopressors on blood vessels can be assessed using in vitro models, such as isolated arterial ring preparations.

Experimental Workflow: Isolated Artery Reactivity Assay

This ex vivo technique allows for the direct measurement of vascular smooth muscle contraction and relaxation in response to pharmacological agents.

Artery_Reactivity_Workflow Start Tissue Preparation (e.g., Aortic Rings from Rat) Mounting Mounting in Organ Bath (Krebs-Henseleit Solution, 37°C, 95% O₂/5% CO₂) Start->Mounting Equilibration Equilibration under Optimal Tension Mounting->Equilibration Viability_Test Viability Test (e.g., KCl-induced Contraction) Equilibration->Viability_Test Drug_Addition Cumulative Addition of Vasopressor (e.g., Etilefrine, Midodrine, Norepinephrine) Viability_Test->Drug_Addition Measurement Measurement of Isometric Tension Drug_Addition->Measurement Analysis Generation of Concentration-Response Curves Measurement->Analysis

Caption: Isolated Artery Reactivity Assay Workflow. Max Width: 760px.
Comparative In Vitro Efficacy

Summary and Conclusion

This compound is a sympathomimetic agent with a dual mechanism of action, stimulating both α1 and β1 adrenergic receptors to effectively raise blood pressure. Preclinical studies in animal models of orthostatic hypotension demonstrate its efficacy in mitigating blood pressure drops. When compared to midodrine, another α1-agonist, etilefrine shows a slower onset of action in a rabbit model of orthostatic hypotension.

In anesthetized dogs, etilefrine generally increases cardiac output and heart rate, while the effects of midodrine on these parameters can be more variable. The choice between etilefrine and other vasopressors will depend on the specific clinical scenario, including the desired onset of action and the need for direct cardiac stimulation. Further direct comparative studies, both in vivo and in vitro, are warranted to provide a more comprehensive understanding of the relative efficacy and safety profiles of these agents in various hypotension models.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The administration of any therapeutic agent should be guided by a qualified healthcare professional.

References

Etilefrine vs. Dihydroergotamine for Circulatory Instability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of etilefrine and dihydroergotamine, two vasoconstrictor agents utilized in the management of circulatory instability, particularly orthostatic hypotension. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols.

Mechanism of Action

Etilefrine and dihydroergotamine elicit their therapeutic effects through distinct pharmacological pathways. Etilefrine primarily acts as a direct sympathomimetic agent, while dihydroergotamine exhibits a broader receptor profile, most notably interacting with serotonin and adrenergic receptors.

Etilefrine is a sympathomimetic amine that directly stimulates α1 and β1 adrenergic receptors[1][2][3].

  • α1-Adrenergic Receptor Stimulation: Activation of α1-adrenergic receptors on vascular smooth muscle cells leads to vasoconstriction, which in turn increases peripheral vascular resistance and elevates blood pressure[1][2].

  • β1-Adrenergic Receptor Stimulation: Stimulation of β1-adrenergic receptors in the heart enhances myocardial contractility (positive inotropic effect) and increases heart rate (positive chronotropic effect), contributing to an overall increase in cardiac output and blood pressure[1][2].

Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid with a more complex mechanism of action. Its primary therapeutic effects in circulatory instability are attributed to its agonist activity at serotonin (5-HT) and α-adrenergic receptors[4][5][6].

  • 5-HT1B/1D Receptor Agonism: DHE is a potent agonist at 5-HT1B and 5-HT1D receptors. Activation of 5-HT1B receptors on vascular smooth muscle, including venous capacitance vessels, leads to vasoconstriction. This venoconstriction reduces peripheral venous pooling and increases venous return to the heart, thereby improving cardiac output and blood pressure upon standing[4][6][7].

  • α-Adrenergic Receptor Agonism: DHE also possesses agonist activity at α-adrenergic receptors, which contributes to its vasoconstrictive effects and helps to increase peripheral vascular resistance[5][6].

Comparative Efficacy: Experimental Data

Clinical and preclinical studies have investigated the hemodynamic effects of both etilefrine and dihydroergotamine in the context of circulatory instability. While a direct head-to-head comparison with extensive quantitative data is limited in publicly available literature, existing studies provide valuable insights into their individual and comparative effects.

A comparative study on individuals with circulatory instability following blood donation found no statistically significant differences in the effectiveness of 10 mg oral etilefrine versus 2 mg oral dihydroergotamine in managing the response to hypovolemia and orthostatic stress[8]. However, patients reportedly preferred etilefrine[8].

Another study comparing the intravenous administration of 0.25 mg/min of etilefrine and 0.5 mg of dihydroergotamine demonstrated that both drugs influenced the sympathetic nervous system's response to standing[9]. Dihydroergotamine was noted to increase venous tone, counteracting a decrease in cardiac output, while etilefrine directly stimulated alpha and beta-receptors[9].

Preclinical research in dogs with experimentally-induced postural hypotension showed that dihydroergotamine (10 µg/kg, i.v.) reduced the decrease in cardiac output induced by tilting, suggesting an effect on capacitance vessels. In contrast, etilefrine (0.1 mg/kg, i.v.) increased blood pressure and heart rate but did not significantly attenuate the tilt-induced drop in blood pressure or cardiac output, indicating a primary effect on resistance vessels with little impact on capacitance vessels[10].

The following table summarizes the key hemodynamic effects reported in various studies.

ParameterEtilefrineDihydroergotamineSource(s)
Systolic Blood Pressure IncreaseIncrease[9][10]
Diastolic Blood Pressure IncreaseIncrease[8]
Heart Rate IncreaseVariable (may decrease due to reflex bradycardia)[9][10]
Cardiac Output IncreaseNo significant change or may counteract a decrease[9][10]
Peripheral Vascular Resistance Increase (at higher doses)Increase[11]
Venous Tone (Capacitance) Minimal effectIncrease[9][10]

Experimental Protocols

The following are representative experimental protocols for the administration and evaluation of etilefrine and dihydroergotamine in studies of circulatory instability.

Protocol 1: Comparative Study in Post-Donation Circulatory Instability
  • Objective: To compare the protective effect of etilefrine and dihydroergotamine on circulatory instability after blood donation.

  • Subjects: 60 healthy blood donors (20 female, 40 male) with a history of circulatory instability.

  • Study Design: A cross-over, double-blind, randomized controlled trial.

  • Procedure:

    • Subjects were randomly assigned to receive either 10 mg of etilefrine orally or 2 mg of dihydroergotamine orally.

    • Following drug administration, 420 ml of blood was drawn.

    • Pulse rate and blood pressure were monitored during and after blood loss and in response to orthostatic stress (e.g., standing up).

    • A wash-out period of at least 8 weeks was observed.

    • Subjects then received the alternative drug and the procedure was repeated.

  • Data Analysis: Statistical comparison of pulse rate and blood pressure measurements between the two treatment groups.

  • Source: Based on the methodology described in Fortschr Med. 1978 May 4;96(17):935-8[8].

Protocol 2: Hemodynamic Effects in Experimentally-Induced Postural Hypotension (Canine Model)
  • Objective: To examine the effects of dihydroergotamine and etilefrine on experimentally-induced postural hypotension in dogs.

  • Subjects: Anesthetized mongrel dogs.

  • Procedure:

    • Postural hypotension was induced, likely through a combination of anesthesia and ganglionic blockade.

    • Hemodynamic parameters including blood pressure (BP), heart rate (HR), and cardiac output (CO) were continuously monitored.

    • A 60-degree head-up tilt was performed to induce a postural challenge.

    • In separate experiments, either dihydroergotamine (3 and 10 µg/kg) or etilefrine (0.1 mg/kg) was administered intravenously.

    • The effects of the drugs on baseline hemodynamic parameters and the response to the tilt test were recorded and analyzed.

  • Data Analysis: Comparison of pre- and post-drug measurements of BP, HR, and CO, both at baseline and during the tilt.

  • Source: Based on the methodology described in Biol Pharm Bull. 1994 Apr;17(4):519-23[10].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of etilefrine and dihydroergotamine, as well as a generalized experimental workflow for studying circulatory instability.

Etilefrine_Signaling_Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_beta1 β1-Adrenergic Receptor Pathway Etilefrine Etilefrine Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Beta1_Receptor β1-Adrenergic Receptor Etilefrine->Beta1_Receptor Gq_protein Gq Protein Alpha1_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release stimulates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Gs_protein Gs Protein Beta1_Receptor->Gs_protein activates AC Adenylyl Cyclase (AC) Gs_protein->AC activates ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cardiac_Effects ↑ Heart Rate ↑ Contractility PKA->Cardiac_Effects phosphorylates ion channels Dihydroergotamine_Signaling_Pathway cluster_5HT 5-HT1B/1D Receptor Pathway cluster_alpha α-Adrenergic Receptor Pathway DHE Dihydroergotamine (DHE) HT1B_Receptor 5-HT1B Receptor (Venous Capacitance Vessels) DHE->HT1B_Receptor HT1D_Receptor 5-HT1D Receptor DHE->HT1D_Receptor Alpha_Receptor α-Adrenergic Receptor DHE->Alpha_Receptor Gi_protein_5HT Gi Protein HT1B_Receptor->Gi_protein_5HT activates AC_inhibition ↓ Adenylyl Cyclase (AC) Gi_protein_5HT->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Venoconstriction Venoconstriction cAMP_decrease->Venoconstriction leads to Gq_protein_alpha Gq Protein Alpha_Receptor->Gq_protein_alpha activates PLC Phospholipase C (PLC) Gq_protein_alpha->PLC activates IP3 ↑ IP3 PLC->IP3 generates Arterial_Vasoconstriction Arterial Vasoconstriction IP3->Arterial_Vasoconstriction ↑ Ca²⁺ release Experimental_Workflow Start Subject Recruitment (e.g., patients with orthostatic hypotension) Baseline Baseline Hemodynamic Measurements (Supine and Standing) Start->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Administer Etilefrine Randomization->Group_A Group_B Group B: Administer Dihydroergotamine Randomization->Group_B Group_C Group C: Administer Placebo Randomization->Group_C Post_Dose_Monitoring Post-Dose Hemodynamic Monitoring (e.g., Tilt Table Test) Group_A->Post_Dose_Monitoring Group_B->Post_Dose_Monitoring Group_C->Post_Dose_Monitoring Data_Collection Data Collection (BP, HR, CO, etc.) Post_Dose_Monitoring->Data_Collection Analysis Statistical Analysis (Comparison of Groups) Data_Collection->Analysis Conclusion Conclusion on Efficacy and Safety Analysis->Conclusion

References

A Guide to Cross-Over Clinical Trial Design for Comparing Etilefrine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of etilefrine formulations, supported by experimental data from cross-over clinical trials. It details the methodologies for key experiments and presents quantitative data in a structured format to facilitate comparison.

Experimental Protocols

A cross-over clinical trial is the design of choice for comparing different formulations of the same active pharmaceutical ingredient, such as etilefrine, to assess bioequivalence.[1][2] This design is efficient as each participant serves as their own control, reducing inter-subject variability.[3]

A typical two-period, two-sequence (AB/BA) cross-over design is recommended for bioequivalence studies of etilefrine formulations.[1]

Study Population: Healthy adult volunteers are typically recruited. Key inclusion criteria include being of a certain age (e.g., 18 years or older) and willing to provide informed consent. Exclusion criteria often include a history of clinically significant illnesses, drug or alcohol abuse, pregnancy, or known allergies to the drug class under investigation.

Study Design:

  • Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Sequence AB or Sequence BA).

  • Treatment Period 1: Subjects in Sequence AB receive Formulation A (e.g., a new etilefrine formulation), and subjects in Sequence BA receive Formulation B (e.g., a reference etilefrine tablet). Blood samples are collected at predetermined time intervals to characterize the pharmacokinetic profile.

  • Washout Period: A washout period of adequate duration (typically at least five half-lives of the drug) is implemented between the two treatment periods to ensure the complete elimination of the drug from the first period. The half-life of etilefrine is approximately 2.5 hours, so a washout period of at least 12.5 hours would be necessary.[4]

  • Treatment Period 2: Subjects who initially received Formulation A now receive Formulation B, and those who received Formulation B now receive Formulation A. Blood sampling is repeated as in the first period.

Pharmacokinetic Analysis: Plasma concentrations of etilefrine are measured at various time points after drug administration. The primary pharmacokinetic parameters of interest include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • AUC (Area Under the Curve): A measure of total drug exposure.

Example Protocol: Comparison of Etilefrine and its Prodrug

A study comparing the pharmacokinetics of 3H-etilefrine and its stearic acid ester prodrug utilized a cross-over design with six healthy male subjects.[5] Equimolecular oral doses of 20 mg of 3H-etilefrine and 44.42 mg of the prodrug were administered.[5] Plasma levels and renal excretion were measured to determine the relative bioavailability of the prodrug compared to etilefrine.[5]

Data Presentation

The following table summarizes pharmacokinetic data from studies comparing different etilefrine formulations.

Formulation ComparisonKey Pharmacokinetic ParametersResultsReference
Oral Medicated Jelly vs. Market Tablet Cmax Ratio (Jelly/Tablet) 1.7-fold higher for the oral medicated jelly[6]
Relative Bioavailability (Jelly vs. Tablet) 154.55%[6]
Stearic Acid Ester Prodrug vs. Etilefrine Relative Bioavailability (Prodrug vs. Etilefrine) 51%[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow of a standard two-period, two-sequence cross-over clinical trial for comparing two etilefrine formulations.

cluster_0 Sequence AB cluster_1 Sequence BA Period 1: Formulation A Period 1: Formulation A Washout Washout Period 1: Formulation A->Washout Pharmacokinetic Sampling Period 2: Formulation B Period 2: Formulation B Washout->Period 2: Formulation B Pharmacokinetic Sampling Analysis Analysis Period 2: Formulation B->Analysis Period 1: Formulation B Period 1: Formulation B Washout2 Washout2 Period 1: Formulation B->Washout2 Pharmacokinetic Sampling Period 2: Formulation A Period 2: Formulation A Washout2->Period 2: Formulation A Pharmacokinetic Sampling Period 2: Formulation A->Analysis Randomization Randomization Randomization->Period 1: Formulation A Randomization->Period 1: Formulation B

Cross-over clinical trial workflow for etilefrine formulation comparison.
Signaling Pathways of Etilefrine

Etilefrine is a sympathomimetic amine that acts as an agonist at both α1 and β1 adrenergic receptors.[7][8][9]

α1-Adrenergic Receptor Signaling:

Activation of α1-adrenergic receptors by etilefrine initiates a signaling cascade through the Gq protein, leading to vasoconstriction.[10][11]

Etilefrine Etilefrine Alpha1_Receptor α1-Adrenergic Receptor Etilefrine->Alpha1_Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation activates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC_Activation->Vasoconstriction

Etilefrine's α1-adrenergic receptor signaling pathway.

β1-Adrenergic Receptor Signaling:

Stimulation of β1-adrenergic receptors in the heart by etilefrine activates the Gs protein, leading to increased heart rate and contractility.[8][9][12]

Etilefrine Etilefrine Beta1_Receptor β1-Adrenergic Receptor Etilefrine->Beta1_Receptor Gs_Protein Gs Protein Beta1_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates ATP ATP Adenylyl_Cyclase->ATP converts cAMP cAMP ATP->cAMP PKA_Activation Protein Kinase A (PKA) Activation cAMP->PKA_Activation activates Cardiac_Effects Increased Heart Rate & Contractility PKA_Activation->Cardiac_Effects

Etilefrine's β1-adrenergic receptor signaling pathway.

References

A Comparative Guide to Validated HPLC Methods for Etilefrine Hydrochloride Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of etilefrine hydrochloride, benchmarked against alternative analytical techniques. The presented HPLC method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, and reliability for pharmaceutical quality control.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method has been developed and validated for the determination of this compound, even in the presence of its oxidative degradation products.[1][2] This method is simple, sensitive, specific, and accurate, making it highly suitable for routine quality control analysis of this compound in pharmaceutical formulations.[1][2]

Experimental Protocol

The analysis is performed using a reversed-phase HPLC technique with the following experimental conditions:

  • Column: ODS SUPELCO C18 (25 cm x 4.6 mm, 5 µm particle size)[1][2]

  • Mobile Phase: A mixture of 0.1M phosphate buffer (pH 4) and acetonitrile in a 30:70 (v/v) ratio[1][2]

  • Flow Rate: 1 mL/min[1][2]

  • Detection: UV detection at a wavelength of 220 nm[1][2]

  • Temperature: Ambient[1][2]

  • Injection Volume: 20 µL

Performance Data and Validation as per ICH Guidelines

The developed HPLC method was extensively validated in accordance with ICH guidelines, demonstrating its suitability for its intended purpose.[1][2][3] The key validation parameters are summarized in the table below.

Validation ParameterResultICH Acceptance Criteria
Linearity Range 0.5 - 10 µg/mLCorrelation coefficient (r²) > 0.99
Correlation Coefficient (r²) 0.9997-
Accuracy (% Recovery) 99.56% ± 0.23498.0% - 102.0%
Precision (% RSD)
   Repeatability (Intra-day)0.235%RSD ≤ 2%
   Intermediate Precision (Inter-day)0.345%RSD ≤ 2%
Limit of Detection (LOD) 0.132 µg/mL-
Limit of Quantification (LOQ) 0.401 µg/mL-
Specificity The method is able to selectively analyze the drug in the presence of up to 80% of its oxidative degradate.[1][2]The method should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.

Data sourced from Attia et al., 2016.[2]

Alternative Analytical Methods

While HPLC is a powerful and widely used technique, other methods have also been reported for the determination of this compound. These include:

  • Spectrophotometry: This is a simpler and more cost-effective method. Various spectrophotometric methods have been developed for this compound, including kinetic spectrophotometry and methods based on nitrosation and subsequent cobalt chelation.[4][5][6] These methods, however, may lack the specificity and sensitivity of HPLC, especially in the presence of interfering substances.

  • Spectrofluorimetry: This technique offers higher sensitivity than spectrophotometry but may require derivatization of the analyte.[4]

  • Flow Injection Analysis: This automated method can be used for the rapid analysis of a large number of samples.[5]

  • Capillary Electrophoresis: This high-resolution separation technique can also be employed for the analysis of this compound.[5]

The choice of method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, sample throughput, and available instrumentation. For regulatory submissions and quality control in a GMP environment, a validated stability-indicating HPLC method, as described above, is generally preferred.

HPLC Method Validation Workflow (ICH Guidelines)

The following diagram illustrates the logical workflow for validating an analytical method according to ICH guidelines.

HPLC_Validation_Workflow start Start: Analytical Method Development specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report & Documentation system_suitability->documentation end Validated Method documentation->end

Caption: Logical workflow for HPLC method validation as per ICH guidelines.

References

A Head-to-Head Comparison of Etilefrine with Other Vasopressor Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between vasopressor agents is critical for therapeutic innovation and clinical application. This guide provides an objective, data-driven comparison of etilefrine against other commonly used vasopressors: norepinephrine, phenylephrine, and dopamine.

Etilefrine, a synthetic sympathomimetic amine, is primarily utilized in the management of hypotension, particularly orthostatic hypotension.[1][2] Its mechanism of action involves the stimulation of both alpha-1 (α1) and beta-1 (β1) adrenergic receptors.[3][4] This dual action leads to vasoconstriction, which increases peripheral vascular resistance and elevates blood pressure, and an increase in cardiac contractility and heart rate, further contributing to its pressor effect.[2] Some evidence also suggests a degree of β2-agonist action.[5] This profile distinguishes it from other vasopressors with more selective receptor affinities.

Comparative Data Summary

The following tables summarize quantitative data from comparative studies to facilitate a clear assessment of etilefrine against norepinephrine, phenylephrine, and dopamine.

Table 1: Receptor Activity Profile
Vasopressorα1-adrenergicβ1-adrenergicβ2-adrenergicDopaminergic
Etilefrine +++++-
Norepinephrine ++++++-
Phenylephrine +++---
Dopamine + (dose-dependent)++ (dose-dependent)+ (dose-dependent)+++

Relative receptor agonism is denoted by '+' symbols. This is a qualitative summary based on established pharmacology.

Table 2: Hemodynamic Effects
ParameterEtilefrineNorepinephrinePhenylephrineDopamine
Mean Arterial Pressure (MAP) ↑↑↑↑↑↑↑↑ (dose-dependent)
Heart Rate (HR) ↔ / ↓ (reflex)↓ (reflex)
Cardiac Output (CO) ↔ / ↓
Systemic Vascular Resistance (SVR) ↑↑↑↑↑↑↑ (high dose)

Arrows indicate the general effect (↑ increase, ↓ decrease, ↔ no significant change). The magnitude of the effect is represented by the number of arrows.

Table 3: Clinical Comparison in Spinal Anesthesia-Induced Hypotension (Etilefrine vs. Phenylephrine)
OutcomeEtilefrinePhenylephrineP-value
Umbilical Arterial pH7.27 ± 0.077.28 ± 0.070.493
Total Vasopressor Dose (mL)5.666.510.024
Total Time of Hypotension (min)2.783.250.021

Data from a multicenter, randomized, double-blind controlled clinical trial.[6]

Signaling Pathways

The vasoconstrictive and inotropic effects of these agents are mediated through G protein-coupled receptors (GPCRs). Upon ligand binding, these receptors activate intracellular signaling cascades.

cluster_etilefrine Etilefrine Signaling Etilefrine Etilefrine alpha1_E α1 Receptor Etilefrine->alpha1_E beta1_E β1 Receptor Etilefrine->beta1_E Gq_E Gq Protein alpha1_E->Gq_E Gs_E Gs Protein beta1_E->Gs_E PLC_E PLC Gq_E->PLC_E AC_E Adenylyl Cyclase Gs_E->AC_E IP3_DAG_E IP3 & DAG PLC_E->IP3_DAG_E cAMP_E cAMP AC_E->cAMP_E Ca_E ↑ Intracellular Ca²⁺ IP3_DAG_E->Ca_E PKA_E PKA cAMP_E->PKA_E Contraction_E Smooth Muscle Contraction Ca_E->Contraction_E Inotropy_E ↑ Inotropy & Chronotropy PKA_E->Inotropy_E cluster_norepinephrine_phenylephrine Norepinephrine & Phenylephrine Signaling Norepinephrine Norepinephrine alpha1_NP α1 Receptor Norepinephrine->alpha1_NP beta1_N β1 Receptor Norepinephrine->beta1_N Phenylephrine Phenylephrine Phenylephrine->alpha1_NP Gq_NP Gq Protein alpha1_NP->Gq_NP Gs_N Gs Protein beta1_N->Gs_N PLC_NP PLC Gq_NP->PLC_NP AC_N Adenylyl Cyclase Gs_N->AC_N IP3_DAG_NP IP3 & DAG PLC_NP->IP3_DAG_NP cAMP_N cAMP AC_N->cAMP_N Ca_NP ↑ Intracellular Ca²⁺ IP3_DAG_NP->Ca_NP PKA_N PKA cAMP_N->PKA_N Contraction_NP Smooth Muscle Contraction Ca_NP->Contraction_NP Inotropy_N ↑ Inotropy & Chronotropy PKA_N->Inotropy_N cluster_dopamine Dopamine Signaling (Dose-Dependent) Dopamine Dopamine D1_R D1 Receptor (Low Dose) Dopamine->D1_R beta1_D β1 Receptor (Medium Dose) Dopamine->beta1_D alpha1_D α1 Receptor (High Dose) Dopamine->alpha1_D Gs_D1 Gs Protein D1_R->Gs_D1 Gs_beta1 Gs Protein beta1_D->Gs_beta1 Gq_D Gq Protein alpha1_D->Gq_D AC_D1 Adenylyl Cyclase Gs_D1->AC_D1 AC_beta1 Adenylyl Cyclase Gs_beta1->AC_beta1 PLC_D PLC Gq_D->PLC_D cAMP_D1 cAMP AC_D1->cAMP_D1 cAMP_beta1 cAMP AC_beta1->cAMP_beta1 IP3_DAG_D IP3 & DAG PLC_D->IP3_DAG_D PKA_D1 PKA cAMP_D1->PKA_D1 PKA_beta1 PKA cAMP_beta1->PKA_beta1 Ca_D ↑ Intracellular Ca²⁺ IP3_DAG_D->Ca_D Vasodilation_D Renal/Mesenteric Vasodilation PKA_D1->Vasodilation_D Inotropy_D ↑ Inotropy & Chronotropy PKA_beta1->Inotropy_D Contraction_D Smooth Muscle Contraction Ca_D->Contraction_D cluster_workflow Clinical Trial Workflow Start Patient Recruitment (N=196) Randomization Randomization Start->Randomization Group_E Etilefrine Group (n=98) Randomization->Group_E Group_P Phenylephrine Group (n=98) Randomization->Group_P Intervention Vasopressor Administration for Hypotension Group_E->Intervention Group_P->Intervention Outcomes Outcome Measurement (Maternal & Fetal) Intervention->Outcomes Analysis Statistical Analysis Outcomes->Analysis

References

A Preclinical Comparative Analysis of Etilefrine and Midodrine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two sympathomimetic agents, etilefrine and midodrine, commonly investigated for the management of hypotensive states. The information presented is based on available preclinical experimental data, with a focus on their mechanisms of action, hemodynamic effects, and the methodologies used in their evaluation.

Mechanism of Action: A Tale of Two Agonists

Etilefrine and midodrine both elicit a pressor response through the activation of adrenergic receptors, yet their pharmacological profiles differ significantly.

Etilefrine is a direct-acting sympathomimetic amine that stimulates both α1- and β1-adrenergic receptors.[1] Its effect on α1-adrenergic receptors leads to vasoconstriction of arterioles and veins, thereby increasing peripheral resistance and venous return. The stimulation of β1-adrenergic receptors in the heart results in positive inotropic and chronotropic effects, increasing cardiac output.

Midodrine , in contrast, is an orally active prodrug that undergoes enzymatic hydrolysis to its active metabolite, desglymidodrine .[2] Desglymidodrine is a selective α1-adrenergic receptor agonist, exerting its effects primarily through vasoconstriction of both arterial and venous beds.[2][3] This selective action minimizes direct cardiac stimulation.

Signaling Pathways

The distinct receptor activation profiles of etilefrine and desglymidodrine translate to different intracellular signaling cascades.

cluster_Etilefrine Etilefrine Signaling cluster_alpha1 α1-Adrenergic Receptor cluster_beta1 β1-Adrenergic Receptor Etilefrine Etilefrine alpha1 α1-AR Etilefrine->alpha1 beta1 β1-AR Etilefrine->beta1 Gq Gq alpha1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC Vasc_Const_a Vasoconstriction Ca2->Vasc_Const_a PKC->Vasc_Const_a Gs Gs beta1->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Cardiac_Effects ↑ Inotropy ↑ Chronotropy PKA->Cardiac_Effects cluster_Midodrine Midodrine (Desglymidodrine) Signaling Midodrine Midodrine (Prodrug) Desglymidodrine Desglymidodrine (Active Metabolite) Midodrine->Desglymidodrine Enzymatic Hydrolysis alpha1_m α1-AR Desglymidodrine->alpha1_m Gq_m Gq alpha1_m->Gq_m PLC_m PLC Gq_m->PLC_m PIP2_m PIP2 PLC_m->PIP2_m IP3_m IP3 PIP2_m->IP3_m DAG_m DAG PIP2_m->DAG_m Ca2_m ↑ [Ca²⁺]i IP3_m->Ca2_m PKC_m PKC DAG_m->PKC_m Vasc_Const_m Vasoconstriction Ca2_m->Vasc_Const_m PKC_m->Vasc_Const_m cluster_workflow Orthostatic Hypotension Model Workflow A Animal Preparation (Urethane-anesthetized rabbit) B Induction of Hypotension (Chlorpromazine 0.1 mg/kg, i.v.) A->B C Orthostatic Challenge (45-degree head-up tilt) B->C D Drug Administration (Etilefrine or Midodrine, i.d.) C->D E Hemodynamic Monitoring (Continuous Blood Pressure) D->E F Data Analysis (Comparison of pressor response, onset, and amplitude) E->F

References

Etilefrine's Impact on Mean Arterial Pressure: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of vasopressors, a clear understanding of etilefrine's efficacy in modulating mean arterial pressure (MAP) is crucial. This guide provides a statistical analysis of etilefrine's effects on MAP, drawing on data from key clinical studies. We will objectively compare its performance with common alternatives such as phenylephrine, ephedrine, and norepinephrine, supported by detailed experimental data to inform preclinical and clinical research decisions.

Mechanism of Action: A Brief Overview

Etilefrine is a direct sympathomimetic amine that stimulates both α- and β-adrenergic receptors. Its primary effect on mean arterial pressure is mediated through the stimulation of α1-adrenergic receptors in vascular smooth muscle, leading to vasoconstriction and an increase in peripheral vascular resistance. Concurrently, its β1-adrenergic agonist activity enhances cardiac output by increasing heart rate and myocardial contractility, further contributing to the elevation of blood pressure.

Comparative Efficacy in Clinical Studies

To provide a clear comparison, the following table summarizes the key findings from head-to-head clinical trials investigating the effect of etilefrine and its alternatives on mean arterial pressure.

Comparison Study Patient Population Dosage and Administration Key Findings on Mean Arterial Pressure (MAP)
Etilefrine vs. Phenylephrine Bolanos-Arboleda, D., et al. (2016)196 patients with hypotension during spinal anesthesia for cesarean delivery.Etilefrine: 2 mg boluses every minute. Phenylephrine: 50 μg boluses every minute.No statistically significant differences were observed in the hemodynamic behavior of Mean Blood Pressure (MBP) between the two groups during the first 10 minutes following the first episode of hypotension.
Etilefrine vs. Ephedrine Taivainen, T., et al. (1991)30 elderly patients (ASA II-III, >65 years) with a 25% reduction in MAP during spinal anesthesia for hip surgery.Etilefrine: 0.03 mg/kg boluses i.v. Ephedrine: 0.07 mg/kg boluses i.v.Ephedrine was found to be slightly more potent in restoring MAP compared to etilefrine.
Etilefrine vs. Norepinephrine Gaceta Médica Boliviana (2019)126 patients undergoing elective cesarean section under spinal anesthesia.Etilefrine: 2 mg bolus. Norepinephrine: 5 μg bolus or 0.01 μg/kg/min infusion.Mean arterial blood pressure was similarly controlled between the groups until birth; however, it was better controlled with norepinephrine infusion afterward.

Detailed Experimental Protocols

A thorough understanding of the methodologies employed in these studies is essential for critical appraisal and replication.

Etilefrine vs. Phenylephrine in Hypotension during Spinal Anesthesia for Cesarean Section
  • Study Design: A multicenter, randomized, double-blind controlled clinical trial.

  • Participants: 196 patients experiencing hypotension (defined as systolic blood pressure < 100 mmHg and/or mean blood pressure < 60 mmHg) during spinal anesthesia for cesarean delivery.

  • Intervention: Patients were randomized to receive either 2 mg boluses of etilefrine or 50 μg boluses of phenylephrine every minute until blood pressure values were restored above the defined limits.

  • Primary Outcome: Fetal umbilical arterial pH.

  • Secondary Outcomes: Maternal hemodynamic variables including mean blood pressure, total vasopressor dose, and duration of hypotension.

Etilefrine vs. Ephedrine for Arterial Hypotension during Spinal Anesthesia in Elderly Patients
  • Study Design: A randomized, double-blind comparative study.

  • Participants: 30 elderly patients (over 65 years, ASA physical status II-III) who developed a 25% reduction in mean arterial pressure during spinal anesthesia for hip surgery.

  • Intervention: Patients were randomly allocated to receive intravenous boluses of either 0.07 mg/kg ephedrine or 0.03 mg/kg etilefrine when their MAP decreased by 25% from the preanesthetic baseline.

  • Outcome Measures: Changes in systolic arterial pressure (SAP), diastolic arterial pressure (DAP), and mean arterial pressure (MAP) following vasopressor administration.

Etilefrine vs. Norepinephrine for Prevention of Maternal Hypotension in Cesarean Section
  • Study Design: A randomized, double-blind clinical trial.

  • Participants: 126 patients scheduled for elective cesarean section under spinal anesthesia.

  • Intervention: Patients were divided into three groups: Group E received a 2 mg bolus of etilefrine, Group NB received a 5 μg bolus of norepinephrine, and Group NI received a 0.01 μg/kg/min infusion of norepinephrine to manage hypotension.

  • Outcome Measures: Control of mean arterial pressure and heart rate.

Signaling Pathway and Experimental Workflow

To visually represent the logical flow of a comparative clinical trial, the following diagram illustrates the experimental workflow for the study comparing etilefrine and phenylephrine.

experimental_workflow cluster_screening Patient Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention Groups cluster_procedure Procedure & Monitoring cluster_outcome Outcome Assessment cluster_analysis Statistical Analysis P1 196 Parturients for Cesarean Section P2 Inclusion/Exclusion Criteria Applied P1->P2 R1 Random Allocation P2->R1 G1 Etilefrine Group (n=98) 2 mg boluses R1->G1 Double-blind G2 Phenylephrine Group (n=98) 50 µg boluses R1->G2 Double-blind S1 Spinal Anesthesia Administered G1->S1 G2->S1 M1 Continuous Hemodynamic Monitoring (including MAP) S1->M1 O1 Primary Outcome: Fetal Umbilical Arterial pH M1->O1 O2 Secondary Outcomes: MAP changes, Vasopressor Dose, Hypotension Duration M1->O2 A1 Comparison of Outcomes between Groups O1->A1 O2->A1

Caption: Experimental workflow for the comparative trial of etilefrine and phenylephrine.

A Comparative Analysis of the Inotropic and Chronotropic Effects of Etilefrine and Ephedrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inotropic (affecting the force of cardiac muscle contraction) and chronotropic (affecting the heart rate) effects of etilefrine and ephedrine. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct and overlapping properties of these two sympathomimetic agents.

Mechanism of Action: A Tale of Two Amines

Etilefrine and ephedrine, while both classified as sympathomimetic amines, exhibit nuanced differences in their mechanisms of action that underpin their respective inotropic and chronotropic profiles.

Etilefrine primarily acts as a direct agonist on adrenergic receptors. It displays a higher affinity for β1-adrenergic receptors, which are predominantly located in the heart, and also stimulates α1-adrenergic receptors found in vascular smooth muscle.[1] Stimulation of β1 receptors leads to increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect).[1][2] Concurrently, α1 receptor activation results in vasoconstriction, leading to an increase in blood pressure.[2] Some studies also suggest a moderate catecholamine-releasing activity, contributing to its sympathomimetic effects.[1]

Ephedrine , in contrast, exerts its effects through a dual mechanism. It acts as both a direct and indirect sympathomimetic agent.[3] Directly, it stimulates α- and β-adrenergic receptors.[3] Indirectly, and more significantly, it triggers the release of norepinephrine from sympathetic nerve terminals and inhibits its reuptake, thereby increasing the concentration of this potent neurotransmitter in the synaptic cleft.[3] This surge in norepinephrine amplifies the stimulation of both α- and β-adrenergic receptors, resulting in positive inotropic and chronotropic effects, as well as peripheral vasoconstriction.[3][4]

Signaling Pathways

The signaling cascades initiated by etilefrine and ephedrine converge on similar downstream effectors within cardiomyocytes, ultimately leading to their observed cardiac effects.

cluster_0 Etilefrine (Direct Agonist) cluster_1 Ephedrine (Direct & Indirect Action) cluster_2 Downstream Signaling in Cardiomyocyte Etilefrine Etilefrine beta1_R_E β1-Adrenergic Receptor Etilefrine->beta1_R_E alpha1_R_E α1-Adrenergic Receptor Etilefrine->alpha1_R_E AC Adenylyl Cyclase beta1_R_E->AC Ephedrine Ephedrine Nerve_Terminal Sympathetic Nerve Terminal Ephedrine->Nerve_Terminal inhibits reuptake, promotes release beta1_R_Ep β1-Adrenergic Receptor Ephedrine->beta1_R_Ep direct alpha1_R_Ep α1-Adrenergic Receptor Ephedrine->alpha1_R_Ep direct NE_release Norepinephrine Release Nerve_Terminal->NE_release NE_release->beta1_R_Ep NE_release->alpha1_R_Ep beta1_R_Ep->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylation Ca_influx ↑ Ca2+ Influx Ca_channels->Ca_influx Inotropy ↑ Inotropy Ca_influx->Inotropy Chronotropy ↑ Chronotropy Ca_influx->Chronotropy in pacemaker cells

Figure 1: Signaling pathways of etilefrine and ephedrine.

Quantitative Comparison of Inotropic and Chronotropic Effects

The following tables summarize experimental data on the inotropic and chronotropic effects of etilefrine and ephedrine. It is important to note that the data are derived from different experimental models and species, which may influence the observed potencies and effects.

Table 1: Inotropic Effects (Increase in Force of Contraction)

DrugSpeciesPreparationConcentration/DoseObserved EffectCitation
Etilefrine DogIsolated, blood-perfused left ventricular preparations0.1 - 10 µg (intra-arterial)Dose-dependent increase in contractile force.[1]
Ephedrine MouseIsolated, electrically driven left atrial preparations1 - 100 µMConcentration-dependent positive inotropic effect.[5]

Table 2: Chronotropic Effects (Increase in Heart Rate)

DrugSpeciesPreparationConcentration/DoseObserved EffectCitation
Etilefrine DogIsolated, blood-perfused right atrial preparations0.1 - 10 µg (intra-arterial)Dose-dependent increase in sinus rate.[1]
Ephedrine MouseIsolated, spontaneously beating right atrial preparations1 - 100 µMConcentration-dependent positive chronotropic effect.[5]

Experimental Protocols

The evaluation of inotropic and chronotropic effects of pharmacological agents like etilefrine and ephedrine often relies on ex vivo preparations of cardiac tissue. Two common methodologies are the Langendorff heart preparation and the isolated organ bath.

Langendorff Heart Preparation

The Langendorff heart preparation allows for the study of the entire heart in an isolated, perfused system, free from systemic neural and hormonal influences.

Methodology:

  • Animal Preparation: The experimental animal (e.g., rat, rabbit, guinea pig) is anesthetized, and the heart is rapidly excised.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit solution), oxygenated with 95% O2 and 5% CO2 and maintained at 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.

  • Measurement of Inotropy: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and the maximum rate of pressure rise (+dP/dt), which are indices of myocardial contractility.

  • Measurement of Chronotropy: Heart rate is monitored via electrocardiogram (ECG) recordings or by measuring the frequency of ventricular contractions.

  • Drug Administration: Etilefrine or ephedrine is introduced into the perfusion solution at varying concentrations to establish a dose-response relationship.

A Animal Anesthesia & Heart Excision B Aortic Cannulation & Mounting on Apparatus A->B C Retrograde Perfusion (Krebs-Henseleit Solution) B->C D LV Balloon Insertion (Inotropy Measurement) C->D E ECG Electrode Placement (Chronotropy Measurement) C->E F Drug Administration (via Perfusate) D->F E->F G Data Acquisition & Analysis (LVDP, +dP/dt, Heart Rate) F->G

Figure 2: Langendorff heart experimental workflow.
Isolated Organ Bath

This technique is used to study the contractility of isolated cardiac muscle strips, such as papillary muscles or atrial preparations.

Methodology:

  • Tissue Dissection: Specific cardiac tissues (e.g., right atria for chronotropy, left atria or papillary muscle for inotropy) are carefully dissected from the heart of a euthanized animal.

  • Mounting: The tissue is mounted in an organ bath chamber filled with a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature (typically 37°C). One end of the tissue is fixed, and the other is connected to a force transducer.

  • Stimulation (for Inotropy): For non-spontaneously beating tissues like ventricular muscle, electrical stimulation is applied to induce regular contractions.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline of contractile force (for inotropy) or spontaneous beating rate (for chronotropy) is achieved.

  • Drug Administration: Cumulative concentrations of etilefrine or ephedrine are added to the organ bath to generate a concentration-response curve.

  • Data Recording: The force of contraction or the rate of spontaneous contractions is recorded and analyzed.

Summary and Conclusion

Both etilefrine and ephedrine are effective in increasing heart rate and myocardial contractility. The primary distinction lies in their mechanism of action: etilefrine is a direct-acting sympathomimetic with a preference for β1-adrenergic receptors, while ephedrine's effects are largely mediated by the indirect release of norepinephrine. This difference can have implications for their clinical use, particularly in scenarios where endogenous catecholamine stores may be depleted, potentially reducing the efficacy of ephedrine. The choice between these agents in a research or clinical setting should be guided by a thorough understanding of their distinct pharmacological profiles.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Etilefrine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. Etilefrine hydrochloride, a sympathomimetic agent, is classified as toxic if swallowed and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. Adherence to these protocols is not only a matter of safety but also a legal requirement under various regulations.

Regulatory Framework

The disposal of this compound, like other pharmaceutical and chemical waste, is governed by a framework of regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] For healthcare and laboratory settings, the EPA's Subpart P regulations provide specific guidance on the management of hazardous waste pharmaceuticals.[2][4] It is imperative that all personnel handling such materials are trained on these regulations and any applicable state and local rules.[2][5]

Hazard Classification and Handling

According to its Safety Data Sheet (SDS), this compound is categorized as "Acute Toxicity - Oral 3" with the hazard statement H301: "Toxic if swallowed".[6] It is also classified as causing serious eye irritation.[6] The United Nations number for its transport is UN 2811, designating it as a "TOXIC SOLID, ORGANIC, N.O.S." (Not Otherwise Specified).[6][7]

When handling this compound, researchers must wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][8][9]

Step-by-Step Disposal Procedure

The following procedure outlines the essential steps for the proper disposal of this compound from a laboratory setting. This process is designed to ensure safety and compliance with regulatory standards.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired pure this compound, as well as grossly contaminated items such as weighing papers or spatulas, should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with other incompatible waste streams.[5][10]

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in designated sharps containers.[10]

  • Aqueous Solutions: Dilute aqueous solutions may have specific disposal requirements based on local regulations. However, due to its toxicity, drain disposal is not recommended.[8][9] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]

2. Containerization and Labeling:

  • Use only approved, chemically compatible, and leak-proof containers for waste collection.[10][11][12]

  • Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity).[10][12]

  • Keep containers securely closed when not in use.[10]

3. Storage:

  • Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5][11]

  • The SAA must be inspected weekly for leaks and proper container management.[5][11]

  • Segregate this compound waste from incompatible materials. For instance, keep it separate from strong oxidizing agents.[13]

4. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The primary method for the disposal of hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2][3]

  • Complete all necessary waste disposal paperwork accurately and retain copies for your records.

Quantitative Data Summary

ParameterSpecificationSource
UN Number 2811[6]
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (this compound)[6][7]
Transport Hazard Class 6.1 (Toxic substances)[6]
Packing Group III[6]
Hazard Class (GHS) Acute Toxicity - Oral 3; Eye Irritation 2A[6]
Hazard Statement H301: Toxic if swallowed; H319: Causes serious eye irritation[6]

Experimental Protocol Considerations

No specific experimental protocols requiring unique disposal procedures for this compound were identified in the provided search results. However, any experimental procedure involving this compound should conclude with a decontamination step. All surfaces and non-disposable equipment should be thoroughly cleaned. The cleaning materials (e.g., wipes, absorbent pads) should be disposed of as solid hazardous waste.

Disposal Workflow Diagram

Etilefrine_Hydrochloride_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Pure compound, contaminated items) Segregate Segregate by Waste Type Solid_Waste->Segregate Liquid_Waste Liquid Waste (Solutions) Liquid_Waste->Segregate Sharps_Waste Sharps Waste (Contaminated needles, etc.) Sharps_Waste->Segregate Containerize Properly Labeled, Leak-Proof Containers Segregate->Containerize SAA Store in Designated Satellite Accumulation Area (SAA) Containerize->SAA Inspect Weekly Inspections SAA->Inspect EHS_Pickup Arrange for EHS/ Contractor Pickup SAA->EHS_Pickup Incineration Transport to Permitted Treatment Facility for Incineration EHS_Pickup->Incineration Documentation Complete and Retain Disposal Records Incineration->Documentation

Caption: Workflow for the safe disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting their personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Etilefrine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Etilefrine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.